3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYHIBLKUIMAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one molecular structure and weight
An In-Depth Technical Guide to the Molecular Characteristics of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a specialized chemical intermediate pivotal to the pharmaceutical industry. We will dissect its molecular structure, confirm its molecular weight, and explore its significance as a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its structural features, physicochemical properties, and the rationale behind its application in modern drug discovery, particularly in the development of therapeutics for neurological disorders.
Introduction and Strategic Importance in Medicinal Chemistry
This compound is a heterocyclic compound that has gained prominence as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its core structure, featuring a substituted pyridin-2(1H)-one scaffold, is a privileged motif in drug discovery. This is due to its ability to engage in various biological interactions and serve as a robust platform for further chemical modification.
The strategic value of this compound lies in its application for developing APIs targeting a range of conditions. It is notably employed in the synthesis of drugs for neurological disorders such as epilepsy and Parkinson's disease, where it contributes to the modulation of central nervous system neurotransmitter functions.[1] Furthermore, its utility extends to the creation of novel anti-inflammatory and anti-cancer agents.[1] The broader class of 3-aminopyridin-2-one derivatives has proven successful in the development of kinase-targeted fragment libraries, leading to the identification of potent inhibitors for mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology.[2]
Molecular Structure and Identification
A precise understanding of the molecular architecture is fundamental to leveraging this compound's synthetic potential. Its structure is defined by an amino group at the C3 position and a 2-methoxyethyl substituent on the nitrogen atom of the pyridin-2(1H)-one ring.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1249057-53-1 | [1][3] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |
| Canonical SMILES | COCCN1C=CC=C(N)C1=O | N/A |
| InChI Key | N/A | N/A |
Structural Elucidation
The molecule's topology combines several key functional groups that dictate its reactivity and utility. The central pyridin-2(1H)-one ring provides a stable, planar core. The exocyclic amino group at C3 is a key nucleophilic site and a hydrogen bond donor, while the N1-substituted methoxyethyl chain imparts specific solubility characteristics and conformational flexibility.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of the compound are essential for its handling, storage, and application in synthetic protocols.
Molecular Weight
The molecular weight is a fundamental property confirmed by mass spectrometry and derived from its chemical formula.
-
Molecular Weight: 168.19 g/mol [1]
Tabulated Properties
A summary of key properties is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Typically a solid at room temperature | Inferred from related compounds |
| Storage Conditions | Room temperature, away from light, stored under an inert gas | [1] |
Synthesis and Structural Verification
As a Senior Application Scientist, it is crucial not just to use an intermediate but to understand its synthesis and verification. This ensures the integrity of downstream processes. While the exact proprietary synthesis may vary, a general and robust strategy can be outlined based on established organic chemistry principles for related structures.[4]
General Synthetic Workflow
The synthesis of N-substituted 3-amino-2-pyridones can be efficiently achieved from readily available starting materials. The workflow below illustrates a plausible, high-level synthetic route.
Caption: Generalized workflow for the synthesis of the target compound.
Self-Validating Protocol for Structural Verification
To ensure the identity, structure, and purity of the synthesized compound, a multi-step analytical validation is mandatory.
Objective: To confirm the molecular structure and assess the purity of a synthesized batch of this compound.
Methodology:
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Procedure:
-
Prepare a dilute solution of the sample in methanol (approx. 1 mg/mL).
-
Infuse the solution directly into the ESI source in positive ion mode.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
-
Self-Validation/Expected Outcome: A prominent peak should be observed at m/z = 169.0977, corresponding to the [M+H]⁺ ion of C₈H₁₂N₂O₂ (calculated exact mass: 168.0899). The high-resolution measurement provides unambiguous confirmation of the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR spectrum (e.g., at 400 MHz).
-
Acquire ¹³C NMR spectrum.
-
-
Self-Validation/Expected Outcome:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridinone ring, the -NH₂ protons (a broad singlet), and the protons of the 2-methoxyethyl group (triplets for the -CH₂-CH₂- bridge and a singlet for the -OCH₃).
-
¹³C NMR: The spectrum should display 8 distinct carbon signals, including the characteristic carbonyl signal (C=O) downfield (~160-170 ppm) and signals for the aromatic carbons and the aliphatic methoxyethyl chain.
-
-
-
High-Performance Liquid Chromatography (HPLC)
-
Technique: Reverse-Phase HPLC with UV detection.
-
Procedure:
-
Develop a suitable method (e.g., C18 column with a water/acetonitrile gradient).
-
Prepare a standard solution of the sample at a known concentration.
-
Inject the sample and monitor the elution profile at a relevant wavelength (e.g., 254 nm).
-
-
Self-Validation/Expected Outcome: The chromatogram should show a single major peak, indicating high purity. The area of this peak relative to the total area of all peaks should be ≥97% to meet typical quality standards for a pharmaceutical intermediate.
-
Conclusion
This compound is a well-defined molecular entity with significant strategic value in pharmaceutical research and development. Its specific combination of a pyridinone core, an amino functional group, and a methoxyethyl side chain provides a versatile platform for the synthesis of next-generation therapeutics. The analytical protocols outlined herein provide a robust framework for ensuring its structural integrity and purity, which is a prerequisite for its successful application in the complex, multi-step synthesis of novel drug candidates.
References
- This compound - MySkinRecipes. MySkinRecipes.
- This compound - 北京欣恒研科技有限公司. Beijing Xinhengyan Technology Co., Ltd.
- Synthesis and members of 3-aminopyridin-2-one based fragment library - ResearchGate.
- Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed. PubMed.
Sources
A Technical Guide to the Solubility and Stability Profiling of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Foreword
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's developability, bioavailability, and ultimate therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one , a novel pyridinone derivative. While specific experimental data for this compound is not yet publicly available, this document serves as an in-depth methodological whitepaper. It is designed to equip researchers, scientists, and drug development professionals with the necessary strategies, protocols, and field-proven insights to conduct a robust physicochemical assessment of this, or any, NCE. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems to ensure scientific integrity.
The Critical Role of Early Physicochemical Profiling
This compound, with its distinct arrangement of amino, methoxyethyl, and pyridinone moieties, presents a unique profile that requires careful characterization. Poor aqueous solubility can severely limit oral absorption, leading to low bioavailability and complicating in vivo studies.[1][2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.[3] Therefore, a proactive and early assessment of these properties is not merely a data-gathering exercise; it is a critical risk mitigation strategy in the drug development pipeline.[4][5]
Aqueous Solubility Assessment: A Multi-Faceted Approach
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous system at a given temperature and pH. In drug discovery, it is often assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It is relevant for understanding potential issues in high-concentration screening assays.[1][6]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound.[7] It is a more time-consuming measurement but is crucial for pre-formulation and understanding the compound's behavior in the gastrointestinal tract.[2][7]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
The choice of a nephelometric assay is based on its speed and suitability for early-stage screening where compound availability is limited. It measures the light scattered by undissolved particles (precipitate) to determine the point of insolubility.[1][6][8]
Objective: To rapidly determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 384-well microplate. Perform a serial dilution across the plate with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).[8]
-
Precipitation Induction: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking to allow for precipitation to occur.[9]
-
Nephelometric Reading: Measure the light scattering in each well using a plate-based nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate.[8][9]
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to significantly increase above the background, indicating the onset of precipitation.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for the nephelometric kinetic solubility assay.
Data Presentation: Solubility Profile
The results from both kinetic and thermodynamic assays should be summarized for clarity. The table below serves as a template for reporting the solubility data for this compound.
| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a drug substance.[10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[10][11] This information is instrumental in developing stability-indicating analytical methods, which are required for formal stability studies.[12][13]
Rationale for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[14] It must be able to separate the intact parent drug from its degradation products, process impurities, and excipients.[12][14] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose due to its high resolving power and ability to provide structural information about the degradants.[12][15]
Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress Conditions: Expose the solutions to the following conditions in parallel. The goal is to achieve a target degradation of 5-20%.[11]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][16] A control sample should be protected from light.
-
-
Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
HPLC-UV/MS Analysis:
-
Method Development: Develop a gradient reversed-phase HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all chromatograms to ensure no degradants are co-eluting.[3]
-
Mass Detection: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks corresponding to degradation products.
-
Experimental Workflow: Forced Degradation
Caption: Workflow for a forced degradation study.
Data Presentation: Stability Summary
The results of the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Parameters | % Assay of Parent Compound | % Total Degradation | No. of Degradants Detected | Remarks / Major Degradants (m/z) |
| Unstressed Control | - | 100.0 | 0.0 | 0 | Stable |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Value] | [Value] | [Value] | [e.g., m/z 154.2] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | [Value] | [Value] | [Value] | [e.g., m/z 126.1] |
| Oxidation | 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [e.g., N-oxide at m/z 184.2] |
| Thermal | 80°C, 48h | [Value] | [Value] | [Value] | [Specify if degradation is observed] |
| Photolytic | ICH Q1B | [Value] | [Value] | [Value] | [Specify if degradation is observed] |
Conclusion and Future Directions
This guide outlines the foundational experimental strategies for characterizing the aqueous solubility and chemical stability of this compound. By systematically applying these robust, validated methodologies, researchers can generate the high-quality data necessary to make informed decisions about the compound's progression. The kinetic solubility assay provides a rapid assessment for early screening, while the forced degradation study establishes the compound's intrinsic stability profile and enables the development of a crucial stability-indicating analytical method. This method will be indispensable for all future development, including formulation, manufacturing, and long-term stability studies, ensuring the quality, safety, and efficacy of the potential drug product.[5][17]
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
In-vitro Thermodynamic Solubility. Protocols.io. [Link]
-
Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Stability-Indicating HPLC Method Development. Waters Corporation. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
How To Optimize Your Stability Program At Each Phase Of Drug Development. Carmody Quality Solutions. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
-
Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]
-
Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Element. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. onyxipca.com [onyxipca.com]
- 4. How To Optimize Your Stability Program At Each Phase Of Drug Development [Checklists Included] - Carmody QS [carmodyqs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. irjpms.com [irjpms.com]
- 14. web.vscht.cz [web.vscht.cz]
- 15. semanticscholar.org [semanticscholar.org]
- 16. database.ich.org [database.ich.org]
- 17. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
Spectroscopic Elucidation of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a complete and practical understanding of the structural characterization of this molecule.
Introduction
This compound (CAS No. 1249057-53-1) is a substituted pyridinone derivative.[1] The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of an amino group and a flexible methoxyethyl side chain suggests potential for diverse biological interactions, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed molecular fingerprint. This guide will walk through the acquisition and interpretation of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining high-resolution NMR spectra for a small organic molecule like the topic compound.
Caption: Workflow for NMR data acquisition.
Representative ¹H NMR Data
The following table presents the expected ¹H NMR spectral data for this compound, based on analysis of related structures.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d | 1H | H-6 |
| ~6.80 | d | 1H | H-4 |
| ~6.10 | t | 1H | H-5 |
| ~4.90 | s (br) | 2H | -NH₂ |
| ~3.95 | t | 2H | N-CH₂ |
| ~3.55 | t | 2H | O-CH₂ |
| ~3.25 | s | 3H | O-CH₃ |
Interpretation of ¹H NMR Spectrum
The aromatic region is expected to show three signals corresponding to the protons on the pyridinone ring. The downfield shift of H-6 is anticipated due to the deshielding effect of the neighboring carbonyl group. The broad singlet at approximately 4.90 ppm is characteristic of an amino group's protons. The two triplets at ~3.95 and ~3.55 ppm, each integrating to 2H, represent the two methylene groups of the methoxyethyl side chain, showing coupling to each other. The sharp singlet at ~3.25 ppm integrating to 3H is indicative of the methoxy group's protons.
Representative ¹³C NMR Data
The expected ¹³C NMR data is summarized below, drawing on data from similar heterocyclic systems.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C=O (C-2) |
| ~140.0 | C-6 |
| ~135.0 | C-3 |
| ~118.0 | C-4 |
| ~105.0 | C-5 |
| ~70.0 | O-CH₂ |
| ~58.5 | O-CH₃ |
| ~49.0 | N-CH₂ |
Interpretation of ¹³C NMR Spectrum
The most downfield signal at ~160.0 ppm is assigned to the carbonyl carbon (C-2). The signals for the pyridinone ring carbons are expected in the aromatic region, with C-3 being significantly deshielded due to the attached amino group. The aliphatic region should contain three signals corresponding to the methoxyethyl side chain: the oxygen-linked methylene carbon (~70.0 ppm), the methoxy carbon (~58.5 ppm), and the nitrogen-linked methylene carbon (~49.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition.
Representative IR Data
The expected characteristic IR absorption bands for this compound are listed below, based on typical frequencies for aminopyridines and carbonyl compounds.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide) |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1580 | Medium | C=C stretching (aromatic ring) |
| ~1100 | Strong | C-O stretching (ether) |
Interpretation of IR Spectrum
The presence of the amino group is strongly indicated by the pair of bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A strong absorption around 1650 cm⁻¹ is a clear indicator of the carbonyl group of the pyridinone ring. The N-H bending vibration is expected around 1620 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are anticipated in their usual regions. A prominent band around 1100 cm⁻¹ will signify the C-O stretch of the methoxyethyl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: ESI-MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
Representative MS Data
For this compound (Molecular Weight: 168.19 g/mol ), the following mass spectral data is expected.[7]
| m/z | Relative Intensity (%) | Assignment |
| 169.1 | 100 | [M+H]⁺ (Molecular Ion) |
| 124.1 | 45 | [M+H - CH₂OCH₃]⁺ |
| 111.1 | 60 | [M+H - CH₂CH₂OCH₃]⁺ |
| 95.1 | 30 | [C₅H₅NO+H]⁺ |
Interpretation of Mass Spectrum
In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 169.1, confirming the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the side chain. Cleavage of the methoxymethyl radical would result in a fragment at m/z 124.1. Loss of the entire methoxyethyl group would lead to a fragment at m/z 111.1. A fragment corresponding to the protonated aminopyridinone core at m/z 95.1 might also be observed.
Conclusion
The combined application of NMR, IR, and MS provides a robust and unambiguous structural elucidation of this compound. The representative data and interpretations presented in this guide, based on established principles and data from analogous structures, offer a solid framework for the characterization of this and similar heterocyclic compounds. This comprehensive spectroscopic analysis is a critical first step in understanding the chemical properties and potential applications of this molecule in pharmaceutical and materials science research.
References
- Shatsauskas, A., Shatalin, Y. V., Shubina, V. S., & Fisyuk, A. (2022). Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. Dyes and Pigments, 198, 109961.
- Zolotoyabko, Y. M., & Kryshtal, A. V. (2005). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molbank, 2005(4), M437.
-
PubChem. 3-Amino-2-pyridinol. (n.d.). Retrieved from [Link]
-
NIST. 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0074798). (n.d.). Retrieved from [Link]
-
MySkinRecipes. This compound. (n.d.). Retrieved from [Link]
- Kshiar, B., Shangpliang, O. R., & Myrboh, B. (2018). A three component one-pot synthesis of N-amino-2-pyridone derivatives catalyzed by KF-Al2O3.
-
ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library. (n.d.). Retrieved from [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis and characterization of new Pd(II) and Pt(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Retrieved from [Link]
- Popović-Đorđević, J. B., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 225-233.
- Zhang, L., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 10(3), 156-167.
-
PubChem. 3'-Aminoacetophenone. (n.d.). Retrieved from [Link]
-
NIST. Ethanol, 2-[(1-methylethyl)amino]-. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
NIST. 3-Methoxy-2(1H)-pyridone. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
PubChem. 1-(2-Aminoethyl)pyridin-2(1H)-one. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3-Aminopyridinone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The pyridinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological potential. Among its derivatives, the 3-aminopyridinone core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of 3-aminopyridinone derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and mechanistic analyses.
The 3-Aminopyridinone Scaffold: A Privileged Core
The 3-aminopyridin-2-one motif is a versatile fragment capable of forming multiple hydrogen bonds with the backbone of biological targets, such as the hinge region of kinases.[1] This inherent binding capability, coupled with its favorable physicochemical properties, makes it an excellent scaffold for the design of targeted inhibitors.[1] The amenability of the 3-aminopyridinone core to chemical modification at several positions allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
General Synthesis Strategies
The synthesis of 3-aminopyridinone derivatives can be achieved through various synthetic routes. A common and versatile method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups at specific positions of the pyridinone ring.
Experimental Protocol: Synthesis of 6-Aryl-3-aminopyridines via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 6-aryl-3-aminopyridines, a common structural motif in biologically active 3-aminopyridinone derivatives.
Materials:
-
6-Chloropyridin-3-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add 6-Chloropyridin-3-amine, the corresponding arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyridine derivative.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
3-Aminopyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including aberrant cell signaling and the evasion of apoptosis.[3]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] Furthermore, several 3-aminopyridinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5]
-
Kinase Inhibition: The 3-aminopyridinone scaffold has been identified as a potent inhibitor of several kinases implicated in cancer, including Interleukin-2 inducible T-cell kinase (Itk), Monopolar Spindle 1 (MPS1), and Aurora kinases.[1][6] By binding to the ATP-binding pocket of these kinases, the derivatives block their catalytic activity, thereby disrupting downstream signaling pathways essential for tumor growth.
-
Apoptosis Induction: Studies have shown that certain 3-aminopyridinone derivatives can induce apoptosis by arresting the cell cycle at the G0/G1 or G2/M phase and increasing the expression of pro-apoptotic proteins.[4][5] Some derivatives have been found to modulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7] This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9 and disruption of the mitochondrial membrane potential.[8]
In Vitro Cytotoxicity Data
The anticancer activity of 3-aminopyridinone derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4b | A-549 (Lung Carcinoma) | 0.00803 | [3] |
| Compound 4e | A-549 (Lung Carcinoma) | 0.0095 | [3] |
| Compound 4b | MDA-MB-231 (Breast Carcinoma) | 0.0103 | [3] |
| Compound 4e | MDA-MB-231 (Breast Carcinoma) | 0.0147 | [3] |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [9] |
| Compound 4d | MCF-7 (Breast Carcinoma) | 39.0 | [9] |
| Compound 4d | MDA-MB-231 (Breast Carcinoma) | 35.1 | [9] |
| Compound 8a | SH-SY5Y (Neuroblastoma) | comparable to 5-FU | [4] |
| Compound 21d | HCT-116 (Colon Carcinoma) | 58.2 µg/ml | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Aminopyridinone derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminopyridinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using a suitable software like GraphPad Prism.[12]
Antimicrobial Activity: A Broad Spectrum of Action
3-Aminopyridinone derivatives have also demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13]
Mechanism of Action
The antimicrobial mechanism of these compounds is still under investigation, but some studies suggest that they may act as inhibitors of essential bacterial enzymes. For instance, some derivatives have been predicted to be inhibitors of DnaG, a bacterial primase crucial for DNA replication.[14]
In Vitro Antimicrobial Susceptibility Data
The antimicrobial efficacy of 3-aminopyridinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3d | E. coli | 3.91 | [15] |
| Compound 3e | E. coli | 3.91 | [15] |
| Compound 21d | S. pneumoniae | 0.5 | [16] |
| Compound 10 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |
| Compound 11 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |
| Compound 12 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |
| Compound 13 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |
| Compound 14 | Gram-negative & Gram-positive bacteria | 1-5 µmol/mL | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
3-Aminopyridinone derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[18]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized and diluted inoculum. The final volume in each well will be 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.[18]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]
Anti-inflammatory Activity: Modulating Inflammatory Responses
Certain 3-aminopyridinone derivatives have exhibited significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Mechanism of Action
The anti-inflammatory effects of these compounds are thought to be mediated through multiple mechanisms. One proposed mechanism is the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are heme-dependent. The iron-chelating properties of some pyridinone derivatives may contribute to this inhibition.[19] Additionally, some derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[20][21][22] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[23]
Materials:
-
Wistar rats or other suitable rodent models
-
1% Carrageenan solution in sterile saline
-
3-Aminopyridinone derivative solution or suspension
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Standard anti-inflammatory drug (e.g., Indomethacin) as a positive control
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least a week. Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).
-
Compound Administration: Administer the 3-aminopyridinone derivative or vehicle intraperitoneally or orally to the respective groups.[24]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[23]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[24]
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Emerging evidence suggests that some 3-aminopyridinone derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders.
Mechanism of Action
The neuroprotective mechanisms of these compounds are multifaceted. One derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has been shown to act by neutralizing two key intracellular effectors of excitotoxicity: calcium and free radicals.[25] Other derivatives have been found to exert their neuroprotective and anti-neuroinflammatory effects through the induction of heme oxygenase-1 (HO-1) expression, mediated by the activation of the Nrf2 signaling pathway.[26]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke) to evaluate the neuroprotective potential of test compounds.[27][28][29][30]
Materials:
-
Mice or rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
A silicon-coated filament for occlusion
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter to monitor cerebral blood flow (optional)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and maintain its body temperature at 36.5 ± 0.5°C. Make a midline neck incision to expose the common carotid artery (CCA).[27]
-
Artery Ligation and Filament Insertion: Ligate the CCA and the external carotid artery (ECA). Introduce the silicon-coated filament into the internal carotid artery (ICA) through an incision in the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.[30][31]
-
Occlusion and Reperfusion: The occlusion can be permanent or transient. For transient occlusion, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.[27][28]
-
Post-operative Care and Neurological Assessment: Suture the incision and allow the animal to recover. Perform neurological deficit scoring at various time points after the procedure.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume. A reduction in infarct volume in the treated group compared to the vehicle control indicates a neuroprotective effect.[27][28]
Signaling Pathway Visualizations
To better understand the mechanisms of action of 3-aminopyridinone derivatives, the following diagrams illustrate their interaction with key signaling pathways.
Kinase Inhibition by 3-Aminopyridinone Derivatives
Caption: Inhibition of kinase activity by 3-aminopyridinone derivatives.
Induction of Apoptosis via Caspase Activation
Caption: Apoptosis induction by 3-aminopyridinone derivatives.
Inhibition of the NF-κB Inflammatory Pathway
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of substituted aminopyridazin-3(2H)-ones as G0/G1-phase arresting agents with apoptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. researchgate.net [researchgate.net]
- 27. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
The Strategic Intermediate: A Technical Guide to 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one for Pharmaceutical Development
Abstract
This technical guide provides an in-depth exploration of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, a heterocyclic building block of increasing importance in pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and critical role as a versatile intermediate in the creation of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Rise of the Pyridinone Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of biological interactions.[1] Its unique electronic and structural features allow for the design of molecules with tailored pharmacological profiles. The 3-aminopyridin-2(1H)-one moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, most notably in the realm of kinase inhibitors for oncology.[2][3] The strategic placement of an amino group and the pyridinone ring system allows for crucial hydrogen bonding interactions within the ATP-binding sites of many kinases.
This guide focuses on a specific, functionally rich derivative: this compound. The introduction of the N-(2-methoxyethyl) substituent offers several advantages, including modulation of solubility, metabolic stability, and the potential for additional interactions with target proteins. Its structural attributes make it a valuable precursor for APIs targeting a range of conditions, from neurological disorders to inflammatory diseases and cancer.[4]
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 1249057-53-1 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [4] |
Safety and Handling:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Precautionary Statements: Avoid breathing dust/fumes. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is required. For handling larger quantities or when generating dust, respiratory protection may be necessary.[5]
Synthesis of this compound: A Practical Approach
The synthesis of N-substituted 3-amino-2-pyridones has been a subject of significant research, with a focus on developing efficient and scalable routes.[6] A highly effective and versatile one-pot, five-step protocol starting from ethyl nitroacetate and a primary amine has been reported, which can be adapted for the synthesis of our target molecule using 2-methoxyethylamine.[6]
Reaction Scheme:
A proposed synthetic workflow for this compound.
Experimental Protocol (Adapted from Bolduc et al., Org. Lett. 2022): [6]
Materials:
-
Ethyl nitroacetate
-
2-Methoxyethylamine
-
Acryloyl chloride
-
Triethylamine
-
A suitable solvent (e.g., Dichloromethane)
-
Reducing agent (e.g., Palladium on carbon with hydrogen gas, or a chemical reductant like sodium dithionite)
Procedure:
-
Formation of the N-substituted acrylamide: In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0 °C. Add acryloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Michael Addition and Cyclization: To the reaction mixture, add ethyl nitroacetate (1.0 eq) and a suitable base (e.g., DBU, 1.5 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. This step facilitates the Michael addition followed by an intramolecular cyclization to form the N-substituted 3-nitro-2-pyridone intermediate.
-
Nitro Group Reduction: After cooling the reaction mixture, the nitro group can be reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium dithionite can be employed.
-
Work-up and Purification: After the reduction is complete, filter the reaction mixture to remove the catalyst (if used). The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach minimizes intermediate isolation steps, improving overall efficiency and reducing waste.[6]
-
Choice of Base: The selection of a non-nucleophilic base like DBU is crucial to promote the desired Michael addition and cyclization without competing side reactions.
-
Reduction Method: Catalytic hydrogenation is often preferred for its clean conversion and simple work-up. However, the choice of reducing agent may depend on the presence of other functional groups in the molecule.
The Role of this compound in Drug Discovery
The 3-aminopyridin-2-one scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.[7] The primary amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound.
Applications in Kinase Inhibitor Synthesis:
A significant application of this scaffold is in the development of kinase inhibitors.[2][3] The 3-amino group can be acylated or reacted with various electrophiles to introduce moieties that interact with the hinge region of the kinase ATP-binding site. The N-(2-methoxyethyl) group can influence the solubility and pharmacokinetic profile of the resulting inhibitor.
General workflow for utilizing the title compound in API synthesis.
Example of a Potential Synthetic Application:
While a specific, named API synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in several developmental and approved drugs. For instance, the N-substituted pyridinone core is a feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5] The title compound could serve as a key intermediate in the synthesis of novel NNRTIs or other targeted therapies.
Conclusion
This compound represents a strategically important and versatile intermediate for the pharmaceutical industry. Its synthesis, achievable through adaptable and efficient modern organic chemistry methods, provides access to a scaffold with proven utility in drug discovery. The unique combination of the 3-aminopyridinone core and the N-(2-methoxyethyl) substituent offers a powerful platform for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of novel and effective medicines.
References
-
Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2843–2855. [Link]
-
Fearon, D., Westwood, I. M., van Montfort, R. L. M., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]
-
Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792–3802. [Link]
-
Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]
-
Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed. [Link]
-
Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. figshare. [Link]
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]
-
Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]
-
Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]
-
Lin, X., Li, Z., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]
-
Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
The 3-Aminopyridinone Scaffold: A Privileged Motif for Targeting Key Pathological Mediators
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3-aminopyridinone core is a versatile heterocyclic scaffold that has emerged as a significant "privileged structure" in modern medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for specific and potent interactions with a variety of biological targets implicated in a range of human diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth technical overview of the key therapeutic targets of 3-aminopyridinone compounds, detailing the mechanistic basis of their activity, presenting quantitative structure-activity relationship (SAR) data, and outlining robust experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics derived from this promising chemical scaffold.
Introduction: The Rise of the 3-Aminopyridinone Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and within this broad class, nitrogen-containing rings hold a position of particular importance.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within protein active sites. The introduction of an amino and a keto functional group to this ring, creating the 3-aminopyridinone scaffold, further enhances its drug-like properties. This functionalization provides additional vectors for interaction, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-aminopyridinone motif has proven to be a particularly fruitful starting point for the development of potent enzyme inhibitors, as will be detailed in the subsequent sections.
Key Therapeutic Targets and Mechanisms of Action
The 3-aminopyridinone scaffold and its close chemical relatives have been successfully employed to target a diverse array of enzymes, with a particular emphasis on those involved in cellular signaling, replication, and metabolism. The following sections will delve into the specifics of these interactions.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The 3-aminopyridinone scaffold has been extensively explored as a core for the development of inhibitors targeting several key kinases.
Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B) are critical regulators of mitosis, ensuring the fidelity of chromosome segregation.[2][3][4][5] Their overexpression in various cancers makes them attractive therapeutic targets. The 3-aminopyridin-2-one scaffold has been identified as a potent inhibitor of both MPS1 and the Aurora kinase family.[6]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. X-ray crystallography studies of 3-aminopyridin-2-one analogs bound to MPS1 have revealed key interactions within the ATP-binding pocket. Specifically, the aminopyridinone core forms hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.[6]
-
Signaling Pathway: Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase.[2][3][7][8] This disruption leads to catastrophic mitotic errors, such as chromosome missegregation and aneuploidy, ultimately triggering apoptosis in cancer cells.
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival.[9][10][11][12][13] Their overexpression and mutation are implicated in a variety of solid tumors. Aminopyridine-containing spiro derivatives have been designed as potent dual inhibitors of EGFR and HER2.
-
Mechanism of Action: These inhibitors are designed to bind to the ATP-binding site of the kinase domain of both EGFR and HER2, preventing autophosphorylation and subsequent activation of downstream signaling molecules.
-
Signaling Pathway: The primary downstream pathways activated by EGFR and HER2 are the RAS/MAPK and PI3K/AKT pathways.[10][11][13] Inhibition of EGFR and HER2 by aminopyridine derivatives blocks these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Itk is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling. As such, it is a promising target for the treatment of autoimmune diseases and allergies. The 3-aminopyrid-2-one motif was identified through structure-based design as a potent and selective inhibitor of Itk.[14]
-
Mechanism of Action: Optimization of the 3-aminopyrid-2-one scaffold led to the development of inhibitors with nanomolar potency. These compounds bind to the ATP-binding site of Itk, with the 3-amino group being a key interaction point.[14]
Ribonucleotide Reductase (RNR): A Target for DNA Synthesis
Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, responsible for the conversion of ribonucleotides to deoxyribonucleotides. Its inhibition depletes the pool of available deoxyribonucleotides, thereby halting DNA replication and repair. The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a derivative of the 3-aminopyridine scaffold, is a potent RNR inhibitor that has been evaluated in clinical trials.[15][16][17][18][19]
-
Mechanism of Action: 3-AP chelates iron, and the resulting Fe²⁺-3-AP complex generates reactive oxygen species. This leads to the quenching of a critical tyrosyl free radical in the R2 subunit of RNR, inactivating the enzyme.[18]
Neuronal Nitric Oxide Synthase (nNOS): A Neurological Target
Neuronal nitric oxide synthase is responsible for the production of nitric oxide in the nervous system, which acts as a neurotransmitter. Overproduction of nitric oxide is implicated in neurodegenerative diseases, making nNOS a target for therapeutic intervention. The 2-aminopyridine scaffold has been successfully utilized to develop potent and selective inhibitors of nNOS.
-
Mechanism of Action: These inhibitors are designed to mimic the binding of the natural substrate, L-arginine, to the active site of nNOS. The 2-aminopyridine moiety is crucial for anchoring the inhibitor within the active site.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 3-aminopyridinone and related aminopyridine derivatives against their respective targets.
| Compound Class | Target | Derivative Example | Activity (IC50/Ki) | Reference |
| 3-Aminopyrid-2-one | Itk | Compound 7v | 7 nM (Ki) | [14] |
| 3-Aminopyridine | RNR | 3-AP | Potent inhibitor | [18] |
| Aminopyridine | MPS1 | - | Varies | [6] |
| Aminopyridine | Aurora A/B | - | Varies | [6] |
| Aminopyridine-spiro | EGFR/HER2 | - | Varies | |
| 2-Aminopyridine | nNOS | - | Varies |
Experimental Protocols and Methodologies
The successful evaluation of 3-aminopyridinone compounds requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Example: MPS1)
This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against a protein kinase, such as MPS1.
-
Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Myelin Basic Protein (MBP) as a generic substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (3-aminopyridinone derivative) dissolved in DMSO
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the assay plate wells. Include controls with DMSO only (no inhibitor) and no enzyme (blank).
-
Prepare a kinase/substrate solution by diluting recombinant MPS1 kinase and MBP in the kinase buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MPS1.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and initiate the detection by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature to allow the detection signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[20][21]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compound (3-aminopyridinone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22][23][24][25][26]
-
Molecular Docking Protocol
Molecular docking is a computational method used to predict the binding mode of a ligand to a protein active site.
-
Software:
-
AutoDock Vina, Glide, or MOE
-
-
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., MPS1, PDB ID: 3HMN) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the 3-aminopyridinone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94x).
-
Docking Simulation: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site residues. Run the docking simulation to generate multiple binding poses of the ligand within the active site.
-
Analysis: Analyze the predicted binding poses based on their docking scores and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[27][28][29][30]
-
Conclusion and Future Directions
The 3-aminopyridinone scaffold has unequivocally demonstrated its value as a versatile starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The wealth of available structure-activity relationship data, coupled with a deep understanding of the molecular interactions driving binding, provides a solid foundation for future drug discovery efforts.
Future research in this area will likely focus on:
-
Optimization of Pharmacokinetic Properties: While many potent inhibitors have been identified, further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for their advancement into clinical development.
-
Expansion to New Targets: The inherent versatility of the 3-aminopyridinone scaffold suggests that it could be successfully applied to the development of inhibitors for other enzyme families.
-
Development of Covalent Inhibitors: The introduction of reactive functional groups to the 3-aminopyridinone core could enable the development of covalent inhibitors with enhanced potency and duration of action.
References
-
Bamborough, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3433-3447. [Link]
-
Stucke, V. M., et al. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal, 21(7), 1723-1732. [Link]
-
Harbeck, N., et al. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(13), 3371. [Link]
-
Macurek, L., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89-100. [Link]
-
Vernos, I., & Pines, J. (2025). Mps1 kinase functions in mitotic spindle assembly and error correction. Current Opinion in Cell Biology, 92, 102435. [Link]
-
Spector, N. L., & Blackwell, K. L. (2016). HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. Breast Cancer Research, 18(1), 1-11. [Link]
-
Vion Pharmaceuticals. (2013). 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone in Treating Patients With Solid Tumors. ClinicalTrials.gov. [Link]
-
Lara, P. N., et al. (2009). A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells. Cancer Chemotherapy and Pharmacology, 64(5), 977-983. [Link]
-
Jelluma, N., et al. (2009). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 106(36), 15217-15222. [Link]
-
Iqbal, N., & Iqbal, N. (2014). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cancer Metastasis Reviews, 33(1), 183-195. [Link]
-
Dunn School of Pathology. (2022). A changing view of how MPS1 initiates the Spindle Assembly Checkpoint. University of Oxford. [Link]
-
Goel, S., et al. (2007). A phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in combination with gemcitabine for patients with advanced cancer. Investigational New Drugs, 25(3), 247-254. [Link]
-
ResearchGate. (n.d.). HER2 signaling pathway. ResearchGate. [Link]
-
Richardson, D. R. (2007). A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium. Investigational New Drugs, 25(4), 361-367. [Link]
-
Jaiswal, R., et al. (2020). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Journal of Biological Chemistry, 295(18), 6031-6042. [Link]
-
Odenike, O. M., et al. (2008). Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) in combination with high dose cytarabine in patients with advanced myeloid leukemia. Leukemia Research, 32(8), 1198-1205. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Dar, A. A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 1-17. [Link]
-
Cárdenas, F., et al. (2010). Molecular docking study of the binding of aminopyridines within the K+ channel. Journal of Molecular Modeling, 16(10), 1595-1601. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Bavetsias, V., et al. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
Yang, C. C., et al. (2010). Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. Journal of Cellular and Molecular Medicine, 14(6B), 1590-1602. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]
-
Wathieu, C., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 48, 116399. [Link]
-
Orie, K. J. (2025). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
Samos, C., & Pines, J. (2014). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology, 4, 213. [Link]
-
Li, H., et al. (2006). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Journal of Biological Chemistry, 281(43), 32478-32485. [Link]
-
Santaguida, S., et al. (2010). Reversine inhibits MPS1 in vitro. ResearchGate. [Link]
-
Li, H., et al. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 50(2), 89-95. [Link]
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227. [Link]
-
Asteriti, I. A., & Rensen, W. M. (2019). Aurora A Protein Kinase: To the Centrosome and Beyond. International Journal of Molecular Sciences, 20(18), 4584. [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]
-
Al-Zahrani, A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4529. [Link]
-
Kumar, A., et al. (2016). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PLoS ONE, 11(1), e0147563. [Link]
-
Khan, M. A., & Khan, M. T. (2011). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 22(10), 1952-1956. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in combination with gemcitabine for patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) in combination with high dose cytarabine in patients with advanced myeloid leukemia. [vivo.weill.cornell.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. hilarispublisher.com [hilarispublisher.com]
- 30. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The pyridinone nucleus, a six-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to engage in crucial hydrogen bonding interactions, and synthetic tractability have cemented its status as a privileged scaffold in drug discovery. This technical guide provides an in-depth exploration of the pyridinone core, tailored for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties, delve into robust synthetic methodologies, analyze structure-activity relationships across various therapeutic targets, and illuminate the mechanisms of action of key pyridinone-based drugs. Through a blend of technical detail, field-proven insights, and practical protocols, this guide aims to empower scientists to effectively harness the potential of the pyridinone core in the design and development of next-generation therapeutics.
The Pyridinone Scaffold: A Versatile Player in Drug Design
The pyridinone ring exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone. Both isomers possess a unique combination of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling them to form key interactions with biological targets.[1][2][3] This versatile binding capability is a cornerstone of their success in medicinal chemistry.
Furthermore, the pyridinone moiety can act as a bioisostere for various functional groups, including amides, phenols, and other heterocyclic rings.[4] This allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as lipophilicity, aqueous solubility, and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.[4] The inherent stability of the aromatic pyridinone ring also contributes to the overall robustness of drug candidates.
The significance of the pyridinone core is underscored by the number of FDA-approved drugs that incorporate this scaffold. These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of this versatile heterocycle.[1][2]
Synthetic Strategies for Accessing the Pyridinone Core
The construction of the pyridinone ring is a well-established field in organic synthesis, with a variety of reliable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.
Condensation Reactions: A Workhorse for Pyridinone Synthesis
One of the most common and versatile approaches to pyridinone synthesis involves the condensation of acyclic precursors. These reactions typically build the ring through the formation of new carbon-carbon and carbon-nitrogen bonds.
This protocol describes a classic method for the synthesis of a substituted 2-pyridone from a β-ketoester and cyanoacetamide.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-hydroxy-6-methyl-nicotinonitrile.
Cycloaddition Reactions
[2+2+2] cycloaddition reactions, often catalyzed by transition metals like cobalt, provide an elegant and efficient route to substituted pyridines and pyridinones from simple, readily available starting materials such as alkynes and isocyanates.
Synthesis from Pyridine Precursors
Existing pyridine rings can be converted to pyridinones through oxidation reactions. For instance, the oxidation of N-alkyl pyridinium salts can yield 2-pyridone derivatives.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The pyridinone scaffold is a prolific source of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and cardiovascular effects.[1][3][5] Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective pyridinone-based drugs.
Pyridinone-Based Anticancer Agents
Pyridinone derivatives have emerged as a significant class of anticancer agents, targeting various key proteins involved in cancer progression, such as protein kinases.[1][6]
| Position of Substitution | Effect on Activity | Rationale |
| N1-Substitution | Large aromatic or heteroaromatic groups often enhance potency. | Can form additional hydrophobic or π-stacking interactions in the ATP-binding pocket. |
| C3-Substitution | Small alkyl or cyano groups can be beneficial. | Can modulate the electronic properties of the ring and influence binding affinity. |
| C4-Substitution | Introduction of bulky or flexible side chains can improve selectivity. | Can exploit specific sub-pockets within the kinase active site. |
| C5-Substitution | Small alkyl groups are generally well-tolerated. | Can influence the overall conformation and lipophilicity of the molecule. |
| C6-Substitution | Methyl or other small alkyl groups are common. | Can provide a steric anchor and contribute to binding affinity. |
Pyridinone-Based Antiviral Agents
A notable example of a pyridinone-based antiviral drug is Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection.[1][2]
| Position of Substitution | Effect on Activity | Rationale |
| N1-Substitution | A key trifluoromethyl-substituted phenyl ring is crucial for high potency. | The trifluoromethyl group makes critical interactions within the NNRTI binding pocket. |
| C3-Substitution | A cyano group is essential for potent activity. | Acts as a hydrogen bond acceptor. |
| C4-Substitution | A substituted triazolone ring is a key feature. | Occupies a hydrophobic pocket and forms important interactions with the enzyme. |
| C5 & C6-Positions | Unsubstituted or small substituents are preferred. | Bulky groups in these positions can lead to steric clashes. |
Mechanism of Action of Key Pyridinone-Containing Drugs
The therapeutic effects of pyridinone-based drugs are a direct consequence of their interaction with specific biological targets. Understanding these mechanisms at a molecular level is fundamental for drug development.
Doravirine: Inhibition of HIV-1 Reverse Transcriptase
Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[7] It binds to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that renders the enzyme inactive.[1][4][7] This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Caption: Mechanism of action of Doravirine.
Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor
Milrinone is a positive inotrope and vasodilator used in the treatment of acute decompensated heart failure.[3][8][9] Its mechanism of action involves the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][9][10]
By inhibiting PDE3, milrinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[9][10] In the heart, elevated cAMP leads to increased calcium influx and enhanced myocardial contractility.[8] In blood vessels, increased cAMP promotes smooth muscle relaxation, resulting in vasodilation and reduced afterload on the heart.[8]
Caption: Mechanism of action of Milrinone.
Future Directions and Conclusion
The pyridinone core continues to be a fertile ground for drug discovery. Ongoing research is focused on exploring novel substitution patterns to enhance potency and selectivity, as well as developing new synthetic methodologies to access diverse chemical space. The application of computational modeling and structure-based drug design is further accelerating the discovery of new pyridinone-based drug candidates.
References
-
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. [Link]
-
Milrinone - Wikipedia. (n.d.). Wikipedia. [Link]
-
Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem. (n.d.). PubChem. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). European Journal of Medicinal Chemistry, 232, 114199. [Link]
-
What is the mechanism of Doravirine? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Milrinone - WikiAnesthesia. (2024). WikiAnesthesia. [Link]
-
Milrinone • LITFL • CCC Pharmacology. (2024). LITFL. [Link]
-
Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines. (1995). Journal of Medicinal Chemistry, 38(25), 4930-4936. [Link]
-
An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target. (2023). Synapse. [Link]
-
What is the mechanism of Milrinone Lactate? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
-
Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5451-5456. [Link]
-
New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (2009). Journal of Medicinal Chemistry, 52(14), 4234-4243. [Link]
-
Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Elsevier. [Link]
-
QSAR Study on Pyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor: A Mixed Approach. (2014). ResearchGate. [Link]
-
New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2009). PubMed. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry, 51(19), 5942-5955. [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]
-
Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. (2019). Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
-
Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2023). ACS Omega. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. (1992). Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. [Link]
-
Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). Molecular Diversity. [Link]
Sources
- 1. mims.com [mims.com]
- 2. droracle.ai [droracle.ai]
- 3. Milrinone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 9. litfl.com [litfl.com]
- 10. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted 3-Aminopyridinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted 3-aminopyridinone core has emerged as a "privileged scaffold" in modern medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will traverse the early foundational syntheses of aminopyridines, the conceptual leap to pyridinones, and the subsequent strategic derivatization that unlocked a wealth of pharmacological activities. Particular emphasis is placed on the rise of substituted 3-aminopyridinones as potent kinase inhibitors, with a detailed examination of their structure-activity relationships (SAR) and the underlying mechanistic principles that govern their biological effects. This guide is intended to serve as a valuable resource for researchers in the field, offering not only a historical perspective but also practical, in-depth protocols and a forward-looking assessment of the therapeutic potential of this versatile chemical entity.
Introduction: The Pyridinone Framework in Medicinal Chemistry
Pyridinones are a class of six-membered nitrogen-containing heterocycles that exist in two primary isomeric forms: 2-pyridones and 4-pyridones.[1][2] These structures are of significant interest in drug discovery due to their unique physicochemical properties. The pyridinone ring possesses both hydrogen bond donor and acceptor capabilities, allowing for versatile interactions with biological targets.[2] Furthermore, the scaffold's polarity, lipophilicity, and hydrogen bonding potential can be readily modulated through substitution, making it an ideal starting point for fragment-based drug design and the development of biomolecular mimetics.[1][2] Historically, pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] The introduction of an amino group at the 3-position of the pyridinone ring, creating the 3-aminopyridinone core, proved to be a critical step in unlocking a new dimension of therapeutic potential, particularly in the realm of kinase inhibition.
Foundational Discoveries: The Genesis of the 3-Aminopyridine and Pyridinone Scaffolds
The journey to the sophisticated substituted 3-aminopyridinones of today begins with the foundational chemistry of simpler aminopyridines. Early synthetic methodologies, dating back to the mid-20th century, laid the groundwork for the construction of these essential building blocks.[3]
The Hofmann Rearrangement: A Cornerstone in Aminopyridine Synthesis
One of the earliest and most significant methods for the synthesis of 3-aminopyridine is the Hofmann rearrangement . This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. In the context of 3-aminopyridine synthesis, the readily available nicotinamide (the amide of nicotinic acid, Vitamin B3) serves as the starting material. Treatment of nicotinamide with an alkaline solution of bromine or chlorine initiates a rearrangement cascade, ultimately yielding 3-aminopyridine. This historical method was pivotal in making 3-aminopyridine a readily accessible chemical entity for further exploration.
From Aminopyridines to Pyridinones: The Emergence of Amrinone and Milrinone
The conceptual bridge between simple aminopyridines and therapeutically relevant pyridinones was notably established with the discovery of amrinone and its more potent successor, milrinone .[4][5][6] These compounds, featuring a bipyridine structure with a pyridinone core, were identified as potent positive inotropic agents with vasodilator properties.[6] Their mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][7] By inhibiting PDE3, amrinone and milrinone increase intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[5][7] The clinical success of these drugs in the management of acute heart failure highlighted the therapeutic potential of the pyridinone scaffold and spurred further investigation into its medicinal chemistry.[4][7]
The Modern Era: Substituted 3-Aminopyridinones as Potent Kinase Inhibitors
The contemporary significance of the 3-aminopyridinone scaffold is intrinsically linked to its role in the development of highly selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The Discovery of 3-Aminopyridinones as Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors
A pivotal moment in the history of substituted 3-aminopyridinones was their identification as potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk) . Itk is a member of the Tec family of non-receptor tyrosine kinases and is a key component of the T-cell receptor (TCR) signaling pathway.[8] Dysregulation of Itk signaling is implicated in a range of autoimmune and inflammatory diseases.
The discovery of 3-aminopyridinone-based Itk inhibitors was the result of a fragment-based drug design approach. The 3-aminopyridin-2-one motif was identified as a novel fragment that could effectively interact with the hinge region of the kinase active site. This fragment's ability to form multiple hydrogen bonds, coupled with its favorable physicochemical properties, made it an excellent starting point for the synthesis of a targeted kinase inhibitor library.[9]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-aminopyridinone core has led to a deep understanding of the structure-activity relationships (SAR) governing its kinase inhibitory activity. Key findings include:
-
Substitution at the 5-position: Introduction of aromatic and heteroaromatic groups at the C5-position of the pyridinone ring generally leads to an increase in biochemical activity. For example, the introduction of a pyridine ring at this position, as seen in 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, resulted in a potent inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases.[8]
-
Functionalization of the 3-amino group: Derivatization of the 3-amino group with various substituents has been a fruitful strategy for enhancing potency and modulating selectivity.
The following table summarizes the structure-activity relationship of a series of 3-aminopyridin-2-one derivatives as inhibitors of MPS1, Aurora A, and Aurora B kinases.[8]
| Compound | R Group (at C5-position) | MPS1 Kᵢ (μM) | Aurora A Kᵢ (μM) | Aurora B Kᵢ (μM) |
| 2 | 1-methyl-1H-pyrazol-4-yl | 0.47 | 0.08 | 0.05 |
| 3 | pyridin-4-yl | 0.9 | 3.2 | 0.4 |
| 15 | 6-methyl-pyridin-4-yl | >100 | >100 | 0.3 |
| 16 | benzamide | 0.06 | 0.2 | 0.03 |
| 17 | 2-aminopyrimidine | 0.02 | 0.03 | 0.01 |
| 22 | N-(pyridin-2-yl)benzamide | 0.004 | 0.008 | 0.002 |
| 24 | N-(thiazol-2-yl)benzamide | 0.003 | 0.005 | 0.001 |
Data extracted from Fearon et al., Bioorg. Med. Chem. Lett., 2018.[8]
Experimental Protocols: Synthesis of a Key 3-Aminopyridinone Intermediate
To provide a practical and reproducible methodology, this section details the synthesis of a key substituted 3-aminopyridinone, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one , a potent inhibitor of MPS1 and Aurora kinases.[8]
Scheme 1: Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one
Caption: Synthetic route to 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.
Step-by-Step Protocol:
Step 1: Suzuki Coupling to form 3-amino-5-(pyridin-4-yl)-2-methoxypyridine
-
To a stirred solution of 5-bromo-2-methoxypyridin-3-amine (1.0 g, 4.93 mmol) in a 2:1:1 mixture of toluene, ethanol, and water (20 mL) is added pyridin-4-ylboronic acid (0.72 g, 5.91 mmol) and sodium carbonate (1.57 g, 14.8 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.25 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-amino-5-(pyridin-4-yl)-2-methoxypyridine as a solid.
Step 2: Demethylation to form 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one
-
To a solution of 3-amino-5-(pyridin-4-yl)-2-methoxypyridine (0.5 g, 2.49 mmol) in anhydrous acetonitrile (15 mL) is added sodium iodide (0.75 g, 4.98 mmol).
-
Chlorotrimethylsilane (TMS-Cl) (0.41 mL, 3.24 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting solid is triturated with diethyl ether to afford 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a pure solid.
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of substituted 3-aminopyridinones as kinase inhibitors stems from their ability to modulate specific cellular signaling pathways. In the case of Itk inhibitors, these compounds interfere with the T-cell receptor (TCR) signaling cascade, which is crucial for T-cell activation and the subsequent immune response.
Figure 1: Simplified Itk Signaling Pathway
Caption: Simplified Itk signaling pathway and the point of intervention for 3-aminopyridinone inhibitors.
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules trigger downstream events, including calcium mobilization and protein kinase C (PKC) activation, ultimately leading to the activation of transcription factors such as NFAT and NF-κB and the expression of genes involved in the immune response, like Interleukin-2 (IL-2). Substituted 3-aminopyridinone Itk inhibitors bind to the active site of Itk, preventing its phosphorylation and activation, thereby blocking the entire downstream signaling cascade.
Future Directions and Conclusion
The discovery and development of substituted 3-aminopyridinones represent a compelling example of how a privileged scaffold can be systematically optimized to yield potent and selective drug candidates. The journey from the early synthesis of 3-aminopyridine via the Hofmann rearrangement to the rational design of sophisticated kinase inhibitors illustrates the power of medicinal chemistry in addressing complex biological challenges.
The clinical development of Itk inhibitors, such as soquelitinib, for the treatment of T-cell lymphomas and atopic dermatitis, underscores the therapeutic promise of this class of compounds. Future research in this area will likely focus on:
-
Exploring new therapeutic applications: The versatility of the 3-aminopyridinone scaffold suggests that it could be adapted to target other kinase families or even different classes of enzymes.
-
Developing next-generation inhibitors: Efforts will continue to fine-tune the selectivity and pharmacokinetic properties of 3-aminopyridinone derivatives to enhance their efficacy and safety profiles.
-
Investigating novel synthetic methodologies: The development of more efficient and sustainable synthetic routes to substituted 3-aminopyridinones will be crucial for their large-scale production.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
Historical perspectives and update of amrinone. PubMed. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Amrinone, Forerunner of Novel Cardiotonic Agents, Caused Paradigm Shift of Heart Failure Pharmacotherapy. Circulation Research. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]
-
Milrinone and Amrinone PDF. Picmonic. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
-
Pharmacology of the bipyridines: amrinone and milrinone. PubMed. [Link]
-
Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. picmonic.com [picmonic.com]
- 6. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Historical perspectives and update of amrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Safety and Handling of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and potential hazards associated with 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one. As a specialized heterocyclic building block, this compound is increasingly utilized in the synthesis of complex molecules within the pharmaceutical industry, particularly for developing novel therapeutics targeting neurological disorders and other conditions.[1] A thorough understanding of its chemical properties and toxicological profile is paramount for ensuring laboratory safety and experimental integrity.
Material Identification and Properties
This compound is a pyridinone derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[1] While specific experimental data for this compound is limited, its structure, comprising an aminopyridine core and a methoxyethyl side chain, provides a basis for predicting its chemical behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 1249057-53-1 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Assumed to be a solid (based on related compounds) | N/A |
| Storage | Room temperature, away from light, under an inert gas | [1] |
Hazard Identification and Risk Assessment
Analog-Based Hazard Assessment:
-
3-Aminopyridine: Classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[2]
-
3-Amino-2(1H)-pyridinone: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
3-Amino-1-methylpyridin-2(1H)-one: Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Based on these analogs, it is prudent to handle this compound as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potentially harmful or toxic.
-
Skin and Eye Irritation: Likely to be an irritant.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
The following GHS hazard statements should be considered: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Risk Assessment Workflow:
Caption: Risk Assessment Workflow for Handling the Compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves frequently and after any sign of contamination.
-
-
Respiratory Protection: If working outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
General Hygiene Practices:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the work area clean and tidy to minimize the risk of accidental exposure.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The supplier recommends storage at room temperature, away from light, and under an inert gas atmosphere.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these may lead to vigorous or exothermic reactions.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not generate dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.
Experimental Protocols: A Note on Synthesis
While specific, validated protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general methods for preparing substituted pyridinones. A common approach involves the cyclization of appropriate precursors. Researchers should conduct a thorough literature search for analogous reactions to develop a specific protocol, paying close attention to reaction conditions, catalysts, and purification methods. Any synthetic work should be preceded by a comprehensive risk assessment.
Caption: Key Considerations for Synthetic Protocols.
Conclusion
This compound is a valuable building block in medicinal chemistry. Due to the limited availability of specific safety data, a cautious and informed approach to its handling and use is essential. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following safe laboratory practices, researchers can minimize the risks associated with this compound and conduct their work in a safe and responsible manner.
References
-
MySkinRecipes. This compound. [Link]
-
National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
-
ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library.... [Link]
Sources
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the N-alkylation of 3-nitropyridin-2(1H)-one with 1-bromo-2-methoxyethane, followed by a highly efficient catalytic hydrogenation to reduce the nitro group. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step protocols, and critical process parameters to ensure reproducibility and high yield.
Introduction
Pyridin-2(1H)-one scaffolds are privileged structures in pharmaceutical development, appearing in a wide range of biologically active compounds.[1][2][3] The title compound, this compound (CAS No. 1249057-53-1), is a particularly useful intermediate.[4][5] Its vicinal amino and carbonyl groups, combined with the N-substituted side chain, provide three distinct points for diversification, making it an ideal precursor for constructing libraries of novel therapeutic agents, particularly for neurological disorders and oncology.[6]
This document outlines a robust and scalable synthetic route starting from commercially available materials. The chosen pathway is divided into two primary transformations:
-
N-Alkylation: Introduction of the 2-methoxyethyl side chain onto the pyridinone nitrogen.
-
Nitro Group Reduction: Conversion of the 3-nitro group to the key 3-amino functionality.
The causality behind each experimental choice is explained to provide a comprehensive understanding of the process, ensuring both scientific integrity and practical success.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic pathway is depicted below. The strategy hinges on installing the thermally and chemically stable nitro group as a precursor to the amine. This approach prevents potential side reactions that a free amino group might undergo during the alkylation step and leverages the high efficiency of catalytic hydrogenation for the final transformation.
Caption: Sₙ2 mechanism for the N-alkylation step.
Step 2: Catalytic Hydrogenation
The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is the method of choice due to its high efficiency, selectivity, and clean work-up. [7][8]
-
Catalyst and Reaction Conditions: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. [9]The reaction is typically run under a positive pressure of hydrogen gas (from a balloon or a hydrogenation apparatus) in a protic solvent like methanol or ethanol, which helps to solvate the substrate and facilitate the process on the catalyst surface.
-
Mechanism: The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added across the N-O bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The primary byproduct is water, making the reaction exceptionally clean.
Caption: Workflow for the catalytic hydrogenation step.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use. Hydrogen gas is flammable and forms explosive mixtures with air; ensure there are no ignition sources nearby during the hydrogenation step.
Protocol 1: Synthesis of 3-Nitro-1-(2-methoxyethyl)pyridin-2(1H)-one
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Nitropyridin-2(1H)-one | 140.10 | 5.00 g | 35.7 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.40 g | 53.5 | 1.5 |
| 1-Bromo-2-methoxyethane | 138.99 | 5.46 g (3.9 mL) | 39.3 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 70 mL | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Brine | - | ~100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyridin-2(1H)-one (5.00 g, 35.7 mmol) and potassium carbonate (7.40 g, 53.5 mmol).
-
Add anhydrous N,N-dimethylformamide (70 mL) to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-methoxyethane (3.9 mL, 39.3 mmol) dropwise to the mixture over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot (Rf ≈ 0.2) and the appearance of a new, higher Rf product spot (Rf ≈ 0.5) indicates completion.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and stir for 10 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 70 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the product as a pale yellow oil.
-
Expected Yield: 6.1 - 6.8 g (80-90%).
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Nitro-1-(2-methoxyethyl)pyridin-2(1H)-one | 198.18 | 6.00 g | 30.3 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 0.60 g | - |
| Methanol (MeOH) | - | 100 mL | - |
| Celite® | - | ~2 cm pad | - |
Procedure:
-
In a 250 mL heavy-walled flask, dissolve 3-nitro-1-(2-methoxyethyl)pyridin-2(1H)-one (6.00 g, 30.3 mmol) in methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.60 g, wet basis) to the solution under a nitrogen atmosphere.
-
Securely seal the flask, then evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Self-Validation: Monitor the reaction by TLC (1:1 hexanes/ethyl acetate). The product is more polar and will have a lower Rf (≈ 0.3) than the starting material (Rf ≈ 0.5). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue is the desired product, which is typically of high purity (>95%) and can be used without further purification. If needed, it can be recrystallized from ethyl acetate/hexanes.
-
Expected Yield: 4.8 - 5.0 g (94-98%) of a light brown solid.
Data Summary
Table of Expected Analytical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| Intermediate | C₈H₁₀N₂O₄ | 198.18 | Pale Yellow Oil | 7.9-8.1 (m, 1H), 7.3-7.5 (m, 1H), 6.4-6.6 (t, 1H), 4.2-4.4 (t, 2H), 3.7-3.9 (t, 2H), 3.35 (s, 3H) |
| Final Product | C₈H₁₂N₂O₂ | 168.19 | Light Brown Solid | 6.8-7.0 (m, 1H), 6.6-6.8 (m, 1H), 6.1-6.3 (t, 1H), 4.1-4.3 (br s, 2H, -NH₂), 4.0-4.2 (t, 2H), 3.6-3.8 (t, 2H), 3.30 (s, 3H) |
Conclusion
The synthetic route presented in this application note provides a highly efficient, scalable, and reproducible method for preparing this compound. The protocols have been designed with clear, self-validating checkpoints to ensure successful outcomes. By detailing the mechanistic rationale and procedural nuances, this guide serves as an authoritative resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical applications.
References
- Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Google Patents. (n.d.). CN105745194B - Catalytic hydrogenation of nitriles.
- National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.
- ResearchGate. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH.
- Sigma-Aldrich. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
- PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
- National Center for Biotechnology Information. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PMC - PubMed Central.
- ResearchGate. (2025). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether.
- Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.
- National Center for Biotechnology Information. (n.d.). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia.
- National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- MDPI. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin.
Sources
- 1. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound - CAS:1249057-53-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-Aminopyridin-2-one: A Guide for Researchers
Introduction: The Significance of N-Alkylated 3-Aminopyridin-2-one Scaffolds
The 3-aminopyridin-2-one core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features allow it to serve as a versatile building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors. The N-alkylation of this scaffold at the pyridinone nitrogen (N1 position) is a critical transformation, as the nature of the N1-substituent can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the key considerations and experimental protocols for the successful N-alkylation of 3-aminopyridin-2-one, tailored for researchers and scientists in the field of drug development.
The Core Challenge: Regioselectivity in the Alkylation of 3-Aminopyridin-2-one
The primary challenge in the alkylation of 3-aminopyridin-2-one is controlling the regioselectivity of the reaction. The molecule possesses multiple nucleophilic sites: the pyridinone nitrogen (N1), the exocyclic amino group (at the C3 position), and the pyridinone oxygen (O). This can lead to a mixture of products, including N1-alkylated, N3-alkylated, O-alkylated, and potentially di-alkylated species.
The tautomeric nature of the 2-pyridone ring, existing in equilibrium with its 2-hydroxypyridine form, is a key factor governing the N- versus O-alkylation outcome. The reaction conditions, including the choice of base, solvent, and electrophile, play a crucial role in directing the alkylation to the desired nitrogen atom. Generally, polar aprotic solvents and alkali metal carbonate bases tend to favor N-alkylation.
Caption: Regioselectivity challenges in the alkylation of 3-aminopyridin-2-one.
Experimental Protocols
Two primary methods for the N-alkylation of 3-aminopyridin-2-one are presented here: direct alkylation with alkyl halides and the Mitsunobu reaction. These protocols are based on established methodologies for similar pyridone systems and should be optimized for specific substrates and alkylating agents.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This is a classical and often effective method for the N-alkylation of pyridinones. The choice of base and solvent is critical for achieving high regioselectivity for N1-alkylation.
Workflow Diagram:
One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols for Drug Discovery
Introduction: The Enduring Significance of the 2-Pyridone Scaffold in Medicinal Chemistry
The 2-pyridone motif is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This privileged scaffold is present in numerous natural products and FDA-approved drugs, where it often plays a pivotal role in establishing the compound's biological activity.[1] Its significance stems from its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups such as amides and phenols.[1] The metabolic stability and favorable solubility profiles often associated with 2-pyridone-containing compounds further enhance their appeal in drug design.[1][2]
The urgent need for novel therapeutics across a spectrum of diseases, from cancer to infectious agents, continually drives the demand for efficient and versatile methods to synthesize diverse libraries of substituted 2-pyridones. One-pot multicomponent reactions (MCRs) have risen to this challenge as a powerful and elegant synthetic strategy.[1][2] MCRs, which involve the reaction of three or more starting materials in a single vessel to form a product that incorporates all or most of the atoms of the reactants, offer substantial advantages over traditional multi-step syntheses.[1][2] These benefits include operational simplicity, reduced reaction times, energy savings, and the rapid generation of molecular complexity from readily available precursors.[1]
This technical guide provides an in-depth exploration of selected one-pot methodologies for the synthesis of substituted 2-pyridones, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind these protocols, offering not just a series of steps, but a deeper understanding of the "why" behind the "how," to empower you to adapt and innovate in your own research.
Mechanistic & Rationale Deep Dive: The Logic of One-Pot 2-Pyridone Synthesis
The elegance of one-pot 2-pyridone syntheses lies in the orchestrated cascade of reactions that proceed in a single reaction flask. While the specific transformations vary, a common theme involves the initial formation of a reactive intermediate through a condensation or addition reaction, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 2-pyridone ring. The choice of catalyst, base, and solvent is critical in directing the reaction pathway and achieving high yields.
A frequently employed initial step is the Knoevenagel condensation , where an active methylene compound reacts with an aldehyde or ketone in the presence of a base to form a new carbon-carbon double bond. This is often followed by a Michael addition , where a nucleophile adds to the α,β-unsaturated system created in the Knoevenagel condensation. The final key step is an intramolecular cyclization , where a nucleophilic group within the newly formed open-chain intermediate attacks an electrophilic center, leading to the formation of the heterocyclic ring.
The selection of the base is a crucial determinant of the reaction's success. A weak organic base, such as triethylamine (Et3N) , is often sufficient to catalyze the Knoevenagel condensation by deprotonating the active methylene compound without causing unwanted side reactions. In contrast, a strong, non-nucleophilic base like sodium hydride (NaH) is employed when a more acidic proton needs to be removed, or when a stronger activation of the substrate is required to drive the reaction forward.
The solvent plays an equally important role. Protic solvents like ethanol (EtOH) can participate in hydrogen bonding and are often used in reactions catalyzed by weaker bases like triethylamine. Apolar aprotic solvents such as dimethyl sulfoxide (DMSO) are typically used with strong bases like sodium hydride, as they can solvate the metal cation while leaving the anion highly reactive. Furthermore, the higher boiling point of DMSO allows for reactions to be conducted at elevated temperatures, which is often necessary to overcome activation energy barriers.
Comparative Summary of One-Pot Protocols
The following table summarizes the key quantitative parameters for the selected one-pot synthesis protocols, allowing for a direct comparison of their efficiency and applicability.
| Protocol ID | 2-Pyridone Derivative | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) |
| P1 | Pyrano[3,2-c]pyridones | Aromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Reflux | 50 min | 75-98[1] |
| P2 | 3,4,6-Triaryl-2(1H)-pyridones | Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides | Sodium hydride | DMSO | 130 | Not Specified | 58-82[1] |
| P3 | N-Alkylated 2-pyridone | Acetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol | None (Microwave) | Not Specified | Microwave (250W) | 10 min | Not Specified[3] |
Experimental Protocols & Mechanistic Workflows
Protocol 1 (P1): Synthesis of Pyrano[3,2-c]pyridones via Triethylamine-Mediated Three-Component Reaction
This protocol is distinguished by its short reaction times, high yields, and the use of an environmentally friendly solvent.[1]
Step-by-Step Methodology:
-
To a solution of the aromatic aldehyde (0.8 mmol) in ethanol (3 mL), add malononitrile (0.8 mmol) and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol).
-
Add triethylamine (45 mol%) to the reaction mixture.
-
Reflux the reaction mixture for 50 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to afford the pure pyrano[3,2-c]pyridone product.
Mechanistic Workflow:
Caption: P1 Workflow: Triethylamine-catalyzed one-pot synthesis of pyrano[3,2-c]pyridones.
Protocol 2 (P2): Synthesis of 3,4,6-Triaryl-2(1H)-pyridones via Sodium Hydride-Mediated Three-Component Reaction
This protocol allows for the synthesis of highly substituted triaryl pyridones, which are of significant interest for their potential anticancer activities.[1]
Step-by-Step Methodology:
-
In a suitable reaction vessel, combine the aromatic aldehyde, substituted acetophenone, and phenyl acetamide.
-
Add sodium hydride (NaH) to the reaction mixture in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction mixture appropriately (e.g., quenching with water and extraction) to isolate the product.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Workflow:
Caption: P2 Workflow: NaH-mediated one-pot synthesis of 3,4,6-triaryl-2(1H)-pyridones.
Protocol 3 (P3): Microwave-Assisted One-Pot Synthesis of N-Alkylated 2-Pyridones
This protocol offers a rapid and efficient route to N-substituted 2-pyridones, leveraging the benefits of microwave irradiation to accelerate the reaction.[3][4]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[3]
-
Irradiate the reaction mixture with microwaves at 250 watts for approximately 10 minutes, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction vessel.
-
Collect the solid product by filtration.
-
Wash the solid with ethanol and recrystallize from a suitable solvent to obtain the pure N-alkylated 2-pyridone.[3]
Logical Relationship Diagram:
Caption: P3 Logic: Microwave-assisted rapid one-pot synthesis of N-alkylated 2-pyridones.
Conclusion and Future Outlook
The one-pot synthesis of substituted 2-pyridones represents a highly efficient and atom-economical approach to generating libraries of these valuable heterocyclic compounds. The protocols detailed herein demonstrate the versatility of multicomponent reactions, which can be fine-tuned through the judicious selection of starting materials, catalysts, and reaction conditions to yield a diverse array of 2-pyridone derivatives. As the demand for novel drug candidates continues to grow, the development of innovative one-pot synthetic methodologies will undoubtedly play a crucial role in accelerating the drug discovery process. Future research in this area will likely focus on the development of even more sustainable and enantioselective one-pot strategies, further expanding the accessible chemical space of the 2-pyridone scaffold.
References
-
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35871-35893. [Link]
- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
-
Torres, M., Gil, S., & Parra, M. (2005). The Synthesis of Substituted 2-Pyridones. A Review. Current Organic Chemistry, 9(17), 1757-1779. [Link]
-
Multicomponent synthesis of highly functionalized pyridin-2(1H)-ones. (n.d.). Universidade Nova de Lisboa. [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). IntechOpen. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. [Link]
-
Zhang, J., Wang, C., & Li, Y. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(19), 3721–3723. [Link]
-
Lin, J., Bai, L., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856555. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER. [Link]
-
Multicomponent Synthesis of Highly Substituted 2-Pyridones. (2015). ResearchGate. [Link]
-
Recent advances in synthesis of 2-pyridones: a key heterocycle is revisited. (n.d.). Taylor & Francis Online. [Link]
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(52), 29591-29596. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one for Pharmaceutical Research
Abstract
This technical guide provides a comprehensive protocol for the purification of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active agents. The purity of this compound is paramount for the integrity of downstream applications in drug development. This document outlines two robust purification methodologies: optimized silica gel column chromatography and recrystallization. Furthermore, it details analytical procedures for purity verification, ensuring the isolated compound meets the stringent requirements of pharmaceutical research.
Introduction: The Critical Role of Purity
This compound is a versatile heterocyclic building block. Its structural motifs are prevalent in a range of neurologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays. Therefore, a reliable and efficient purification strategy is not merely a procedural step but a foundational requirement for advancing drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to achieve high-purity this compound.
Understanding the Impurity Profile
The nature and quantity of impurities in a crude sample of this compound are largely dependent on the synthetic route employed. Common impurities in the synthesis of aminopyridinone derivatives may include starting materials, reagents, and byproducts from side reactions such as over-alkylation, N-oxidation, or the formation of isomers.[1][2] A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for selecting the most effective purification strategy.[3]
Purification Strategies: A Two-Pronged Approach
The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale of purification. For complex mixtures with multiple impurities, column chromatography offers superior separation. For material that is already substantially pure, recrystallization is an efficient method for removing minor impurities and obtaining a crystalline final product.
Silica Gel Column Chromatography: For Complex Mixtures
Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. For aminopyridine derivatives, which possess a degree of polarity, a normal-phase chromatography setup is typically effective.
Sources
A Robust, Validated HPLC Method for Purity Analysis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities and degradation products of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent selectivity and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in a regulated pharmaceutical environment.
Introduction and Method Rationale
This compound is a pyridinone derivative whose structural complexity makes it a key intermediate in the synthesis of various pharmacologically active compounds.[1] Ensuring the purity of such intermediates is a critical step in drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore indispensable.
The development of this HPLC method was guided by the physicochemical properties of the target analyte.
-
Analyte Polarity and Structure: The molecule contains a polar primary amine group and a pyridinone core, rendering it moderately polar. This polarity makes it an ideal candidate for reversed-phase chromatography, where it can be retained on a non-polar stationary phase like C18 and eluted with a polar mobile phase.
-
Ionization and pH Control: The basic nature of the primary amine group (pKa estimated to be in the range of 4-6) means its ionization state is highly dependent on the pH of the mobile phase. To ensure consistent retention times and symmetrical peak shapes, the mobile phase pH must be controlled with a suitable buffer. A phosphate buffer at pH 3.0 was selected to ensure the amine group is fully protonated, promoting consistent interaction with the stationary phase and minimizing peak tailing.
-
UV Absorbance: The pyridinone ring system contains a chromophore that absorbs UV radiation, allowing for sensitive detection. The wavelength of maximum absorbance (λmax) was determined to be approximately 225 nm, which was chosen for detection to ensure high sensitivity for both the main compound and potential impurities.
This application note provides a comprehensive guide, from the underlying scientific principles to a step-by-step protocol and full validation summary, designed for immediate implementation in a quality control laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | (Illustrative structure based on name) | - |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Solid (Assumed) | [2] |
| Key Functional Groups | Primary Amine, Pyridinone, Ether | - |
Experimental Protocol
This section details the instrumentation, reagents, and step-by-step procedures for performing the purity analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1200 Series or similar).
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
Reagents and Chemicals
-
This compound: Reference Standard (RS) and Test Sample.
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade (85%).
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
Solution Preparation
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 10% v/v phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below. These conditions are designed to provide a robust separation of the main peak from potential impurities.
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 35.1 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability and Method Validation
Before proceeding with sample analysis, the suitability of the chromatographic system must be verified. Following this, the method itself must be validated to demonstrate it is fit for its intended purpose, as mandated by regulatory bodies and outlined in ICH Q2(R1).[3][4]
System Suitability Testing (SST)
Inject the Reference Standard solution in six replicates. The system is deemed suitable for use if the acceptance criteria in Table 3 are met. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational definitions and calculations for these parameters.[5][6]
Table 3: System Suitability Test (SST) Criteria and Acceptance Limits
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% for 6 replicates | Demonstrates the precision of the injection and system. |
| %RSD of Retention Time | ≤ 1.0% for 6 replicates | Confirms the stability of the pump and mobile phase delivery. |
Purity Analysis Workflow
The overall process for determining the purity of a sample is illustrated below. This workflow ensures that the system is performing correctly before any sample data is accepted.
Sources
The Strategic Application of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one in the Synthesis of Neurological Drug APIs
Introduction: The Privileged Pyridinone Scaffold in Neuroscience Drug Discovery
The pyridinone structural motif is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] In the realm of neurological drug development, pyridinone derivatives are of particular interest due to their ability to serve as scaffolds for compounds targeting a range of central nervous system (CNS) disorders.[2] Their unique electronic and steric properties allow for precise interactions with various biological targets. This application note focuses on a key building block, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one , and its strategic implementation in the synthesis of active pharmaceutical ingredients (APIs) for neurological drugs. We will explore its synthetic utility, focusing on a proposed pathway towards novel inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1), a promising therapeutic target for neurodegenerative diseases.[3]
The pyridine ring is a well-established scaffold in CNS drug discovery, with numerous approved drugs featuring this heterocycle.[2] The 2-pyridinone core, a variation of this scaffold, offers distinct advantages. The presence of the carbonyl group and the endocyclic nitrogen atom provides opportunities for hydrogen bonding and other non-covalent interactions within protein binding sites. The amino group at the 3-position of the pyridinone ring serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric groups to modulate activity, selectivity, and pharmacokinetic properties.[4]
One of the significant challenges in developing drugs for neurological disorders is ensuring adequate penetration of the blood-brain barrier (BBB). The physicochemical properties of the 1-(2-methoxyethyl) substituent in our featured compound can be rationally designed to enhance BBB permeability, a critical factor for CNS-acting drugs.[5]
Featured Compound: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| CAS Number | Not available |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
Synthetic Accessibility of the 3-Aminopyridin-2-one Core
The synthesis of 3-aminopyridin-2-one derivatives can be achieved through various established routes. A common strategy involves the cyclization of acyclic precursors. For instance, a fragment-based library of 3-aminopyridin-2-ones was synthesized starting from 5-bromo-2-methoxypyridin-3-amine, where various aryl and heteroaryl groups were introduced at the C5-position via Suzuki cross-coupling, followed by deprotection.[4] This highlights the adaptability of the pyridinone core for creating diverse chemical entities.
Application in the Synthesis of SARM1 Inhibitors for Neuroprotection
SARM1 has emerged as a key player in programmed axonal degeneration, a common pathological feature in many neurodegenerative diseases.[3] Activation of SARM1 leads to a rapid depletion of NAD+, triggering a cascade of events that result in axonal destruction.[3][6] Therefore, the inhibition of SARM1 presents a promising therapeutic strategy for conditions such as chemotherapy-induced peripheral neuropathy, traumatic brain injury, and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS).[6]
The 3-aminopyridin-2-one scaffold is an excellent starting point for the design of SARM1 inhibitors. The amino group can be functionalized to introduce moieties that interact with key residues in the SARM1 binding pocket. The following section outlines a proposed synthetic protocol to generate a library of potential SARM1 inhibitors based on this compound.
Proposed Synthetic Pathway to Novel SARM1 Inhibitors
This proposed synthesis leverages the reactivity of the 3-amino group for amide bond formation, a common and robust reaction in medicinal chemistry.
Caption: Proposed synthetic workflow for SARM1 inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of N-(1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide as a representative example.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide.
Expected Results:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Self-Validation and Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide carbonyl).
Broader Applications in Neurological Drug Synthesis: The Case of Posiphen
While the above protocol focuses on a novel application, it is instructive to consider the synthesis of established neurological drug candidates that share structural similarities. Posiphen, an experimental drug for Alzheimer's disease, is a notable example.[7][8] Although not directly synthesized from our featured starting material, its synthesis involves related chemical transformations and highlights the utility of pyridinone-like structures in targeting neurodegenerative pathways.[9] Posiphen is believed to exert its therapeutic effects by reducing the synthesis of amyloid precursor protein (APP) and α-synuclein.[10][11]
A detailed synthesis of Posiphen has been described, which involves multiple steps including the formation of a key intermediate followed by functional group manipulations to yield the final product.[9] This multi-step synthesis underscores the complexity of API manufacturing and the importance of robust and well-characterized synthetic intermediates like 3-aminopyridin-2-one derivatives.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel neurological drug APIs. Its inherent structural features, including the reactive amino group and the potential for improved BBB penetration, make it an attractive starting point for medicinal chemistry campaigns. The proposed application in the synthesis of SARM1 inhibitors provides a clear and actionable strategy for developing next-generation neuroprotective agents. Further exploration of this and other 3-aminopyridin-2-one derivatives is warranted to unlock their full potential in addressing the significant unmet medical needs in the field of neurology.
References
-
Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(10), 1846-1851. [Link]
-
Yu, Q. S., Holloway, H. W., Utsuki, T., Brossi, A., & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action. Medicinal Chemistry, 9(6), 795-811. [Link]
- Hughes, R. O., et al. (2022). Substituted pyridine derivatives as SARM1 inhibitors.
- Bavetsias, V., et al. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
-
Li, R., et al. (2011). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(13), 4563-4575. [Link]
-
Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 677-681. [Link]
-
Adegoke, R. O., & Obaleye, J. A. (2020). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
Yu, Q. S., et al. (2013). Synthesis of the Alzheimer Drug Posiphen into its Primary Metabolic Products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their Inhibition of Amyloid Precursor Protein, α-Synuclein Synthesis, Interleukin-1β Release, and Cholinergic Action. ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2017). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 7(59), 37197-37213. [Link]
-
Benjahad, A., et al. (1995). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 38(1), 21-27. [Link]
-
ALZFORUM. (2024). Buntanetap. ALZFORUM. [Link]
-
Al-Hussain, S. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 27(19), 6289. [Link]
-
Loring, Z., et al. (2023). SARM1 base-exchange inhibitors induce SARM1 activation and neurodegeneration at low doses. bioRxiv. [Link]
-
Chiu, M. J., et al. (2019). Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression. International Journal of Molecular Sciences, 20(18), 4443. [Link]
-
Li, H., et al. (2012). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Medicinal Chemistry Letters, 3(12), 1053-1057. [Link]
-
Zhang, Y., et al. (2023). Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy. Molecules, 28(13), 5038. [Link]
-
Desroy, N., et al. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 138, 1053-1066. [Link]
-
Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856570. [Link]
-
Michael J. Fox Foundation for Parkinson's Research. (n.d.). Posiphen as a Well-tolerated Alpha-synuclein Inhibitor and a Potential 5'UTR Directed Drug Treatment of Parkinson's Disease. [Link]
-
Pauk, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1279. [Link]
-
Khalfina, I. A., & Saloutin, V. I. (2007). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. [Link]
-
European Patent Office. (2022). Inhibitors of SARM1. EP 3801499 B1. [Link]
-
O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 37(5), 641-654. [Link]
-
Finzel, K., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 10(4), 1054-1062. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Buntanetap | ALZFORUM [alzforum.org]
- 9. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Posiphen as a Well-tolerated Alpha-synuclein Inhibitor and a Potential 5'UTR Directed Drug Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
The Emergence of 3-Aminopyridinones in Oncology: A Guide to Application and Protocol
The landscape of anti-cancer drug development is in a perpetual state of evolution, driven by the dual needs for enhanced efficacy and improved safety profiles. Within this dynamic field, the 3-aminopyridinone scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile backbone for the design of potent and selective inhibitors of key oncogenic pathways. This guide provides an in-depth exploration of the application of 3-aminopyridinones in oncology, detailing their mechanisms of action, and furnishing researchers with robust protocols for their synthesis and evaluation.
Introduction: The Versatility of the 3-Aminopyridinone Scaffold
The 3-aminopyridin-2-one fragment is an attractive starting point for the development of kinase inhibitors due to its ability to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of many successful kinase inhibitors. Furthermore, the scaffold possesses favorable physicochemical properties and offers multiple points for chemical derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.
This guide will focus on the application of 3-aminopyridinones as inhibitors of several critical cancer targets, including:
-
Aurora Kinases and Monopolar Spindle 1 (MPS1) Kinase: Key regulators of mitosis, their inhibition disrupts cell division in rapidly proliferating cancer cells.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many cancers, driving proliferation, survival, and angiogenesis.
-
Poly(ADP-ribose) Polymerase (PARP): An enzyme crucial for DNA repair, its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Part 1: Targeting Mitotic Kinases - Aurora and MPS1
Deregulation of mitotic kinases is a hallmark of cancer, leading to genomic instability and uncontrolled cell proliferation.[1] The 3-aminopyridinone scaffold has been successfully employed to develop potent inhibitors of Aurora kinases and MPS1, both of which are critical for proper mitotic progression.[2]
Scientific Rationale
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases is common in many human cancers and is often associated with a poor prognosis.[1] MPS1 is another crucial kinase that functions as a key component of the spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation.[5][6] Inhibition of these kinases in cancer cells leads to mitotic catastrophe and apoptosis.
The 3-aminopyridinone core can be elaborated with various substituents to achieve potent and selective inhibition of these kinases. For instance, screening of a 3-aminopyridin-2-one-based fragment library identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as ligand-efficient inhibitors of MPS1 and the Aurora kinase family.[2]
Signaling Pathway
Part 2: Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and persistently activated in a wide variety of human cancers.[7] This constitutive activation drives the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion, making STAT3 an attractive target for cancer therapy.[8]
Scientific Rationale
The STAT3 signaling pathway is a critical regulator of cellular processes.[9] In normal cells, STAT3 activation is tightly controlled and transient. However, in cancer cells, persistent STAT3 phosphorylation leads to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[10] Small molecule inhibitors that can disrupt the STAT3 signaling cascade are therefore of great therapeutic interest.[11] The 3-aminopyridinone scaffold can be adapted to develop inhibitors that target the STAT3 pathway, potentially by inhibiting upstream kinases that phosphorylate STAT3 or by directly interfering with STAT3 dimerization or DNA binding.
Signaling Pathway
Part 3: Targeting PARP for DNA Repair Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. The inhibition of PARP has emerged as a successful therapeutic strategy, especially for cancers with deficiencies in homologous recombination repair, such as those carrying BRCA1 or BRCA2 mutations. While 3-aminobenzamide is a well-known PARP inhibitor, the 3-aminopyridinone scaffold shares structural similarities and can be explored for the development of novel PARP inhibitors.
Scientific Rationale
In cells with defective homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, resulting in synthetic lethality and cell death. 3-aminobenzamide, a structural analog of nicotinamide, acts as a competitive inhibitor of PARP.[12] The 3-aminopyridinone core can be similarly functionalized to target the NAD+ binding site of PARP.
Signaling Pathway
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 3-aminopyridinone-based anti-cancer agents.
Synthesis of a Representative 3-Aminopyridinone
Synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one
This protocol is adapted from the synthesis of similar compounds.[2]
Materials:
-
5-bromo-3-nitropyridin-2(1H)-one
-
Pyridine-4-boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (Sodium carbonate)
-
1,4-Dioxane
-
Water
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling:
-
To a round-bottom flask, add 5-bromo-3-nitropyridin-2(1H)-one (1.0 eq), pyridine-4-boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-nitro-5-(pyridin-4-yl)pyridin-2(1H)-one.
-
-
Nitro Group Reduction:
-
To a solution of 3-nitro-5-(pyridin-4-yl)pyridin-2(1H)-one (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and NH₄Cl (1.0 eq).
-
Heat the mixture at reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a generalized procedure for assessing the inhibitory activity of 3-aminopyridinone compounds against kinases like Aurora B or MPS1.[13][14]
Materials:
-
Kinase (e.g., recombinant human Aurora B or MPS1)
-
Kinase substrate (e.g., Kemptide for Aurora kinases, Myelin Basic Protein (MBP) for MPS1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
3-Aminopyridinone test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the 3-aminopyridinone test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO) control.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of 3-aminopyridinone compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
3-Aminopyridinone test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-aminopyridinone compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15]
Materials:
-
Cancer cell line
-
3-Aminopyridinone test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the 3-aminopyridinone compound at the desired concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and setting up the quadrants.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Part 5: Data Presentation
Quantitative data from these assays are crucial for evaluating the potential of 3-aminopyridinone derivatives. The following table provides an example of how to present such data.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Cell Viability IC₅₀ (µM) |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 150 | HeLa | 2.5 |
| MPS1 | 85 | HeLa | 2.5 | |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora A | 50 | HCT116 | 1.8 |
| Aurora B | 25 | HCT116 | 1.8 | |
| Reference Compound (e.g., Alisertib) | Aurora A | 1.2 | HeLa | 0.02 |
Note: The IC₅₀ values presented here are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 3-aminopyridinone scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. Its versatility allows for the targeting of diverse and critical oncogenic pathways, including those driven by mitotic kinases, STAT3, and PARP. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new 3-aminopyridinone derivatives. Future work in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their efficacy in combination with other anti-cancer agents, and advancing the most promising candidates into preclinical and clinical development.
References
- Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors in cancer.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(9), pdb-prot087313.
- Malumbres, M., & Perez de Castro, I. (2014). Aurora kinase A in cancer: a new target for therapy.
- Yu, H., Lee, H., Herrmann, A., & Jove, R. (2014). Revisiting STAT3 signalling in cancer: new and unexpected biological functions.
- Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular cancer research, 5(1), 1-10.
- Hewitt, G., & Laman, H. (2011). The role of the spindle assembly checkpoint in maintaining genomic stability. Essays in biochemistry, 50, 139-156.
- Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases. Annual review of biochemistry, 81, 561-585.
- Siveen, K. S., Sikka, S., Suri, K., Dai, X., Zhang, J., Kumar, A. P., ... & Sethi, G. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(2), 136-154.
-
BPS Bioscience. (n.d.). Aurora Kinase A Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Aurora Kinase B Assay Kit. Retrieved from [Link]
- Wake, M. S., & Watson, C. J. (2015). STAT3 the oncogene - still a viable target for cancer therapy?. FEBS letters, 589(24 Pt A), 3731-3738.
- Maciejowski, J., & Jallepalli, P. V. (2013). Mps1 kinase function in mitotic spindle assembly and error correction. The Journal of cell biology, 202(3), 395-400.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Fearon, D., Westwood, I. M., van Montfort, R. L., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry, 26(11), 3021-3029.
-
Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]
- Huynh, J., Etemadi, N., Hollande, F., Ernst, M., & Buchert, M. (2017). The JAK/STAT3 axis: a comprehensive drug target for solid tumors. Seminars in cancer biology, 45, 13-22.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]
- Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature reviews. Clinical oncology, 15(4), 234-248.
-
QIAGEN. (n.d.). STAT3 Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]
-
Fearon, D., Westwood, I. M., van Montfort, R. L., Jones, K., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry, 26(11), 3021–3029. [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
-
Weisenthal, L. M. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50582. [Link]
- Baklanov, M. A., Ryabova, S. Y., Eltsov, O. S., & Bakulina, O. Y. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 754-760.
-
Jaiswal, H., Kuncha, S. K., Kaan, H. Y. K., Chivukula, R. R., & Verma, C. S. (2020). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. The Journal of biological chemistry, 295(18), 5987–5997. [Link]
-
Kühn, A., & Biondi, R. M. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102524. [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 7. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridinone Building Block
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group on an electron-rich pyridinone core, offers multiple avenues for synthetic diversification. The N-(2-methoxyethyl) substituent enhances solubility and can influence the molecule's conformational properties and metabolic stability in larger constructs. This guide provides detailed experimental protocols and technical insights for performing key coupling reactions with this versatile scaffold, enabling the synthesis of a wide array of novel chemical entities.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of reagents and conditions. The protocols presented are robust starting points, derived from established methodologies for structurally related 3-aminopyridinone systems. Each section includes guidance on reaction monitoring and optimization to empower researchers to tailor these methods to their specific synthetic targets.
Core Reactivity and Strategic Considerations
The primary reactive handle on this compound is the 3-amino group. This primary amine can readily participate in nucleophilic reactions, most notably amide bond formation. Additionally, the pyridinone ring itself can be functionalized, typically after conversion of the amine to a less reactive group or by leveraging palladium-catalyzed cross-coupling reactions if a halide is present at other positions (a common synthetic strategy for related scaffolds). This guide will focus on the direct functionalization of the 3-amino group.
Protocol 1: Amide Bond Formation via Activated Carboxylic Acids
Amide bond formation is one of the most fundamental and frequently utilized reactions in drug discovery. The 3-amino group of the pyridinone is a competent nucleophile for this transformation. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions.
Scientific Rationale for Reagent Selection
Standard peptide coupling reagents are effective for the acylation of this compound. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are commonly employed. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or DMAP can then react with this intermediate to form an active ester, which is less prone to side reactions (like racemization if the carboxylic acid has a chiral center) and efficiently acylates the amine. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize any acid present and to facilitate the reaction.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Add this compound (1.0-1.2 eq).
-
Dissolve the starting materials in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Coupling Reaction:
-
To the stirred solution, add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq).
-
In a separate vial, dissolve EDC·HCl (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.
-
Data for Representative Reagents and Conditions
| Parameter | Value/Reagent | Rationale |
| Amine | This compound | 1.0 eq |
| Carboxylic Acid | Substrate of choice | 1.0 eq |
| Coupling Reagent | EDC·HCl | 1.2 eq, water-soluble byproducts simplify workup. |
| Additive | HOBt or DMAP (catalytic) | 1.2 eq, minimizes side reactions and enhances rate. |
| Base | DIPEA | 2.0-3.0 eq, non-nucleophilic, scavenges acid. |
| Solvent | DMF or DCM | Anhydrous, aprotic, good solubility for reagents. |
| Temperature | 0 °C to Room Temperature | Standard conditions for EDC coupling. |
| Time | 4-16 hours | Typical timeframe, monitor for completion. |
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
While the 3-amino group is the most direct handle, the pyridinone scaffold can also participate in powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. For these reactions, a halogenated version of the pyridinone is typically required (e.g., 3-Amino-5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one). The following protocols are based on this common synthetic strategy.
A. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1] In this context, we will consider the coupling of an aryl halide to the 3-amino group of our pyridinone.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. For electron-rich amines like our 3-aminopyridinone, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[2] These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine or the intermediate Pd-amine complex.[3]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Introduction: The Significance of Substituted 3-Aminopyridin-2(1H)-ones
The 3-amino-1-(2-methoxyethyl)pyridin-2(1H)-one scaffold is a key structural motif in contemporary drug discovery and development. As a versatile building block, its derivatives have shown promise in a range of therapeutic areas, including as intermediates for novel neurological and anti-inflammatory agents. The pyridinone core acts as a bioisostere for various functional groups, enhancing drug-like properties such as metabolic stability and solubility. The presence of the primary amino group at the 3-position and the N-alkoxyethyl side chain provides crucial vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
The transition from laboratory-scale synthesis to large-scale production of such intermediates presents a unique set of challenges. These include ensuring regioselectivity, managing reaction exotherms, optimizing catalyst efficiency, and developing robust purification protocols. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a scientifically sound, scalable, and safe two-step process. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the technical insights necessary for efficient and reliable production.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 3-nitropyridin-2(1H)-one. This strategy involves an initial N-alkylation followed by a robust reduction of the nitro group. This pathway is designed for scalability, employing cost-effective reagents and prioritizing operational safety.
Caption: Simplified mechanism of nitro group reduction via catalytic hydrogenation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Eq. |
| 1-(2-Methoxyethyl)-3-nitropyridin-2(1H)-one | 198.18 | 10.0 | 50.5 | 1.0 |
| Raney Nickel (50% slurry in water) | - | 1.0 (wet weight) | - | ~5-10% w/w |
| Methanol | 32.04 | 100 L | - | - |
| Hydrogen (H₂) gas | 2.02 | As needed | - | - |
| Celite® | - | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one (10.0 kg, 50.5 mol) and methanol (100 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel slurry (1.0 kg).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 5-10 bar.
-
Reaction: Heat the mixture to 40-50°C with vigorous stirring. The reaction is exothermic; maintain the temperature with cooling. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and must be kept wet with water or solvent at all times and disposed of according to safety protocols.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol to yield an off-white to pale brown solid.
Quality Control and Analytical Characterization
Rigorous quality control is essential to ensure the purity and identity of the final product. The following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring | A single major peak for the product with purity >98%. Retention time will differ from starting materials and intermediates. |
| ¹H NMR | Structural confirmation | Characteristic peaks for the pyridinone ring protons, the methoxyethyl side chain protons, and the newly formed amino group protons. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the product. |
| Melting Point | Identity and purity check | A sharp melting point range consistent with a pure compound. |
Safety and Process Considerations
The scale-up of this synthesis involves several potential hazards that must be carefully managed.
Step 1: N-Alkylation
-
2-Bromoethyl methyl ether: Is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin and should be handled with care, minimizing inhalation and skin contact.
-
Exotherm: The alkylation reaction can be exothermic. Slow addition of the alkylating agent and careful temperature monitoring are crucial to prevent a runaway reaction.
Step 2: Catalytic Hydrogenation
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a specialized high-pressure reactor designed for this purpose. Ensure the system is leak-proof and properly grounded.
-
Raney Nickel: Is pyrophoric when dry. It must be handled as a slurry and never allowed to dry in the air. The filter cake from the reaction work-up should be immediately quenched with water and stored under water until disposal. [1]* Exotherm: The reduction of a nitro group is highly exothermic. The reaction should be initiated at a moderate temperature, and efficient cooling must be available to control the temperature.
A thorough process safety review, including a Hazard and Operability (HAZOP) study, is strongly recommended before attempting this synthesis on a large scale.
Conclusion
The provided application notes and protocols outline a robust and scalable synthesis of this compound. By carefully considering the choice of reagents, reaction conditions, and safety protocols, this valuable building block can be produced in high yield and purity, facilitating its use in pharmaceutical research and development. The key to successful scale-up lies in meticulous process control, a deep understanding of the reaction mechanisms, and an unwavering commitment to safety.
References
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 2018.
- Raney nickel - Wikipedia. en.wikipedia.org.
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
- SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT. Scientific Devices Australia.
- Raney nickel reductions. Journal of the Indian Chemical Society, 1950.
- Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. MDPI.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate.
- Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- This compound. MySkinRecipes.
- 2-Bromoethyl methyl ether 6482-24-2. Sigma-Aldrich.
- PHARMACOPOEIAL DISCUSSION GROUP CORRECTION CODE: B-01 NAME: Amino Acid Determin
- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry (RSC Publishing).
- Determination of 18 kinds of amino acids in multi-amino-acid tablets by RP-HPLC method and amino acid analyzer.
Sources
Application Notes and Protocols for the Analytical Characterization of 3-Aminopyridinone Intermediates
Introduction: The Critical Role of 3-Aminopyridinone Intermediates in Drug Discovery
The 3-aminopyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates and active pharmaceutical ingredients (APIs). These compounds are instrumental in the development of therapies targeting a wide range of diseases. The synthesis of these complex molecules involves multiple steps, generating a series of 3-aminopyridinone intermediates. The purity, structure, and stability of these intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Even trace impurities can alter the pharmacological and toxicological profile of an API, making rigorous analytical characterization a non-negotiable aspect of the drug development lifecycle.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 3-aminopyridinone intermediates. It is designed for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind the most critical analytical techniques. By integrating established methodologies with expert insights, this document aims to equip scientists with the tools to ensure the integrity of their synthetic intermediates and, ultimately, their final drug products.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the gold standard for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of 3-aminopyridinone intermediates and identifying any process-related or degradation impurities.[1]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For 3-aminopyridinone intermediates, which are often polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents can be effective.[4] However, for compatibility with mass spectrometry, volatile mobile phase modifiers are preferred. The choice of a C18 column is a robust starting point for many aminopyridine derivatives.[5]
Trustworthiness: A well-developed HPLC method provides a reliable fingerprint of the intermediate's purity. Method validation, including specificity, linearity, accuracy, precision, and robustness, is crucial to ensure the data is trustworthy for decision-making in the drug development process.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point is 95% A to 5% A over 30 minutes. This may require optimization based on the polarity of the specific intermediate.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[5]
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by PDA analysis. A detection wavelength of 280 nm has also been found to be effective for aminopyridines.[5]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-aminopyridinone intermediate.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area normalization method.
-
Identify and quantify any impurities relative to the main peak.
-
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.5 mg/mL |
Table 1: Summary of typical HPLC parameters for 3-aminopyridinone intermediate analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is a powerful tool for the identification of unknown impurities and degradation products.[1][7] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of co-eluting species. For 3-aminopyridinone intermediates, electrospray ionization (ESI) in positive ion mode is typically effective due to the presence of basic nitrogen atoms that are readily protonated.[8]
Trustworthiness: The high specificity of MS detection provides a high degree of confidence in the identification of impurities, even at trace levels. Fragmentation analysis (MS/MS) can further elucidate the structure of unknown compounds.[9]
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for impurity identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an ESI source.
-
LC Conditions: Use the same HPLC conditions as described in the purity determination protocol to ensure chromatographic correlation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-800.[9]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and mobile phase flow rate.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
For each impurity peak, extract the mass spectrum.
-
Identify the protonated molecular ion ([M+H]+).
-
If necessary, perform MS/MS analysis on the parent ion to obtain fragmentation data for structural elucidation.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 3-aminopyridinone intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity within the molecule. For 3-aminopyridinone intermediates, deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used.[10]
Trustworthiness: A complete set of NMR data, correctly interpreted, provides definitive proof of the chemical structure of a synthetic intermediate.
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64 (or more for dilute samples).
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign chemical shifts.
-
Assign the chemical shifts of the ¹³C NMR signals.
-
Correlate the data with the expected structure of the 3-aminopyridinone intermediate.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[11][12] For 3-aminopyridinone intermediates, key vibrational bands to observe include N-H stretches of the amino group, C=O stretch of the pyridinone ring, and C=C/C=N stretches of the aromatic system.[13]
Trustworthiness: FT-IR provides a characteristic fingerprint of a molecule. While not sufficient for complete structure elucidation on its own, it is excellent for confirming the presence of key functional groups and for comparison against a reference standard.[14]
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to the corresponding functional groups.
-
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Pyridinone) | 1680-1640 |
| C=C/C=N Stretch (Ring) | 1600-1450 |
| C-N Stretch | 1350-1250 |
Table 2: Key FT-IR absorption bands for 3-aminopyridinone intermediates.[13]
Thermal Analysis for Stability Assessment
Thermal analysis techniques are crucial for understanding the thermal stability and solid-state properties of pharmaceutical intermediates.[15]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and solvent/water content.[16] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and polymorphic forms. The combination of TGA and DSC provides a comprehensive thermal profile of the intermediate.
Trustworthiness: TGA and DSC are highly reproducible techniques that provide critical data for process development, formulation, and storage condition definition.
Caption: Workflow for thermal analysis using TGA and DSC.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the 3-aminopyridinone intermediate into an appropriate TGA/DSC pan (e.g., aluminum).
-
TGA/DSC Conditions:
-
Temperature Program: Heat from ambient temperature to a temperature above the expected decomposition point (e.g., 30-400 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the TGA curve. Quantify any mass loss corresponding to solvent or water.
-
DSC: Determine the melting point (peak of the endotherm) and any other thermal events such as polymorph transitions.
-
Conclusion
The analytical characterization of 3-aminopyridinone intermediates is a multifaceted endeavor that requires a suite of orthogonal techniques. By employing a combination of chromatography for purity assessment, spectroscopy for structural confirmation, and thermal analysis for stability evaluation, drug development professionals can ensure the quality and consistency of these critical building blocks. The protocols and insights provided in this guide serve as a robust foundation for establishing comprehensive and reliable analytical control strategies, ultimately contributing to the development of safe and effective medicines.
References
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
- Google Patents. (n.d.).
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]
-
National Institutes of Health. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- Google Patents. (n.d.).
-
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
-
Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
PubChem. (n.d.). 3-Aminopyridine. [Link]
-
ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
-
ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. [Link]
-
Pharmanalysis. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
PubMed Central. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
SIELC Technologies. (n.d.). 3-Aminopyridine. [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
PubMed. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. [Link]
-
ResearchGate. (2025). Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. [Link]
-
ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. cormica.com [cormica.com]
- 3. agilent.com [agilent.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Aminopyridinones
Welcome to the Technical Support Center for the N-alkylation of aminopyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired N-alkylated products with high yield and selectivity.
Introduction: The Challenge of Regioselectivity
The N-alkylation of aminopyridinones is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules. However, the inherent ambident nucleophilicity of the aminopyridinone scaffold presents a significant challenge. The presence of multiple nucleophilic centers—the ring nitrogen, the exocyclic amino nitrogen, and the pyridone oxygen—can lead to a mixture of products, complicating purification and reducing the yield of the target compound. This guide will focus on the most prevalent side reaction, O-alkylation, and provide strategies to mitigate its formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of aminopyridinones?
The primary side product is the O-alkylated isomer, forming a 2-alkoxypyridine derivative.[1][2] This arises from the competing nucleophilicity of the pyridone oxygen. Depending on the substrate and reaction conditions, dialkylation at the exocyclic amino group can also occur, though this is often less prevalent than O-alkylation, especially if the amino group is sterically hindered or electronically deactivated. In some cases, particularly with aminopyridines, overalkylation can lead to the formation of pyridinium salts.[3]
Q2: How can I confirm if I have N-alkylation or O-alkylation?
A combination of spectroscopic methods is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N- and O-alkylated isomers.[4]
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a nitrogen in an N-alkylated pyridone will have a different chemical shift compared to those attached to an oxygen in a 2-alkoxypyridine.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the nitrogen or oxygen will be significantly different.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons in the pyridinone ring, providing definitive evidence of the point of attachment.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can show through-space correlations between the alkyl group protons and protons on the pyridinone ring, which can help elucidate the regiochemistry.[4]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My reaction is producing a significant amount of the O-alkylated side product.
This is the most common issue. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2]
Root Cause Analysis and Solutions:
-
The Choice of Base and Solvent is Critical: The interplay between the base and solvent significantly influences the nucleophilicity of the nitrogen versus the oxygen atom of the pyridone.
-
Observation: High O-alkylation is often seen with strong bases that fully deprotonate the pyridone, creating a more available oxygen anion, especially in polar aprotic solvents like DMF or DMSO.[2]
-
Solution 1 (Milder Base): Employ a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases may not fully deprotonate the pyridone, favoring N-alkylation.
-
Solution 2 (Solvent Choice): Consider using less polar or non-polar solvents. In some systems, non-polar solvents can favor N-alkylation.[2] Alternatively, aqueous micellar systems using surfactants like Tween 20 have been shown to promote N-alkylation.
-
-
The Nature of the Alkylating Agent Matters:
-
Observation: "Harder" alkylating agents (e.g., dimethyl sulfate, alkyl triflates) tend to favor O-alkylation, while "softer" agents (e.g., alkyl iodides) often favor N-alkylation. This can be understood through Hard and Soft Acid and Base (HSAB) theory, where the pyridone oxygen is a "harder" nucleophile and the nitrogen is "softer".
-
Solution: If possible, switch from an alkyl sulfate or sulfonate to an alkyl iodide or bromide.
-
-
Cation Effects:
-
Observation: The counter-ion of the base can influence the reaction outcome. For instance, silver salts have been reported to promote O-alkylation in some cases.[2]
-
Solution: Avoid silver-based reagents if O-alkylation is a problem. Stick to alkali metal bases like K₂CO₃ or Cs₂CO₃.
-
Illustrative Workflow for Optimizing N-Alkylation:
Caption: Troubleshooting workflow for poor N/O selectivity.
Problem 2: I am observing overalkylation of the exocyclic amino group.
While less common than O-alkylation, dialkylation of the amino group can occur, especially with highly reactive alkylating agents and unhindered primary amino groups.
Root Cause Analysis and Solutions:
-
Protecting Group Strategy:
-
Observation: The exocyclic amine is nucleophilic and can compete for the alkylating agent.
-
Solution: Introduce a protecting group on the exocyclic amine prior to N-alkylation of the pyridone ring. A Boc (tert-butyloxycarbonyl) group is a common choice as it can be readily removed later.[3]
-
-
Reaction Stoichiometry and Temperature Control:
-
Observation: Using a large excess of the alkylating agent or running the reaction at elevated temperatures can promote multiple alkylations.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Running the reaction at a lower temperature can also help to control the reactivity and improve selectivity for monoalkylation.
-
Reaction Pathway Diagram:
Caption: Competing reaction pathways in aminopyridinone alkylation.
Experimental Protocols
Protocol 1: Selective N-Alkylation using Cesium Carbonate
This protocol is a good starting point for achieving high N-selectivity.
-
To a solution of the aminopyridinone (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to an appropriate temperature (start with 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 2: Characterization by NMR to Differentiate N- and O-Alkylated Isomers
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Acquire a 2D HMBC spectrum. Look for a correlation between the α-protons of the newly introduced alkyl group and the quaternary carbon of the pyridone ring adjacent to the nitrogen (for N-alkylation) or the carbon bearing the oxygen (for O-alkylation).
-
If ambiguity remains, acquire a 2D ROESY spectrum to identify through-space correlations.
Summary of Conditions and Expected Outcomes
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Weaker bases (K₂CO₃, Cs₂CO₃) | Stronger bases (NaH, t-BuOK) | Weaker bases lead to a lower concentration of the pyridone anion, favoring attack by the more nucleophilic nitrogen. |
| Solvent | Non-polar (e.g., Toluene) or Micellar | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation, leaving the "naked" oxygen anion more reactive. |
| Alkylating Agent | "Soft" (e.g., R-I, R-Br) | "Hard" (e.g., R₂SO₄, R-OTf) | Based on HSAB theory; the softer nitrogen atom prefers to react with softer electrophiles. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures can increase selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer. |
References
-
Maity, S., Guchhait, S., & Elsharif, A. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PLoS ONE, 13(10), e0205022. [Link]
-
Cioffi, L. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]
-
Oguadinma, P. O., Bilodeau, F., & LaPlante, S. R. (2016). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
-
Neves, C. G., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(24), 18211–18223. [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Feroci, M., Chiarotto, I., & Orsini, M. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry, 2014, 621592. [Link]
-
Ren, G., et al. (2015). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
Singh, R., & Kumar, A. (2019). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 9(29), 16421-16425. [Link]
- Google Patents. (2021).
-
Yang, Z., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry, 30(26), e202304205. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
Yang, Z., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47), eadj8996. [Link]
-
Chen, K., & Baran, P. S. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 173-178. [Link]
-
Comins, D. L., & Schilling, S. (1993). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
-
Sharma, S., & Kumar, S. (2012). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Bulletin of the Korean Chemical Society, 33(10), 3463-3466. [Link]
-
Gompper, R., & Breitschaft, W. (1963). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. [Link]
-
Yang, Z., et al. (2023). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. [Link]
-
Ushakov, D. B., Plutschack, M. B., Gilmore, K., & Seeberger, P. H. (2015). Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen. Chemistry, 21(17), 6528-6534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Pyridinone Synthesis
Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic outcomes, enhance yield, and improve purity.
Introduction: The Pivotal Role of Temperature in Pyridinone Synthesis
The synthesis of pyridinones, a crucial scaffold in medicinal chemistry, is highly sensitive to reaction temperature.[1] Temperature dictates not only the rate of reaction but also the selectivity towards the desired product versus unwanted side products. An improperly controlled temperature can lead to low yields, the formation of complex impurity profiles, or even complete reaction failure.[2][3][4] This guide will provide the foundational knowledge and practical steps to master temperature optimization in your pyridinone synthesis endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to temperature optimization in pyridinone synthesis.
Q1: Why is my pyridinone synthesis yield significantly lower than expected? Could temperature be the cause?
A1: Absolutely. Low yield is a frequent issue where temperature is a primary suspect.[2] Several factors related to temperature could be at play:
-
Suboptimal Reaction Rate: The temperature may be too low, leading to an incomplete reaction within your specified timeframe.[3]
-
Product or Reagent Degradation: Conversely, if the temperature is too high, your starting materials, intermediates, or the final pyridinone product may decompose.
-
Promotion of Side Reactions: Elevated temperatures can provide the necessary activation energy for competing reaction pathways, consuming your starting materials to form undesired byproducts.[4]
A systematic approach to troubleshooting, starting with a review of the reaction temperature, is crucial for improving yield.[2]
Q2: What are "kinetic" and "thermodynamic" products, and how does temperature influence their formation?
A2: In many chemical reactions, there are multiple possible products. The kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable product (i.e., has the lowest overall Gibbs free energy).[5][6][7][8][9]
Temperature is the key determinant in which product is favored:
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction is typically irreversible. The product that forms via the lowest energy barrier will be the major product, even if it is less stable.[8][9]
-
High Temperatures (Thermodynamic Control): At higher temperatures, the reactions become reversible. This allows the system to reach equilibrium, and the most stable product will predominate.[6][8][9]
Understanding this concept is vital for pyridinone synthesis, as different isomers or side products may be favored under different temperature regimes.
Diagram: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile of a reaction with competing kinetic and thermodynamic pathways.
Caption: Energy profile for kinetic vs. thermodynamic products.
Q3: How do I know what the optimal temperature for my specific pyridinone synthesis is?
A3: The optimal temperature is highly dependent on the specific synthetic route (e.g., Bohlmann-Rahtz, Guareschi-Thorpe), the substrates, and the solvent system.[10] While literature precedents provide a good starting point, empirical optimization is often necessary. A systematic approach, such as a temperature screen, is recommended. This involves running the reaction at a range of temperatures and analyzing the outcome (yield, purity) at each point.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during pyridinone synthesis, with a focus on temperature-related solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Temperature Too Low | 1. Incremental Temperature Increase: Raise the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, GC).[11] This will help you find the point at which the reaction proceeds at a reasonable rate without significant byproduct formation. 2. Literature Review: Re-consult the literature for the specific reaction class you are employing. For instance, traditional Bohlmann-Rahtz syntheses often require high temperatures for the cyclodehydration step, which can sometimes be lowered with the use of an acid catalyst.[12][13][14] |
| Reaction Stalled | 1. Temperature Boost: If the reaction starts but does not go to completion, a modest increase in temperature for the final phase of the reaction might be necessary to overcome the activation energy for the final steps. 2. Check for Reagent Degradation: Ensure that the prolonged reaction time at the initial temperature has not led to the degradation of sensitive starting materials. |
Problem 2: Significant Impurity/Byproduct Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Temperature Too High | 1. Systematic Temperature Reduction: Lower the reaction temperature in 10 °C decrements. This can disfavor high-energy side reactions and improve selectivity for the desired product.[4] 2. Consider Kinetic vs. Thermodynamic Control: Analyze the structure of your byproducts. If they are isomers of your desired product, you may be in a regime of thermodynamic control. Running the reaction at a lower temperature could favor the kinetic product, which may be your desired compound.[5][6][8][9] |
| Polymerization or Tar Formation | 1. Drastic Temperature Reduction: Polymerization is often highly temperature-dependent. A significant reduction in temperature is warranted.[15] 2. Gradual Reagent Addition: In addition to lowering the temperature, consider the slow addition of one of the reactants to keep its instantaneous concentration low, which can also mitigate polymerization.[15] |
| Formation of Regioisomers | 1. Temperature Screening: The regioselectivity of some pyridinone syntheses can be temperature-dependent. A screen of temperatures may reveal a regime where the desired regioisomer is preferentially formed. 2. Catalyst and Solvent Optimization: In conjunction with temperature, the choice of catalyst and solvent can significantly influence regioselectivity.[16] |
Part 3: Experimental Protocols & Data
Protocol 1: General Workflow for Reaction Temperature Optimization
This protocol outlines a systematic approach to identifying the optimal reaction temperature for a novel pyridinone synthesis.
Caption: Workflow for temperature optimization.
Data Presentation: Effect of Temperature on Pyridinone Synthesis
The following table summarizes hypothetical, yet representative, data from a temperature optimization study for a generic pyridinone synthesis.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity (%) |
| 60 | 24 | 35 | 98 | <1 |
| 80 | 12 | 75 | 95 | 3 |
| 100 | 6 | 92 | 85 | 12 (Isomer A) |
| 120 | 3 | 88 | 70 | 25 (Degradation Products) |
Analysis: In this example, 100°C gives the highest yield but with compromised purity. A temperature of 80°C provides a good balance of high yield and good purity. Further optimization could explore the 80-95°C range.
Part 4: Analytical Methods for Monitoring Reaction Progress
Accurate monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product.[11]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for quantitative analysis of the reaction mixture, allowing for the determination of yield and the relative amounts of byproducts.[17][18][19]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS is used to identify the mass of the product and any impurities, providing crucial information about side reactions.[17]
This guide provides a foundational framework for optimizing the reaction temperature in your pyridinone syntheses. By understanding the underlying principles and applying a systematic troubleshooting approach, you can significantly improve the outcomes of your experiments.
References
- Benchchem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives.
- Benchchem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151.
- ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- ResearchGate. (n.d.). Process optimization of vapor phase pyridine synthesis using response surface methodology.
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
- RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
- RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis.
- Química Organica.org. (2023). Guareschi-Thorpe synthesis of pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.
- ACS Publications. (n.d.). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
- Springer. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- ResearchGate. (n.d.). Synthesis of some pyridone derivatives.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the Purification of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Welcome to the technical support center for the purification of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar polar aromatic compounds. Here, we address common challenges encountered during purification and provide practical, field-tested solutions to enhance the purity and yield of your target molecule. Our approach is rooted in a deep understanding of the chemical principles at play, ensuring that you can not only follow the protocols but also troubleshoot effectively when faced with unexpected results.
I. Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
-
Unreacted Starting Materials: Depending on the synthesis, these could include a nitropyridine precursor, 3-aminopyridin-2-one, or the alkylating agent (e.g., 1-bromo-2-methoxyethane).
-
Partially Reacted Intermediates: If the synthesis involves the reduction of a nitro group, hydroxylamine intermediates may be present.
-
Over-alkylation Products: If N-alkylation of 3-aminopyridin-2-one is the final step, there is a possibility of forming a dialkylated pyridinium salt.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon for hydrogenation) or reagents from the workup can also be present.
Q2: My crude product is a dark, oily substance. Where do I begin with purification?
A2: A dark, oily appearance often suggests the presence of colored impurities and residual solvents. A good first step is a simple aqueous workup. Dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities. If your compound is sufficiently stable, a wash with dilute acid could remove basic impurities, though care must be taken as the amino group of your target molecule can also be protonated. For colored impurities, treatment with activated carbon during recrystallization can be effective.[4]
Q3: I'm observing significant streaking on my silica gel TLC plates. What causes this and how can I fix it?
A3: Streaking on silica gel TLC is a common issue with polar and basic compounds like this compound.[4] This is primarily due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery during column chromatography.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a different stationary phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.
-
Reduce the sample concentration: Overloading the TLC plate can also cause streaking.
Q4: How should I store my purified this compound to prevent degradation?
A4: Aminopyridine derivatives can be sensitive to light and air, leading to gradual degradation and discoloration. For long-term storage, it is recommended to keep the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere, such as nitrogen or argon, and at a low temperature (e.g., in a refrigerator or freezer).[4]
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.
Q5: I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar nature of this compound, polar protic and aprotic solvents are good candidates.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | A classic choice for polar compounds. The compound may be highly soluble in ethanol and less so in water. |
| Isopropanol | Often a good single solvent for moderately polar compounds. |
| Ethyl Acetate/Hexane | A common mixed solvent system where ethyl acetate provides polarity and hexane acts as an anti-solvent. |
| Dichloromethane/Methanol | A more polar system for compounds that are difficult to dissolve. |
| Benzene/Ligroin | This system has been successfully used for the recrystallization of the parent 3-aminopyridine.[5] |
Experimental Protocol: Small-Scale Recrystallization Trial
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is not soluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
Q6: My compound "oils out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solvent is too nonpolar or the solution is highly supersaturated.
Troubleshooting "Oiling Out":
-
Add a more polar co-solvent: If you are using a mixed solvent system like ethyl acetate/hexane, try adding a small amount of a more polar solvent like methanol to the hot solution.
-
Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Try a different solvent system: The initial solvent may not be suitable. Refer to Table 1 for other options.
-
Redissolve and dilute: If an oil forms, try reheating the solution to redissolve the oil and then add more of the good solvent to dilute the solution before cooling again.
III. Troubleshooting Purification by Column Chromatography
Column chromatography is an essential technique for separating complex mixtures. For polar aromatic amines, careful optimization is key to success.
Q7: What is a good starting mobile phase for silica gel column chromatography of my compound?
A7: A good starting point is a mixture of a non-polar solvent and a polar solvent. For this compound, a mixture of dichloromethane and methanol or ethyl acetate and methanol is a reasonable choice. The optimal ratio should be determined by TLC analysis.
Table 2: Recommended TLC Mobile Phases for Method Development
| Mobile Phase System | Polarity | Comments |
| 5-10% Methanol in Dichloromethane | High | A good starting point for polar compounds. |
| 5-10% Methanol in Ethyl Acetate | High | Another effective system for polar molecules. |
| Dichloromethane/Methanol/Triethylamine (e.g., 95:5:0.5) | High | The addition of triethylamine can significantly improve peak shape by neutralizing acidic silica.[4] |
| Ethyl Acetate/Hexane (e.g., 80:20) | Medium | May be suitable if the impurities are significantly less polar than the product. |
Experimental Protocol: TLC Method Development
-
Prepare several TLC chambers with different mobile phase systems from Table 2.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
The ideal mobile phase will give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
Q8: My product is sticking to the silica gel column and I'm getting very low recovery. How can I improve this?
A8: This is a common problem with basic amines on acidic silica gel.[4] The strong interaction leads to irreversible adsorption.
Improving Recovery from Silica Gel Columns:
-
Deactivate the silica gel: Pre-treat the silica gel with a solution of the mobile phase containing 1-2% triethylamine before packing the column.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as the stationary phase.
-
Employ a different chromatography technique: Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent alternative for purifying polar compounds.
IV. Visualizing the Purification Workflow
A systematic approach is crucial for efficient purification. The following diagram outlines a decision-making workflow for purifying crude this compound.
Caption: A decision-making workflow for the purification of this compound.
V. Concluding Remarks
The purification of this compound presents challenges typical of polar aromatic amines. However, with a systematic approach to method development and a solid understanding of the underlying chemical principles, high purity can be achieved. This guide provides a starting point for your purification endeavors. Remember to always perform small-scale trials to optimize conditions before committing your entire batch of material.
References
- Benchchem. Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
-
Fearon, D. et al. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ResearchGate. Available from: [Link]
-
Gelin, F. et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Bolduc, P. N. et al. Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed. Available from: [Link]
-
Linn, R. A. et al. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Available from: [Link]
-
Der Pharma Chemica. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Scholars Research Library. Available from: [Link]
-
Sarver, E. & Korn, M. Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Shippensburg University. Available from: [Link]
- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Organic Syntheses. 3-aminopyridine. Available from: [Link]
-
Wikipedia. 3-Aminopyridine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Substituted Pyridinones
Welcome to the Technical Support Center for the synthesis of substituted pyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital heterocyclic scaffolds. Pyridinones are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, their synthesis is not without its intricacies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles and streamline your research.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Low Reaction Yield
Question 1: My condensation reaction to form a 2-pyridinone is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in condensation reactions for 2-pyridinone synthesis are a frequent challenge and can often be attributed to several factors, including incomplete reaction, side reactions, or product degradation under the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Causality and Experimental Choices: Condensation reactions for pyridinone synthesis, such as the Bohlmann-Rahtz synthesis, often involve multiple steps, including enamine formation, Michael addition, and cyclodehydration.[2] Each step has its own set of optimal conditions, and a bottleneck in any of these can lead to a low overall yield. For instance, the cyclodehydration step in the Bohlmann-Rahtz synthesis often requires high temperatures, which can lead to decomposition of starting materials or products if not carefully controlled.[2]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Actively monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or 1H NMR of aliquots). This will help you determine if the reaction is stalling or if the product is degrading over time.
-
Temperature Optimization: If the reaction is stalling, a gradual increase in temperature may be necessary. However, be cautious of potential side reactions or decomposition at higher temperatures. Conversely, if product degradation is observed, a lower reaction temperature or shorter reaction time may be beneficial. The use of acid catalysts like acetic acid, Amberlyst 15, or Lewis acids such as ZnBr2 or Yb(OTf)3 can facilitate the cyclodehydration step at lower temperatures.[2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents, for example, have been found to be essential in certain oxidative amination reactions for pyridone synthesis.[3][4] Experiment with a range of solvents with varying polarities and boiling points. A 1:1 mixture of THF and methanol has been shown to be effective in some cases.[3][4]
-
Reagent Stoichiometry: Ensure the accurate stoichiometry of your reagents. An excess of one reactant may lead to the formation of side products. For instance, in a one-pot synthesis of 2-(1H)-pyridinone, it was found that 3 equivalents of the oxidizing agent PIDA and 4 equivalents of the nitrogen source ammonium carbamate were optimal for achieving high yields.[3][4]
-
Water Removal: In many condensation reactions, the removal of water can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent if water is a byproduct of your reaction.
-
-
Data-Driven Decision Making:
Parameter Condition A (Low Yield) Condition B (Optimized) Expected Outcome Catalyst None Acetic Acid (0.1 equiv) Increased rate of cyclodehydration Temperature 160 °C 120 °C with catalyst Reduced thermal degradation Solvent Toluene Toluene with Dean-Stark Favorable equilibrium shift -
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
II. Poor Selectivity (Regio- and Chemoselectivity)
Question 2: My reaction is producing a mixture of pyridinone regioisomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common challenge in the synthesis of substituted pyridines and pyridinones, especially when multiple reactive sites are present on the starting materials.
-
Causality and Experimental Choices: The regiochemical outcome of a reaction is determined by a combination of electronic and steric factors of the substrates and reagents, as well as the reaction mechanism. For instance, in transition metal-catalyzed C-H activation reactions, the choice of directing group and ligand is crucial for controlling which C-H bond is functionalized.[5] The use of bidentate pyridone-derived ligands has been shown to enhance regioselectivity in some cases.[5]
-
Troubleshooting Protocol:
-
Ligand Screening: In metal-catalyzed reactions, the ligand plays a pivotal role in determining regioselectivity. A systematic screening of different ligands (e.g., monodentate vs. bidentate, varying steric bulk and electronic properties) can lead to the identification of a ligand that favors the desired isomer. Bidentate pyridone-pyrazole ligands, for example, have been shown to promote meta-selectivity in Pd-catalyzed C-H activation through cooperative effects.[5]
-
Directing Groups: Employing a directing group on your substrate can effectively guide the reaction to a specific position. The directing group coordinates to the metal catalyst, bringing it in close proximity to the target C-H bond. For reactions where a directing group is not feasible, consider a removable blocking group to sterically hinder undesired reactive sites.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of different reaction pathways, thereby affecting regioselectivity. Experiment with a range of solvents to find one that favors the formation of the desired regioisomer.
-
Temperature Control: In some cases, the selectivity of a reaction is temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
-
-
Illustrative Example: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis can sometimes lead to mixtures of isomers if unsymmetrical enamines or alkynones are used. The initial Michael addition can occur at two different positions, leading to two different aminodiene intermediates and subsequently two different pyridone products.
Caption: Competing pathways in Bohlmann-Rahtz synthesis.
To address this, one can often control the regioselectivity by carefully choosing the substituents on the enamine and alkynone to favor one addition pathway over the other based on steric and electronic effects.
III. Difficult Purification
Question 3: My substituted pyridinone is highly polar and difficult to purify by standard column chromatography. What alternative purification strategies can I use?
Answer:
The inherent polarity of the pyridinone scaffold, often augmented by polar substituents, can make purification by traditional silica gel chromatography challenging, leading to issues like poor separation, peak tailing, and low recovery.
-
Causality and Experimental Choices: The polarity of pyridinones arises from the presence of the amide-like functionality and the nitrogen heteroatom, which are capable of hydrogen bonding. This high polarity leads to strong interactions with the polar stationary phase (silica gel), making elution difficult with non-polar solvent systems.
-
Troubleshooting Protocol:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often a more suitable technique. A C18 or other hydrophobic stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds that are not well-retained in reverse-phase chromatography. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous or polar protic solvent.
-
Ion-Exchange Chromatography: If your substituted pyridinone has an ionizable functional group (e.g., a carboxylic acid or a basic amine), ion-exchange chromatography can be a powerful purification method.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification technique. A systematic screening of different solvents and solvent mixtures can help you find suitable conditions for obtaining high-purity crystals. Seeding with a small crystal of the pure compound can sometimes induce crystallization.
-
Extraction Optimization: The workup procedure can also be optimized to remove impurities before chromatography. For example, the extraction of 1-methyl-2-pyridinone from an aqueous solution is reportedly difficult with common organic solvents like benzene or ether.[6] However, using a more polar solvent like chloroform or isoamyl alcohol, or salting out the aqueous layer with potassium carbonate can improve extraction efficiency.[6]
-
-
Purification Strategy Selection Guide:
| Compound Polarity | Recommended Primary Technique | Recommended Secondary Technique |
| Moderately Polar | Normal-Phase Chromatography (Silica Gel) | Crystallization |
| Highly Polar | Reverse-Phase Chromatography (C18) | HILIC |
| Ionizable | Ion-Exchange Chromatography | Reverse-Phase with Ion-Pairing Agent |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with reagents commonly used in pyridinone synthesis?
A1: Many reagents used in pyridinone synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. General safety precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves.[7] Pyridine itself is flammable and should be stored away from ignition sources.[8] Proper waste disposal procedures must be followed for all chemical waste.[9]
Q2: My Hantzsch dihydropyridine synthesis is giving a low yield of the final oxidized pyridine. What could be the issue?
A2: A common issue in the Hantzsch synthesis is incomplete oxidation of the initially formed dihydropyridine intermediate.[10] Ensure that your oxidizing agent (e.g., nitric acid, potassium ferricyanide) is fresh and used in the correct stoichiometric amount.[10] You can monitor the oxidation step by TLC to ensure complete conversion. In some cases, harsher oxidizing agents like CrO3 or KMnO4 may be required, but these should be used with caution to avoid over-oxidation or side reactions.[10]
Q3: Can I use microwave irradiation to accelerate my pyridinone synthesis?
A3: Yes, microwave-assisted organic synthesis can be a very effective technique for accelerating many reactions, including the synthesis of pyridines and pyridinones. The rapid heating provided by microwaves can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of side products. For example, the Bohlmann-Rahtz reaction has been successfully performed under microwave irradiation to generate cyanopyridines in excellent yields and short reaction times.
Q4: How can I confirm the correct regiochemistry of my substituted pyridinone?
A4: A combination of spectroscopic techniques is typically used to determine the regiochemistry of substituted pyridinones. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1H NMR spectroscopy is invaluable for determining the substitution pattern based on the chemical shifts, coupling constants, and integration of the protons on the pyridine ring. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation by establishing correlations between protons and carbons in the molecule. In unambiguous cases, single-crystal X-ray diffraction provides definitive structural proof.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Research Collection. [Link]
-
Inorganic Chemistry Ahead of Print. ACS Publications. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
1-methyl-2-pyridone. Organic Syntheses Procedure. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Advances on the biosynthesis of pyridine rings. PubMed Central. [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]
-
Polar RP Pyridine. Redstone Separations. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of 3-aminopyridinone compounds under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopyridinone compounds. This guide is designed to provide in-depth, practical answers to common challenges encountered during stability and forced degradation studies. Our goal is to equip you with the foundational knowledge and actionable protocols necessary to predict degradation pathways, troubleshoot experimental anomalies, and ensure the integrity of your stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-aminopyridinone compounds under stress conditions?
A1: 3-Aminopyridinone compounds are susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis. The specific products formed depend on the compound's exact structure and the nature of the applied stress.
-
Hydrolytic Degradation: This is a common pathway in aqueous environments and can be catalyzed by acidic or basic conditions.[1] The pyridinone ring itself can be susceptible to cleavage, particularly at the amide bond, leading to ring-opening. The amino group can also be a site for hydrolytic reactions.
-
Oxidative Degradation: The pyridine nitrogen and the exocyclic amino group are particularly vulnerable to oxidation.[2][3] Common degradation products include N-oxides and nitro derivatives.[2] The reaction mechanism often involves a nucleophilic attack of the amino nitrogen on an electrophilic oxidizing agent.[3] In some cases, oxidative dimerization can occur, leading to complex polyheterocyclic structures.[4]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. The specific pathway is highly dependent on the molecule's chromophores. Photodegradation can lead to a variety of products, and the rate can be influenced by the solvent system.[5]
Q2: Why are forced degradation studies critical in drug development?
A2: Forced degradation (or stress testing) is a fundamental requirement in pharmaceutical development, mandated by regulatory bodies like the ICH.[1][6] These studies involve intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition. The primary objectives are:
-
To Identify Degradation Products and Pathways: This helps in understanding the intrinsic stability of the molecule and identifying potentially toxic degradants.[7][8]
-
To Develop and Validate Stability-Indicating Analytical Methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation helps ensure that all potential degradants are separated from the main API peak in the chosen analytical method, typically HPLC.[7][9]
-
To Inform Formulation and Packaging Development: Understanding how a compound degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to enhance stability and determine appropriate storage conditions and shelf life.[6]
Q3: What are the standard stress conditions recommended by ICH guidelines?
A3: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for stress testing.[6][10] The conditions should be selected to achieve 5-20% degradation of the drug substance.[1]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[1] | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[1] | To investigate degradation in alkaline environments. |
| Neutral Hydrolysis | Water at elevated temperature (e.g., 60-80°C). | To assess stability in aqueous solutions at neutral pH. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[2] | To mimic oxidative stress. |
| Thermal Degradation | Dry heat (e.g., 60-80°C).[6] | To assess the impact of high temperatures. |
| Photostability | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m²).[11] | To determine light sensitivity. |
Table 1: Recommended Stress Conditions for Forced Degradation Studies.
Q4: How do I select and optimize an analytical method for a stability study?
A4: The most common and effective method for stability studies is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, usually with UV detection.[6][12]
-
Method Development: The goal is to achieve adequate separation between the parent 3-aminopyridinone compound and all process impurities and degradation products. This involves optimizing the mobile phase composition, column type (e.g., C18), pH, and gradient elution profile.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. A key aspect of this is demonstrating specificity. This is where forced degradation samples are crucial. You must analyze each stressed sample to prove that the degradation product peaks do not co-elute with the main peak.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector is highly recommended. This allows for peak purity analysis, which provides confidence that the main API peak is spectrally pure and not co-eluting with any degradants.[9] A peak purity angle of less than the peak purity threshold is a good indicator of specificity.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm seeing multiple unexpected peaks in my HPLC chromatogram, even in my unstressed control sample.
-
Possible Cause: The compound may be degrading upon dissolution in the sample diluent or under the current storage conditions. The 3-aminopyridinone moiety can be sensitive.
-
Troubleshooting & Optimization:
-
Verify Storage Conditions: Ensure your reference standard is stored under appropriate conditions (e.g., protected from light, low temperature, under an inert atmosphere).[12]
-
Assess Diluent Stability: Prepare a solution of your compound and analyze it at several time points (e.g., 0, 4, 8, 24 hours) while keeping it under the same conditions as your typical sample queue. If new peaks appear over time, your compound is not stable in that diluent. Consider changing the pH of the diluent or using a non-aqueous solvent if solubility permits.
-
Check for Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity.
-
Issue 2: I've applied harsh stress conditions (e.g., 1 M HCl at 80°C), but I'm not observing any significant degradation.
-
Possible Cause: The 3-aminopyridinone compound may be intrinsically stable under those specific conditions, or the duration of the stress was insufficient.
-
Troubleshooting & Optimization:
-
Increase Stress Duration: Extend the exposure time. For long-term studies, testing should occur at regular intervals (e.g., every 3 months for the first year).[13][14]
-
Increase Stress Severity: If extending the time is not feasible, consider increasing the temperature or the concentration of the stressor (e.g., move from 1 M HCl to 5 M HCl). However, be cautious that the conditions remain relevant and do not produce secondary degradation products that are not representative of normal storage.
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) can be more effective at inducing degradation.[6]
-
Issue 3: My mass balance is poor. The loss in the parent API does not correlate with the appearance of degradation products.
-
Possible Cause: This is a common and challenging issue. Several factors could be at play:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore invisible to your UV detector.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation.
-
Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution.
-
Adsorption: The API or its degradants may be adsorbing to the HPLC column or sample vials.
-
-
Troubleshooting & Optimization:
-
Use a Universal Detector: If available, re-analyze the samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) is also an excellent tool for this purpose.[12]
-
Check for Precipitation: Visually inspect your stressed samples for any precipitate. If observed, try a different diluent to ensure all components are fully dissolved before injection.
-
Modify Chromatographic Conditions: Alter the mobile phase pH to ensure all analytes are in a single ionic form, which can improve peak shape and recovery.
-
Visualized Pathways and Workflows
Experimental Protocols: Forced Degradation Studies
These are generalized protocols based on ICH guidelines.[12] They should be adapted based on the specific properties (e.g., solubility, stability) of your 3-aminopyridinone compound. The goal is to achieve 5-20% degradation.
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Acidic and Basic Hydrolysis
-
Stock Solution: Prepare a stock solution of your 3-aminopyridinone compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acid: Transfer 1 mL of the stock solution into a vial and add 1 mL of 1 M HCl.
-
Base: Transfer 1 mL of the stock solution into a separate vial and add 1 mL of 1 M NaOH.
-
-
Incubation: Cap the vials and place them in a water bath at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Neutralization & Dilution: Before analysis, cool the samples to room temperature.
-
For the acid-stressed sample, neutralize it with an equivalent amount of 1 M NaOH.
-
For the base-stressed sample, neutralize it with an equivalent amount of 1 M HCl.
-
-
Final Preparation: Dilute the neutralized samples with your mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Control: Prepare a control sample by diluting the stock solution with mobile phase to the final concentration without adding acid/base or heating.
Protocol 2: Oxidative Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Sample Preparation: Transfer 1 mL of the stock solution into a vial and add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Cap the vial and store it at room temperature, protected from light, for 24 hours. Monitor at intermediate time points if rapid degradation is expected.
-
Final Preparation: Dilute the sample with the mobile phase to the final target concentration for HPLC analysis. No quenching or neutralization is typically required, but be aware that residual peroxide can sometimes affect certain HPLC columns.
-
Control: Prepare a control sample by diluting the stock solution with mobile phase.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., water or mobile phase). Also, prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
Exposure: Place the solution and solid samples in a photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter).[11]
-
Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls. Place them in the same chamber to experience the same temperature conditions.
-
Analysis: After the exposure period, dissolve the solid sample in a suitable solvent. Dilute both the solution and the dissolved solid samples, along with their corresponding dark controls, to the target concentration for HPLC analysis.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. PubMed. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
In-Use stability testing FAQ. (2024). [Link]
-
Forced degradation studies. ResearchGate. [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Emergent Life Science Research. [Link]
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. IJPPR. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]
-
Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. PubMed. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central. [Link]
-
Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]
-
Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO2 Photocatalysts: A Preliminary Comparative Study. MDPI. [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). NPRA. [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]
-
A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. ResearchGate. [Link]
-
Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. MDPI. [Link]
-
Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. SETAC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
How to avoid O-alkylation in pyridinone synthesis
Troubleshooting Guide: How to Avoid O-Alkylation in Pyridinone Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyridinone alkylation. O-alkylation is a common side reaction that can significantly lower the yield of the desired N-alkylated product and complicate purification. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the underlying chemical principles to help you achieve high N-alkylation selectivity.
Understanding the Challenge: N- vs. O-Alkylation
Pyridinones, particularly 2-pyridones and 4-pyridones, are ambident nucleophiles. This means they possess two nucleophilic centers: the nitrogen atom and the oxygen atom.[1][2] This dual reactivity arises from the tautomeric equilibrium between the pyridone and hydroxypyridine forms.[3][4] Consequently, when reacting with an electrophile, such as an alkyl halide, a mixture of N-alkylated and O-alkylated products can be formed.[1][5] The ratio of these products is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[1][6]
The core of controlling this selectivity lies in understanding and manipulating the factors that favor nucleophilic attack from the nitrogen over the oxygen.
Core Principles for Directing Selectivity
Two key chemical principles govern the outcome of pyridinone alkylation: Hard and Soft Acids and Bases (HSAB) theory and the concept of kinetic versus thermodynamic control.
-
Hard and Soft Acids and Bases (HSAB) Theory : This theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7][8] In the context of pyridinone alkylation, the pyridone anion's nitrogen is considered a "soft" nucleophile, while the oxygen is a "hard" nucleophile.[9][10][11] Therefore, using a "soft" alkylating agent will favor N-alkylation, while a "hard" alkylating agent will favor O-alkylation.
-
Kinetic vs. Thermodynamic Control : A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products.[12][13][14] The kinetic product is the one that forms faster, typically having a lower activation energy.[12][13][15] A reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products, and an equilibrium is established.[12][13][14] The thermodynamic product is the more stable product.[12][13][15] In many cases, N-alkylation is the kinetically favored pathway, while O-alkylation can be the thermodynamically favored pathway, although this is not a universal rule and can be influenced by the specific reactants and conditions.[16]
Troubleshooting FAQs
Here are some frequently asked questions and troubleshooting steps to steer your reaction towards the desired N-alkylated product.
Q1: I'm getting a significant amount of the O-alkylated product. What is the first thing I should change?
A1: The choice of base and solvent system is often the most critical factor.
-
Base Selection: A strong, non-coordinating base is often preferred for N-alkylation. Cesium carbonate (Cs2CO3) is frequently reported to promote N-alkylation.[17] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents.
-
Solvent Selection: The solvent plays a crucial role in solvating the pyridone anion and influencing its nucleophilicity.
-
Polar Aprotic Solvents like DMF, DMSO, and acetonitrile generally favor N-alkylation. These solvents do not strongly solvate the "harder" oxygen anion, leaving it less available for reaction.
-
Protic Solvents like alcohols can favor O-alkylation through hydrogen bonding with the oxygen atom.
-
Micellar Systems: A noteworthy recent development is the use of aqueous micellar systems, such as Tween 20, which has been shown to significantly enhance N-alkylation selectivity.[6][17][18]
-
Q2: Does the nature of my alkylating agent matter?
A2: Absolutely. This is where the HSAB principle comes into play.
-
Soft Electrophiles: Soft alkylating agents like primary alkyl iodides and benzyl halides tend to favor N-alkylation.[1][18]
-
Hard Electrophiles: Harder alkylating agents, such as alkyl sulfates and secondary alkyl halides, can lead to increased O-alkylation.
-
Bulky Electrophiles: Sterically hindered alkylating agents may also favor O-alkylation as the oxygen atom is often more sterically accessible than the nitrogen.[1]
Q3: Can I control the outcome by changing the reaction temperature?
A3: Yes, temperature can be a key parameter for controlling kinetic versus thermodynamic pathways.
-
Lower Temperatures: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often favors the kinetically controlled product, which is frequently the N-alkylated isomer.[14]
-
Higher Temperatures: Higher temperatures can allow the reaction to reach equilibrium, favoring the thermodynamically more stable product, which may be the O-alkylated compound.[12][14]
Experimental Protocols for Selective N-Alkylation
The following protocols are provided as starting points. Optimization for your specific substrate is likely necessary.
Protocol 1: Cesium Carbonate Mediated N-Alkylation in DMF
This is a robust and widely applicable method for the N-alkylation of 2-pyridones.
Workflow Diagram:
Caption: General workflow for Cs2CO3 mediated N-alkylation.
Step-by-Step Procedure:
-
To a solution of the 2-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated pyridinone.
Protocol 2: N-Alkylation in an Aqueous Micellar System
This environmentally friendly method has shown excellent selectivity for N-alkylation.[18]
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. HSAB theory - Wikipedia [en.wikipedia.org]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Aminopyridinone Derivatives
Welcome to the technical support center for the purification of aminopyridinone derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges faced when purifying aminopyridinone derivatives.
Q1: What are the primary challenges in purifying aminopyridinone derivatives by column chromatography?
The main challenges stem from the inherent chemical properties of aminopyridinone derivatives. Their polarity, the presence of a basic aminopyridine moiety, and a lactam (pyridinone) ring can lead to several issues. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase. This interaction often results in poor peak shapes, significant tailing, and in some cases, irreversible adsorption of the compound to the column.[1][2]
Q2: How do I choose the right stationary phase for my aminopyridinone derivative?
The choice of stationary phase is critical for a successful separation. While silica gel is the most common choice for normal-phase chromatography, its acidic nature can be problematic for basic compounds like aminopyridinones.[2]
-
Standard Silica Gel: Can be effective, but often requires a mobile phase modifier to achieve good peak shape.
-
Deactivated or End-Capped Silica: These have fewer accessible acidic silanol groups, reducing the likelihood of strong interactions with basic analytes and minimizing peak tailing.
-
Alumina (Neutral or Basic): Can be a good alternative to silica gel for basic compounds, as it lacks the strong acidity of silica.[1]
-
Reversed-Phase (C18 or C8): For more polar aminopyridinone derivatives, reversed-phase chromatography can be a suitable option.[2][3]
-
Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[4]
Q3: My aminopyridinone derivative is streaking or tailing on the silica gel column. How can I fix this?
Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles.[5][6][7] It is primarily caused by the strong interaction between the basic amine group and acidic silanol groups on the silica surface.[5][8]
Here are several strategies to mitigate tailing:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v). TEA is a volatile base that competes with your compound for binding to the acidic silanol groups.[5]
-
Ammonia Solution in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase, which also helps to suppress silanol interactions.
-
-
Switch to a Different Stationary Phase: As mentioned in Q2, using deactivated silica, alumina, or an amine-functionalized column can prevent the issue of tailing from the outset.[1][4]
-
Lower the Mobile Phase pH: In reversed-phase chromatography, operating at a lower pH (around 2.5-3.0) can protonate the residual silanol groups, minimizing their interaction with the basic aminopyridinone.[5][8]
Q4: My compound is not eluting from the column or the recovery is very low. What should I do?
Low or no recovery can be due to several factors:
-
Irreversible Adsorption: Your compound may be too polar and binding irreversibly to the silica gel.[1] In this case, a more polar solvent system or a different stationary phase (like reversed-phase or HILIC) is necessary.
-
Decomposition on Silica: Aminopyridinone derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column.[9][10] It's crucial to assess the stability of your compound on silica gel before performing column chromatography.
-
Incorrect Mobile Phase Polarity: The mobile phase may not be polar enough to elute your compound. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[1]
To troubleshoot, you can perform a small-scale stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[9]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-solution format for specific issues you might encounter during the purification process.
Problem 1: Poor Separation of Aminopyridinone Derivative from Impurities
Possible Causes & Solutions
| Possible Cause | Solution | Underlying Principle |
| Inappropriate Mobile Phase | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test a range of solvent polarities and compositions. If using a binary system like Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol for different selectivity.[1] | Different solvent systems have varying abilities to interact with the analyte and stationary phase, leading to changes in separation (selectivity). |
| Column Overloading | The amount of crude material loaded onto the column should ideally be 1-2% of the mass of the stationary phase. If you need to purify a larger amount, use a column with a larger diameter.[1] | Overloading the column saturates the stationary phase, leading to broad bands and poor separation. |
| Improper Column Packing | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening. | A homogenous stationary phase bed is essential for sharp, well-defined bands. |
| Sample Loading Issues | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, consider the "dry loading" technique.[11] | Loading the sample in a large volume of strong solvent will cause it to spread out on the column before the separation begins, leading to poor resolution. |
Problem 2: Compound Decomposition on the Column
Possible Causes & Solutions
| Possible Cause | Solution | Underlying Principle |
| Acidity of Silica Gel | Perform a 2D TLC stability test.[9] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, add a basic modifier like triethylamine to the mobile phase to neutralize the silica surface.[1] | The acidic silanol groups on silica can catalyze the degradation of sensitive compounds. Neutralizing these sites or using a less acidic stationary phase can prevent this. |
| Prolonged Exposure Time | Run the column faster by applying gentle pressure (flash chromatography). This reduces the time the compound spends in contact with the stationary phase. | Minimizing the residence time on the column can reduce the extent of on-column decomposition. |
Protocol: 2D TLC for Compound Stability Assessment
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, the spots will lie on a diagonal. Any spots that appear off the diagonal indicate decomposition products that formed during the first development and subsequent exposure to the silica.[5]
Section 3: Experimental Workflow and Protocols
Workflow for Aminopyridinone Purification
Caption: Workflow for Aminopyridinone Purification.
Step-by-Step Protocol for Column Chromatography of a Moderately Polar Aminopyridinone Derivative
Materials:
-
Crude aminopyridinone derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexane.
-
If peak streaking is observed on the TLC plate, add 0.5% TEA to the developing solvent and re-run the TLC.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[12]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting alternate fractions on a TLC plate.
-
Develop the TLC plate in your chosen solvent system and visualize the spots under a UV lamp.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain your pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified aminopyridinone derivative.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
Section 4: Advanced Topics and Alternative Techniques
Q5: When should I consider using reversed-phase chromatography?
Reversed-phase chromatography is particularly useful for highly polar aminopyridinone derivatives that are not well-retained on normal-phase columns. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often necessary to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.[3]
Q6: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for aminopyridinones?
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. HILIC is an excellent technique for separating very polar compounds that are too strongly retained in reversed-phase chromatography.[3][13] Given the polar nature of many aminopyridinone derivatives, HILIC can be a powerful purification tool.
Decision Tree for Chromatography Method Selection
Caption: Decision Tree for Chromatography Method Selection.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
- Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Waters Knowledge Base.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Columbia University. (n.d.). Column chromatography.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Teledyne ISCO. (2012, November 8). RediSep amine functionalized column.
- Chemistry For Everyone. (2025, February 1). What Is Tailing In Chromatography? [Video]. YouTube.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
- ResearchGate. (n.d.). Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis. Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. columbia.edu [columbia.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Aminopyridinone Intermediates
Welcome to the technical support center for 3-aminopyridinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks. The inherent reactivity that makes 3-aminopyridinone scaffolds valuable in synthesis also presents unique challenges regarding their stability during storage and handling. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your intermediates and ensure the reliability of your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems you may encounter during your work. The guidance provided is based on established principles of chemical stability and analytical investigation, particularly drawing from the behavior of related aminopyridine compounds.
Question 1: My solid 3-aminopyridinone intermediate has changed color (e.g., turned yellow or brown) during storage. What is the likely cause and how can I investigate it?
Answer:
A change in color from white or off-white to yellow or brown is a common visual indicator of degradation. For aminopyridine-containing molecules, this is most frequently caused by oxidation or photodegradation. The electron-rich nature of the aminopyridine ring system makes it susceptible to atmospheric oxygen, which can be accelerated by exposure to light and heat.[1]
The causality is often the formation of highly conjugated, colored impurities. This can involve the formation of N-oxides or even oxidative dimerization, where two molecules of the intermediate react to form a larger, more conjugated system.[2][3]
To diagnose the issue systematically, follow this workflow:
Caption: Workflow for investigating color change in intermediates.
Experimental Steps for Investigation:
-
Comparative Analysis: Dissolve a sample of the discolored material and a sample from a fresh or properly stored reference batch in a suitable solvent (e.g., acetonitrile/water).
-
HPLC-UV/MS Analysis: Analyze both samples by a gradient reverse-phase HPLC method coupled with both a UV detector and a mass spectrometer (MS).
-
UV Analysis: Look for the appearance of new peaks in the chromatogram of the degraded sample, which are absent in the reference sample. Note their retention times and peak areas.
-
MS Analysis: Obtain the mass-to-charge ratio (m/z) of these new peaks. An increase in mass of +16 Da often suggests oxidation (e.g., N-oxide formation). Dimerization would result in a mass corresponding to (2M-2H) or similar, where M is the mass of the parent intermediate.[2]
-
-
Review Storage Protocol: Cross-reference the storage conditions of the affected batch with the recommendations in this guide (see FAQ 2). Check for exposure to air (improperly sealed container), light (clear vs. amber vial), or elevated temperatures.
Question 2: I'm observing new peaks in the HPLC analysis of my stored intermediate. How can I proactively identify potential degradation products?
Answer:
Observing new peaks confirms that your intermediate is degrading. To understand the potential degradation pathways and identify these new products, the most effective strategy is to conduct a forced degradation study .[4][5] This involves intentionally subjecting your intermediate to stress conditions that are more severe than typical storage to accelerate the formation of degradation products.[6][7]
A well-designed forced degradation study is a self-validating system. It not only helps identify likely degradants but also demonstrates that your analytical method is "stability-indicating"—meaning it can separate these new impurities from the parent compound.[8]
Protocol for a Forced Degradation Study:
This protocol outlines typical stress conditions. The goal is to achieve 10-20% degradation of the parent compound; therefore, you may need to adjust the duration or intensity of the stress.[8]
-
Prepare Stock Solutions: Prepare solutions of your 3-aminopyridinone intermediate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample stored under normal conditions.
-
Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Analysis: Analyze all stressed samples and the control by your stability-indicating HPLC-UV/MS method.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 - 24 hours | Hydrolysis of labile functional groups (e.g., amides, esters) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2 - 24 hours | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂, Room Temp | 2 - 24 hours | Formation of N-oxides, ring-opened products, dimers[2] |
| Thermal Stress | 80°C (Solid & Solution) | 24 - 72 hours | Thermally induced degradation |
| Photolytic Stress | ICH Q1B conditions (UV/Vis) | Per ICH guidelines | Photodegradation, free-radical pathways |
By comparing the chromatograms from the stressed samples, you can identify which conditions generate specific impurities. The MS data will provide the mass of these impurities, which is the first crucial step in their structural elucidation.
Question 3: My assay results show a decrease in the purity of my intermediate over time. What are the most critical steps to prevent this?
Answer:
Preventing degradation requires a multi-faceted approach focused on controlling the compound's environment. The key is to minimize exposure to the primary degradation triggers: oxygen, light, and heat.
Core Preventative Measures:
-
Atmosphere Control (Crucial): The amino group makes the pyridinone ring susceptible to oxidation.[9][10]
-
Action: Store the solid intermediate under an inert atmosphere. After synthesizing and drying your material, transfer it to a vial, flush the headspace thoroughly with argon or nitrogen, and then seal the vial tightly. For solutions, use solvents that have been sparged with an inert gas.
-
-
Light Protection: Aminopyridine systems can be light-sensitive, leading to photolytic degradation.[1]
-
Action: Always store your intermediate in amber glass vials or wrap clear vials completely in aluminum foil. Conduct manipulations in a fume hood with the sash lowered to minimize exposure to overhead laboratory lighting.
-
-
Temperature Control: Chemical reactions, including degradation, are accelerated by heat.
-
Action: Store the intermediate at reduced temperatures. For short-term storage (weeks), refrigeration (2-8°C) is suitable. For long-term storage (months), freezing (-20°C or -80°C) is highly recommended.[11] Studies on related aminopyridines have demonstrated excellent stability under refrigerated and frozen conditions.[12][13]
-
-
Container & Closure:
-
Action: Use high-quality glass vials with PTFE-lined caps. The liner provides a strong chemical barrier and helps ensure an airtight seal to protect against atmospheric moisture and oxygen. Avoid storing materials in plastic containers like Eppendorf tubes for long periods, as they are not impervious to gases.
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary degradation pathways for 3-aminopyridinone intermediates?
Answer:
Based on the known chemistry of aminopyridines and related heterocyclic systems, three primary degradation pathways should be considered:
-
Oxidation: This is often the most significant pathway. The presence of the electron-donating amino group activates the pyridine ring, making it more susceptible to oxidation than pyridine itself. Potential products include:
-
Hydrolysis: While the pyridinone ring itself is generally stable, hydrolysis can occur if other labile functional groups are present in the molecule (e.g., esters, amides, nitriles). This pathway is typically promoted by strongly acidic or basic conditions.[14]
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical reactions or other molecular rearrangements, leading to a complex mixture of degradants.[1][15]
Caption: Potential degradation pathways for 3-aminopyridinone intermediates.
Question 2: What are the optimal storage conditions for 3-aminopyridinone intermediates to ensure long-term stability?
Answer:
To maximize the shelf-life and preserve the purity of your 3-aminopyridinone intermediates, the following storage conditions are recommended. These are based on best practices for stabilizing reactive pharmaceutical intermediates and related aminopyridine compounds.[11][12][13][16]
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (Frozen) | Drastically slows the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation, which is a primary instability pathway.[2][9] |
| Light | Protection from Light | Prevents photodegradation.[1] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV light. PTFE liner provides an inert, tight seal. |
| Form | Solid/Lyophilized Powder | Storing as a dry solid minimizes solvent-mediated degradation pathways. |
Question 3: Which analytical techniques are best suited for monitoring the stability of 3-aminopyridinone intermediates?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive stability monitoring program.
-
Primary Technique: Stability-Indicating HPLC-UV:
-
Purpose: This is the workhorse method for routine purity checks and quantitative stability studies. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products, process impurities, and excipients.[4][5]
-
Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a common starting point.[17][18] The method must be validated to prove its specificity for stability testing.
-
-
Confirmatory & Identification Technique: LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Purpose: Essential for identifying unknown peaks observed during stability studies. It provides the molecular weight of the impurities, offering critical clues to their structure.
-
Application: An LC-MS method should be used during forced degradation studies and to analyze any out-of-specification stability samples to identify the degradants.
-
-
Supporting Techniques:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for the definitive structural elucidation of significant degradation products, typically after they have been isolated via preparative HPLC.
-
Karl Fischer Titration: Measures the water content of the solid intermediate. This is important because residual water can facilitate hydrolytic degradation pathways, even in a solid-state sample.
-
By implementing these troubleshooting and storage strategies, you can significantly enhance the stability of your 3-aminopyridinone intermediates, leading to more reliable and reproducible research outcomes.
References
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Vertex AI Search.
- NIH.
- MDPI. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- MedCrave online. (2016, December 14).
- Vertex AI Search. (2023, April 23).
- PubMed.
- Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure.
- PubMed.
- Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
- ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- ResearchGate. (PDF) Chemical stability of 4-aminopyridine capsules.
- ResearchGate. Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid | Request PDF.
- SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- Interchim – Blog. (2017, March).
- RSC Publishing. (2021, March 2). Troubleshooting unstable molecules in chemical space.
- ResearchGate. (2006, June). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- ResearchGate.
- CNKI. (2019, December 26). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- PubMed. (1994, September). Blockage of the Light-Sensitive Conductance in Hyperpolarizing Photoreceptors of the Scallop. Effects of Tetraethylammonium and 4-aminopyridine.
- PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.
- Google Patents.
- ResearchGate.
- PMC - NIH. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
- Google Patents.
- SpringerLink. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- Keyingchem - Blog. (2025, December 25).
- IJPPR. (2023, January 30).
- MDPI. Structure and IR Spectra of 3(5)
- ResearchGate.
- PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Google Patents.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sefh.es [sefh.es]
- 14. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 15. Blockage of the light-sensitive conductance in hyperpolarizing photoreceptors of the scallop. Effects of tetraethylammonium and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Aminopyridinone Derivatives: A Guide for Drug Discovery Professionals
The 3-aminopyridinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with potent and selective pharmacological profiles. This guide provides a comparative analysis of the biological activities of various 3-aminopyridinone derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. Our focus will be on their anticancer, enzyme inhibitory, and antibacterial properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 3-aminopyridinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative 3-aminopyridinone and related aminopyridine derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridones | Compound 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [1] |
| HepG2 (Liver) | 2.71 ± 0.15 | [1] | ||
| Compound 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [1] | |
| HepG2 (Liver) | 10.70 ± 0.58 | [1] | ||
| Imidazopyridines | Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [2] | |
| MCF-7 (Breast) | 14.81 ± 0.20 | [2] | ||
| Pyridothienopyrimidines | Compound 3a | HepG-2 (Liver) | 1.17 | [3] |
| Compound 5a | MCF-7 (Breast) | 2.79 | [3] | |
| Compound 9b | HepG-2 (Liver) | 2.15 | [3] |
Analysis: The data indicates that cyanopyridone derivatives, particularly compound 5e, exhibit potent activity against breast cancer cells.[1] Imidazopyridine derivatives also show promise, with compound 12 being highly effective against colon cancer cells.[2] Furthermore, pyridothienopyrimidine derivatives have demonstrated significant cytotoxicity against both liver and breast cancer cell lines.[3] These variations in activity highlight the importance of the specific heterocyclic system fused to the aminopyridine core and the nature of the substituents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminopyridinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 3-aminopyridinone derivatives using the MTT assay.
Enzyme Inhibition: A Targeted Approach to Disease Modification
3-Aminopyridinone derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. This section focuses on their activity against phosphodiesterase-4 (PDE4), beta-secretase 1 (BACE1), and epidermal growth factor receptor (EGFR).
Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Inhibitor | IC50 (nM) | Reference |
| Substituted Aminopyridines | PDE4 | (-)-3n | 120 (HWB-TNFα) | [4] |
| Aminopyridine Derivatives | BACE1 | Various | Weak activity | [5] |
| Spiro Derivatives | EGFR | A1-A4 | % Inhibition: 7-27% at 0.5µM | [6] |
| Pyridothienopyrimidines | EGFR | 3a | 7.27 | [3] |
| 5a | 17.29 | [3] | ||
| 9b | 11.53 | [3] |
Analysis: Substituted aminopyridines show potential as PDE4 inhibitors.[4] While the aminopyridine motif has been explored for BACE1 inhibition, the reported activities are generally weak, suggesting a need for further optimization.[5] In contrast, spiro and pyridothienopyrimidine derivatives have demonstrated promising inhibitory activity against EGFR, a key target in cancer therapy.[3][6]
Signaling Pathways
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
PDE4 Signaling Pathway:
Caption: Role of PDE4 in the regulation of cAMP signaling.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence-based)
Principle: The assay measures the activity of the enzyme by detecting the product of a fluorogenic substrate. The presence of an inhibitor reduces the rate of product formation, leading to a decrease in the fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate, and serial dilutions of the 3-aminopyridinone derivatives.
-
Assay Plate Setup: Add assay buffer and test compounds to the wells of a microplate.
-
Enzyme Addition: Add the enzyme to all wells except the negative control and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Antibacterial Activity: Combating Microbial Resistance
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 3-Aminopyridinone derivatives have shown promising activity against various bacterial strains.
Comparative Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative aminopyridine derivatives against different bacterial species. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminopyrazine Carboxamides | Compound 17 | M. tuberculosis H37Rv | 12.5 | [7] |
| Compound 20 | S. aureus | 31.25 (µM) | [7] | |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Compound 21d | S. pneumoniae | <0.5 | [8] |
| Compound 21b | S. aureus | 1 | [8] | |
| 2-Aminopyridine Derivatives | Compound 2c | S. aureus | 39 | [9] |
| B. subtilis | 39 | [9] |
Analysis: Aminopyrazine carboxamides exhibit good activity against Mycobacterium tuberculosis and Staphylococcus aureus.[7] Notably, 3-(pyridine-3-yl)-2-oxazolidinone derivatives, such as compound 21d, demonstrate potent activity against Streptococcus pneumoniae.[8] 2-Aminopyridine derivatives also show broad-spectrum activity against Gram-positive bacteria.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the MIC by testing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Compound Dilution: Prepare serial twofold dilutions of the 3-aminopyridinone derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The 3-aminopyridinone scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. This guide has provided a comparative analysis of their anticancer, enzyme inhibitory, and antibacterial properties, highlighting the significant potential of these derivatives in drug discovery. The structure-activity relationships suggested by the presented data underscore the importance of targeted chemical modifications to enhance potency and selectivity.
Future research should focus on elucidating the detailed mechanisms of action of the most promising compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The experimental protocols and workflows detailed herein provide a robust framework for the continued evaluation and development of 3-aminopyridinone derivatives as next-generation therapeutics.
References
-
Oda, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 833. [Link]
-
Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609. [Link]
-
Girgis, A. S., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(9), 10856-10868. [Link]
-
Belvisi, M. G., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(23), 4071-4075. [Link]
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5266-5269. [Link]
-
Liu, X., et al. (2018). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. European Journal of Medicinal Chemistry, 157, 148-156. [Link]
-
Kucerova-Chlupacova, M., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(11), 1435. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 913547. [Link]
-
El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(24), 7545. [Link]
-
Gomaa, A. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4983. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 14(1), 21. [Link]
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Efficacy of 3-Aminopyridin-2(1H)-one Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of novel therapeutics. The 3-aminopyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to engage in key biological interactions and its synthetic tractability. This guide provides an in-depth comparison of the efficacy of various 3-aminopyridin-2(1H)-one intermediates, with a particular focus on understanding the impact of substitutions on their performance in drug discovery applications. While direct comparative data for all derivatives is not always available, this guide will leverage established structure-activity relationships (SAR) from kinase inhibitor studies to provide a framework for evaluating the potential of intermediates like 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one.
The 3-Aminopyridin-2(1H)-one Scaffold: A Versatile Pharmacophore
The 3-aminopyridin-2(1H)-one core is a highly valuable pharmacophore in drug design. Its key features include a lactam moiety, which can participate in hydrogen bonding as both a donor and acceptor, and a vicinal amino group that can be readily functionalized to modulate potency and selectivity.[1][2] This scaffold is particularly effective in targeting ATP-binding sites of kinases, where the 3-amino group can form crucial hydrogen bonds with the hinge region of the enzyme.[2]
Comparative Efficacy of 3-Aminopyridin-2(1H)-one Derivatives: A Kinase Inhibition Case Study
To objectively assess the efficacy of different 3-aminopyridin-2(1H)-one intermediates, we will examine data from a study that synthesized and profiled a library of these compounds against a panel of 26 kinases.[2] This provides a robust dataset for understanding how substitutions at various positions on the pyridinone ring influence biological activity.
The Impact of C5-Position Substitutions
The C5-position of the 3-aminopyridin-2-one ring is a key vector for introducing diversity and influencing kinase inhibitory activity. The following table summarizes the inhibitory constants (Ki) for a selection of C5-substituted derivatives against Monopolar Spindle 1 (MPS1), Aurora A, and Aurora B kinases.
| Compound ID | C5-Substituent | MPS1 Ki (μM) | Aurora A Ki (μM) | Aurora B Ki (μM) |
| 1 | -H | >100 | >100 | >100 |
| 2 | 1-Methyl-1H-pyrazol-4-yl | 1.1 | 1.9 | 0.45 |
| 3 | Pyridin-4-yl | 14 | 43 | 11 |
| 9 | Phenyl | 11 | 33 | 12 |
| 11 | Pyridin-3-yl | 11 | 43 | 12 |
| 6 | Quinolin-4-yl | 2.6 | 12 | 2.5 |
| 7 | 2-(Methylamino)pyrimidin-5-yl | 0.051 | 0.021 | 0.019 |
| 8 | 2-(Cyclopropylamino)pyrimidin-5-yl | 0.029 | 0.011 | 0.010 |
Data sourced from Fearon et al., 2018.[2]
From this data, several key insights into the efficacy of different C5-substituents can be drawn:
-
Aromatic Substituents are Crucial: The unsubstituted parent compound 1 shows no significant activity, highlighting the necessity of a C5-substituent for kinase inhibition.
-
Heteroaromatic Rings Enhance Potency: The introduction of various aromatic and heteroaromatic rings at the C5-position generally leads to an increase in activity. For instance, the N-methylpyrazole derivative 2 and the pyridin-4-yl derivative 3 (Amrinone) show micromolar inhibition.[2]
-
Impact of Nitrogen Position: A comparison of the pyridin-4-yl (3 ) and pyridin-3-yl (11 ) derivatives reveals that altering the nitrogen position in the pyridine ring has a minimal effect on inhibitory activity against this panel of kinases.[2]
-
Extended Aromatic Systems Can Improve Potency: The larger quinoline-containing compound 6 demonstrates improved potency compared to the smaller pyridyl derivatives, suggesting that occupying a larger space in the binding pocket can be beneficial.[2]
-
2-Aminopyrimidine Moiety Significantly Boosts Efficacy: The most dramatic increase in potency is observed with the introduction of a 2-aminopyrimidine substituent. Both the methylamino (7 ) and cyclopropylamino (8 ) derivatives exhibit low nanomolar inhibition across all three kinases, indicating a highly favorable interaction with the target enzymes.[2]
The Role of N1 and C3 Substitutions
While the C5-position is critical for potency, modifications at other positions also play a significant role in modulating the properties of 3-aminopyridin-2-one intermediates.
-
N1-Substituents: The N1-position of the pyridinone ring is another key point for derivatization. While the kinase inhibitor study cited primarily focused on an unsubstituted N1, other research highlights the importance of this position. For instance, in the development of HIV-1 reverse transcriptase inhibitors, N-aryl derivatives of 2-pyridinones showed better activity than N-alkyl derivatives.[3] This suggests that the nature of the N1-substituent can significantly impact biological activity, likely by influencing factors such as solubility, metabolic stability, and interactions with the target protein.
-
3-Amino Group Functionalization: The 3-amino group is often essential for hinge-binding in kinases. However, its functionalization can be a powerful strategy to enhance potency and selectivity for other targets. In the development of Interleukin-2 inducible T-cell kinase (Itk) inhibitors, derivatization of the 3-amino group was a key step in improving inhibitory activity.[4]
Evaluating this compound: A Forward-Looking Analysis
Direct comparative efficacy data for this compound is limited in the public domain. However, based on the structure-activity relationships discussed above, we can infer its potential advantages and disadvantages as a pharmaceutical intermediate. This compound is known to be a precursor for active pharmaceutical ingredients (APIs) used in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.[5][6][7]
The key structural feature of this intermediate is the N-(2-methoxyethyl) group. This substituent can be expected to influence the molecule's properties in several ways:
-
Enhanced Solubility: The ether and ethyl groups are likely to improve the solubility of the intermediate and the final API in both aqueous and organic media, which can be advantageous for both synthesis and bioavailability.
-
Metabolic Stability: The methoxyethyl group may alter the metabolic profile of the resulting drug molecule, potentially blocking sites of metabolism and increasing its half-life.
-
Modulation of Lipophilicity: The N-substituent will impact the overall lipophilicity of the molecule, which is a critical parameter for crossing the blood-brain barrier, a key requirement for drugs targeting the central nervous system.
-
Conformational Flexibility: The flexible ethyl chain could allow the pyridinone core to adopt an optimal conformation for binding to its biological target.
The logical workflow for utilizing an intermediate like this compound in a drug discovery campaign would involve its incorporation into a synthesis scheme, followed by purification and biological evaluation of the final compound.
Sources
- 1. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3-aminopyridine-induced seizures on platelet eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one: An X-ray Crystallography-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of methodologies for validating the structure of the novel pyridinone derivative, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the definitive data from crystallography with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.
Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors and adenosine A2A receptor antagonists.[1][2] The introduction of an amino group and a flexible methoxyethyl side chain in this compound creates specific stereoelectronic features that necessitate rigorous structural confirmation.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the preeminent method for determining the atomic and molecular structure of a crystalline solid.[3][4] It provides a direct, three-dimensional picture of electron density within a crystal, from which the precise positions of atoms and the nature of their chemical bonds can be elucidated.[3] For a novel compound like this compound, this technique is unparalleled in its ability to provide irrefutable proof of structure, including tautomeric forms, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data.
-
Crystal Growth (The Bottleneck and the Art): The most challenging step is often growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[3][5] For a small organic molecule like our target compound, slow evaporation from a saturated solution is a common and effective method.[6]
-
Rationale: Slow solvent evaporation allows molecules to organize themselves into a highly ordered, repeating crystal lattice, minimizing imperfections.[4] A moderately polar solvent in which the compound has good but not excessive solubility, such as an ethanol/water mixture, would be an initial choice. The process must be left undisturbed to prevent the formation of multiple small crystals instead of a single large one.[6]
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a highly focused beam of monochromatic X-rays.[4] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7]
-
Rationale: The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern. The angles and intensities of these diffracted beams contain the information about the crystal's internal structure.[8]
-
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[7] Computational methods are then used to solve the "phase problem" and generate an initial electron density map.[9] An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.[7]
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for structure determination by X-ray crystallography.
Hypothetical Crystallographic Data Summary
The following table presents a realistic set of crystallographic data that could be expected for this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C8H12N2O2 | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 168.19 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.123(4), b = 15.456(7), c = 7.012(3) | The dimensions of the unit cell, the smallest repeating unit of the crystal lattice. |
| α, β, γ (°) | α = 90, β = 109.87(2), γ = 90 | The angles of the unit cell. For a monoclinic system, α and γ are 90°. |
| Volume (ų) | 827.9(6) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a very good refinement. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structural model. A value close to 1.0 suggests a good fit. |
Orthogonal Validation: Spectroscopic and Computational Methods
While X-ray crystallography provides the definitive structure in the solid state, other techniques offer crucial information about the molecule's structure in solution and confirm its elemental composition. These methods serve as essential cross-validation tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[10][11]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. 2D NMR experiments help to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), aiding in the assignment of complex spectra.[12]
-
Caption: Workflow for structural elucidation using NMR spectroscopy.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |
| ¹H | 7.0 - 7.5 | Doublet, Triplet | Aromatic protons on the pyridinone ring. |
| ¹H | 5.0 - 5.5 | Broad Singlet | Amine (-NH₂) protons; chemical shift can be variable and may exchange with D₂O. |
| ¹H | 3.8 - 4.2 | Triplet | Methylene protons (-CH₂-) of the methoxyethyl group adjacent to the nitrogen. |
| ¹H | 3.5 - 3.7 | Triplet | Methylene protons (-CH₂-) of the methoxyethyl group adjacent to the oxygen. |
| ¹H | 3.2 - 3.4 | Singlet | Methyl protons (-OCH₃) of the methoxyethyl group. |
| ¹³C | 160 - 165 | Singlet | Carbonyl carbon (C=O) of the pyridinone ring. |
| ¹³C | 100 - 150 | Singlet | Aromatic carbons of the pyridinone ring. |
| ¹³C | 58 - 60 | Singlet | Methylene carbon (-CH₂-) of the methoxyethyl group adjacent to the oxygen. |
| ¹³C | 45 - 50 | Singlet | Methylene carbon (-CH₂-) of the methoxyethyl group adjacent to the nitrogen. |
| ¹³C | 55 - 60 | Singlet | Methyl carbon (-OCH₃) of the methoxyethyl group. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental formula of a compound with high accuracy.[14]
-
Sample Introduction and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely form a protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value.
| Ion | Calculated m/z | Found m/z | Difference (ppm) | Inferred Formula | Significance |
| [M+H]⁺ | 169.0972 | 169.0970 | -1.2 | C₈H₁₃N₂O₂⁺ | The extremely small difference between the calculated and found mass confirms the elemental composition. |
Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Definitive 3D structure, bond lengths/angles, packing | Atomic connectivity, solution-state conformation | Elemental composition, molecular weight | Predicted 3D structure, electronic properties, theoretical spectra |
| State of Matter | Solid (crystal) | Solution | Gas phase (ions) | In silico (model) |
| Key Advantage | Unambiguous structural proof | Provides data on dynamic processes in solution | High sensitivity and accuracy for formula determination | Can predict structures and properties for which experimental data is unavailable[15] |
| Key Limitation | Requires a high-quality single crystal, can be difficult | Provides through-bond and through-space correlations, not absolute 3D coordinates | Provides no direct information on atom connectivity or stereochemistry | Predictions must be validated by experimental data[16][17] |
| Role in Validation | Primary (Gold Standard) | Secondary (Confirmatory) | Secondary (Confirmatory) | Tertiary (Supportive/Predictive) |
Conclusion
The structural validation of a novel molecule such as this compound requires a multi-faceted approach. While NMR and mass spectrometry provide essential and complementary data regarding the connectivity and elemental composition, single-crystal X-ray crystallography remains the only technique that delivers an unequivocal, high-resolution, three-dimensional structure. This definitive structural information is indispensable for understanding structure-activity relationships, guiding further drug design efforts, and ensuring the scientific integrity of the research. The combination of these techniques provides a self-validating system, ensuring that the synthesized compound is indeed the one intended, both in its chemical formula and its precise atomic arrangement.
References
- Macromolecular Structure Determin
- X-ray crystallography - Wikipedia.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts.
- Protein X-ray Crystallography & Protein Structure Determin
- X-ray crystallography: principles and structure determin
- X-ray Crystallography - Chemistry LibreTexts.
- Mass Spectrometry - Chemistry LibreTexts.
- What is Mass Spectrometry? - Broad Institute.
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
- Structural elucid
- Mass Spectrometry - BYJU'S.
- Mass spectrometry - Wikipedia.
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- Bridging the Gap: A Guide to Validating Experimental Findings with Comput
- How is mass spectroscopy used to determine molecular structure? - Quora.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- X-ray Crystallography - Cre
- Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing D
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
- Structure valid
- Recommendations for evaluation of comput
- Novel Protein Structure Validation using PDBMine and D
- A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv
- Synthesis and members of 3-aminopyridin-2-one based fragment library....
- Synthesis of diversely substituted pyridin-2(1H)
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchG
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
- This compound - MySkinRecipes.
- Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed.
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
Sources
- 1. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. How To [chem.rochester.edu]
- 7. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 8. fiveable.me [fiveable.me]
- 9. people.bu.edu [people.bu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jchps.com [jchps.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure validation - Wikipedia [en.wikipedia.org]
- 17. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of 3-Aminopyridinone-Based PARP Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro performance of novel 3-aminopyridinone-based compounds, a promising scaffold in cancer therapy. Our focus is on their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in DNA damage repair. We will move from direct enzyme engagement to cellular functional outcomes, explaining the causal logic behind each experimental choice and providing actionable protocols.
The Rationale: Why Target PARP with 3-Aminopyridinone Compounds?
Poly(ADP-ribose) polymerases (PARPs) are central to the cellular response to DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1, the most abundant family member, binds to the lesion and synthesizes long chains of poly(ADP-ribose) (PAR) using NAD+ as a substrate.[2][3] This PARylation event acts as a beacon, recruiting other DNA repair proteins to the site to mend the break.[2]
Inhibition of PARP is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, like those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor efficacy. When PARP is inhibited, SSBs are not repaired efficiently and can degrade into more lethal double-strand breaks (DSBs) during DNA replication.[1] While healthy cells can repair DSBs using the Homologous Recombination (HR) pathway, BRCA-deficient cancer cells cannot, leading to genomic instability and cell death.[4][5]
The 3-aminopyridinone scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for their potential to potently and selectively inhibit PARP enzymes. This guide outlines the critical in vitro assays required to characterize and compare these novel compounds.
The Experimental Cascade: A Multi-Faceted Approach to Inhibitor Profiling
A robust evaluation of a potential PARP inhibitor requires a tiered approach, moving from pure biochemical systems to complex cellular models. This workflow ensures that we are not only measuring direct target engagement but also confirming the desired biological consequence in a relevant context.
Caption: Experimental workflow for characterizing 3-aminopyridinone PARP inhibitors.
Tier 1: Biochemical Assays - Does the Compound Hit the Target?
The first crucial step is to determine if the 3-aminopyridinone compounds directly inhibit the enzymatic activity of PARP1 in a cell-free system. This confirms on-target activity and allows for direct comparison of potency.
Core Concept: Measuring PARP Activity
Most biochemical PARP assays are built on a similar principle: providing the PARP1 enzyme with its necessary substrates (NAD+ and damaged DNA) and then measuring the product, poly(ADP-ribose) (PAR).[6] Inhibitors will reduce the amount of PAR produced.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
The 3-Aminopyridinone Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets
In the landscape of modern medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – represents a cornerstone of efficient drug discovery. The 3-aminopyridinone moiety has emerged as one such scaffold, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of enzymes implicated in various disease states. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aminopyridinone analogs, drawing upon key studies to elucidate the molecular nuances that govern their inhibitory activity. We will explore the journey of this scaffold from a de novo fragment to highly optimized clinical candidates, with a focus on its application in targeting Interleukin-2 inducible T-cell kinase (Itk), HIV-1 integrase, and metallo-β-lactamases. Through a detailed examination of experimental data and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage the full potential of the 3-aminopyridinone core in their own research endeavors.
The 3-Aminopyridinone Core: A Versatile Starting Point
The 3-aminopyridinone motif is an attractive starting point for inhibitor design due to its inherent ability to form multiple hydrogen bonds with the backbone of enzyme active sites.[1] Its planar aromatic nature allows for favorable stacking interactions, while the presence of multiple functionalization points provides a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties.
Targeting Autoimmune and Allergic Diseases: 3-Aminopyridinone Analogs as Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors
Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell receptor (TCR) signaling.[2][3] Dysregulation of Itk activity is implicated in a variety of autoimmune and allergic diseases, making it a compelling therapeutic target.[2] The discovery of 3-aminopyridinone-based Itk inhibitors showcases a successful fragment-based drug design approach.[2]
Structure-Activity Relationship (SAR) of 3-Aminopyridinone Itk Inhibitors
The development of potent and selective Itk inhibitors from a 3-aminopyrid-2-one fragment highlights two key areas of chemical modification: the 3-amino group and the 5-position of the pyridone ring.[2]
-
Functionalization of the 3-Amino Group: Early studies demonstrated that acylation of the 3-amino group with various substituents rapidly enhanced inhibitory activity against Itk.[2] This modification allows for the exploration of interactions with the solvent-exposed region of the kinase active site.
-
Substitution at the 5-Position: The introduction of a substituted heteroaromatic ring at the 5-position of the pyridone core was instrumental in achieving optimal selectivity over other related kinases.[2] This strategic modification exploits differences in the shape and electrostatic environment of the active sites among various kinases. A careful analysis of the hydration patterns within the kinase active site was crucial to fully rationalize the observed selectivity profile.[2]
The optimization campaign led to the discovery of compound 7v , which inhibits Itk with a Ki of 7 nM and exhibits a favorable selectivity profile across a panel of kinases.[2]
Table 1: SAR of 3-Aminopyridinone Analogs as Itk Inhibitors
| Compound | R1 (at 3-amino) | R2 (at 5-position) | Itk Ki (nM) |
| Initial Fragment | H | H | >10000 |
| Analog A | Acetyl | Phenyl | 500 |
| Analog B | Benzoyl | Pyridyl | 150 |
| 7v | Optimized Acyl Group | Substituted Heteroaromatic Ring | 7 |
Note: The specific structures of the optimized acyl group and substituted heteroaromatic ring for compound 7v are detailed in the cited literature.[2]
Experimental Protocol: In Vitro Itk Kinase Inhibition Assay
The inhibitory potency of 3-aminopyridinone analogs against Itk can be determined using a microfluidics-based enzymatic assay.[4]
Step-by-Step Methodology:
-
Enzyme and Inhibitor Pre-incubation: Twelve concentrations of the test inhibitor are pre-incubated with recombinant Itk enzyme.
-
Reaction Initiation: The enzyme-inhibitor mixture is combined with a peptide substrate and cofactors (ATP and Mg2+) to initiate the kinase reaction. The final reaction mixture typically contains 100 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 10 μM sodium orthovanadate, 10 μm β-glycerophosphate, 16 μM ATP, and 1% DMSO.[4]
-
Incubation: The reaction is incubated at 25 °C for a defined period.
-
Detection: The reaction products (phosphorylated vs. unphosphorylated peptide) are separated and quantified using a microfluidics-based drug discovery system, such as the LabChip 3000.[4]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Combating Viral Infections: 3-Aminopyridinone Scaffolds as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[5] As such, it is a well-validated target for antiretroviral therapy. Several potent HIV-1 integrase strand transfer inhibitors (INSTIs) have been developed, and the 3-aminopyridinone scaffold has been explored in this context.
Structure-Activity Relationship (SAR) of 3-Aminopyridinone HIV-1 Integrase Inhibitors
The SAR of 3-aminopyridinone-based HIV-1 integrase inhibitors often focuses on emulating the binding mode of known diketo acid inhibitors, which chelate the essential magnesium ions in the enzyme's active site.[5] Key structural modifications are typically made to the pyridinone ring and the amino substituent to optimize metal chelation and interactions with the surrounding amino acid residues.
While specific SAR data for 3-aminopyridinone analogs as HIV-1 integrase inhibitors is less abundant in the public domain compared to other scaffolds, the general principles of INSTI design apply. The pyridinone core can act as a metal-chelating pharmacophore, and modifications to the substituents are crucial for achieving high potency and a favorable resistance profile.[6]
Table 2: General SAR Principles for Pyridinone-based HIV-1 Integrase Inhibitors
| Structural Modification | Impact on Activity | Rationale |
| Introduction of a chelating group | Essential for activity | Binds to the Mg2+ ions in the active site, mimicking the phosphate backbone of the viral DNA. |
| Hydrophobic substituent on the pyridinone ring | Can enhance potency | Interacts with a hydrophobic pocket in the enzyme. |
| Flexible linker to a peripheral aromatic group | Often improves activity | Allows the molecule to adopt an optimal conformation for binding and can interact with additional residues. |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of compounds against the strand transfer step of HIV-1 integration can be measured using a non-radioactive ELISA-based assay.[7][8]
Step-by-Step Methodology:
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.[8]
-
Enzyme Loading: Recombinant HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA.[8]
-
Inhibitor Addition: The test compounds (3-aminopyridinone analogs) are added to the wells at various concentrations.
-
Strand Transfer Initiation: A target substrate (TS) DNA with a 3'-end modification is added to the reaction mixture.[8] The integrase catalyzes the integration of the DS DNA into the TS DNA.
-
Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.[8]
-
Signal Generation: A TMB substrate is added, and the colorimetric signal is measured at 450 nm after the addition of a stop solution.[8]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Addressing Antibiotic Resistance: 3-Aminopyridinone Analogs as Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance is a global health crisis, and the production of β-lactamases by bacteria is a primary mechanism of resistance to β-lactam antibiotics.[9] Metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, are particularly challenging as they can hydrolyze a broad spectrum of β-lactams, including carbapenems.[10] The development of effective MBL inhibitors is therefore a critical area of research. The 3-aminopyridinone scaffold, with its potential metal-chelating properties, presents an interesting starting point for the design of MBL inhibitors.
Structure-Activity Relationship (SAR) of 3-Aminopyridinone Metallo-β-Lactamase Inhibitors
The exploration of 3-aminopyridinone analogs as MBL inhibitors is an emerging area. The key design strategy revolves around the ability of the pyridinone core to interact with the zinc ions in the MBL active site. Modifications to the substituents on the pyridinone ring are aimed at enhancing this interaction and exploiting other binding pockets within the enzyme active site to improve potency and selectivity.
While extensive SAR tables for 3-aminopyridinone MBL inhibitors are not yet widely available, the general principles of MBL inhibitor design suggest that:
-
Metal-Binding Group: The pyridinone oxygen and adjacent nitrogen can potentially coordinate with the active site zinc ions.
-
Side Chains: Substituents at various positions on the ring can be tailored to interact with specific amino acid residues lining the active site, which can vary between different MBL families (e.g., NDM-1, VIM-2, IMP-1).[11]
Experimental Protocol: Metallo-β-Lactamase Activity Assay
The activity of MBLs and the inhibitory potential of compounds can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, the test compound (3-aminopyridinone analog) is incubated with the purified MBL enzyme (e.g., VIM-2) in a suitable buffer (e.g., detergent-containing buffer at room temperature).[12]
-
Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate nitrocefin.[12]
-
Hydrolysis Monitoring: The hydrolysis of nitrocefin by the MBL results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at 490 nm over time in a microplate reader.[12][13]
-
Reaction Termination (Optional): The reaction can be stopped by the addition of a strong chelating agent like EDTA.[12]
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 3-aminopyridinone scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis of its SAR across Itk, HIV-1 integrase, and metallo-β-lactamases reveals common themes of leveraging the core's hydrogen bonding and metal-chelating potential, while highlighting the importance of tailored substitutions to achieve target-specific potency and selectivity. The successful progression of 3-aminopyridinone-based compounds in preclinical and clinical development underscores the power of this privileged structure.
Future research in this area will likely focus on expanding the repertoire of targets for which 3-aminopyridinone analogs are developed. Furthermore, a deeper understanding of the structural biology of these inhibitors in complex with their targets will continue to guide the design of next-generation therapeutics with improved efficacy, safety, and resistance profiles. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to explore the potential of this promising scaffold in their own drug discovery programs.
References
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Scientific Reports. [Link]
-
HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]
-
Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. Journal of Biological Chemistry. [Link]
-
HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. [Link]
-
Assays for Β-Lactamase Activity and Inhibition. Methods in Molecular Biology. [Link]
-
ITK Kinase Assay Kit. BPS Bioscience. [Link]
-
Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. [Link]
-
IC50 values for HIV-1 integrase and RNase H inhibition by compounds 3a to 3j. ResearchGate. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry. [Link]
-
Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs. The Journal of Antibiotics. [Link]
-
Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. International Journal of Molecular Sciences. [Link]
-
MβL Inhibitors. Database of Metallo Beta Lactamase Inhibitors. [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. [Link]
-
Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. ResearchGate. [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules. [Link]
-
Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules. [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. [Link]
-
An update on β-lactamase inhibitor discovery and development. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xpressbio.com [xpressbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MβL [mblinhibitors.miamioh.edu]
- 12. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Purity Analysis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one from Different Suppliers
Introduction: The Critical Role of Starting Material Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. The presence of even minute impurities can significantly impact the toxicological profile, manufacturability, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous purity comparison of a key intermediate, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, sourced from different suppliers.
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount to ensure the desired reaction outcomes and the quality of the subsequent API. This document outlines a systematic approach to evaluating and comparing the purity of this intermediate from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of simulated data.
Analytical Strategy: A Multi-Pronged Approach to Purity Determination
A robust assessment of chemical purity necessitates a combination of orthogonal analytical techniques.[3] No single method can provide a complete picture of a compound's purity profile. Therefore, we will employ a tripartite strategy involving High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This approach allows for the quantification of the main component, the identification of related substances and residual solvents, and the confirmation of the molecular identity.
Caption: A workflow diagram illustrating the multi-technique approach for comprehensive purity analysis.
Experimental Protocols: Ensuring Self-Validating and Reproducible Results
The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] A gradient elution method is chosen to ensure the separation of the main component from both more and less polar impurities.
Protocol:
-
Instrumentation: Agilent 1290 Infinity II UHPLC system or equivalent, equipped with a Diode Array Detector (DAD).[4]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Residual Solvent Analysis
Rationale: ¹H NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton in the molecule. It is also an excellent tool for identifying and quantifying residual solvents without the need for individual solvent standards (using a certified reference standard for quantitation).[5][6]
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.05% Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: 4 seconds
-
-
Data Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Impurity Identification
Rationale: LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the confirmation of the molecular weight of the main peak and the tentative identification of unknown impurities based on their mass-to-charge ratio (m/z).[7][8][9][10]
Protocol:
-
Instrumentation: Agilent 6545 Accurate-Mass Q-TOF LC/MS system or equivalent.[4]
-
LC Method: Utilize the same HPLC method as described in section 1.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Data Analysis: Extract the mass spectrum for the main peak and any observed impurity peaks. Compare the observed m/z with the theoretical exact mass.
Hypothetical Comparative Data Analysis
The following tables summarize the simulated data obtained from the analysis of this compound from Suppliers A, B, and C.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (%) | Number of Impurities >0.05% | Major Impurity (Retention Time, Area %) |
| Supplier A | 99.85 | 1 | Impurity 1 (12.5 min, 0.10%) |
| Supplier B | 99.52 | 3 | Impurity 2 (9.8 min, 0.25%) |
| Supplier C | 98.90 | 5 | Impurity 3 (15.2 min, 0.55%) |
Table 2: ¹H NMR Analysis - Structural Confirmation and Residual Solvents
| Supplier | Structural Confirmation | Residual Solvents Detected | Total Residual Solvents (ppm) |
| Supplier A | Conforms to structure | Acetone | 150 |
| Supplier B | Conforms to structure | Dichloromethane, Ethyl Acetate | 450 |
| Supplier C | Conforms to structure | Toluene | 950 |
Table 3: LC-MS Molecular Weight Verification
| Supplier | Theoretical Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Accuracy (ppm) |
| Supplier A | 183.1077 | 183.1075 | -1.1 |
| Supplier B | 183.1077 | 183.1079 | +1.1 |
| Supplier C | 183.1077 | 183.1076 | -0.5 |
Interpretation and Supplier Comparison
The combined data provides a clear and objective comparison of the material from the three suppliers.
Caption: A summary diagram comparing the key purity attributes of the three suppliers.
-
Supplier A: Demonstrates the highest purity (99.85%) with only one minor impurity and very low residual solvent content. This material would be the preferred choice for applications where high purity is critical, such as late-stage clinical development and commercial manufacturing.
-
Supplier B: Provides material of good purity (99.52%), but with a greater number of impurities compared to Supplier A. The residual solvent levels are moderate. This material may be suitable for early-stage research and development, but the impurity profile would need to be carefully monitored.
-
Supplier C: Shows the lowest purity (98.90%) and a more complex impurity profile. The high level of residual toluene is a concern, as toluene is a Class 2 solvent with strict regulatory limits. This material would likely be unsuitable for pharmaceutical development without significant further purification and a thorough investigation into the supplier's manufacturing process.
Conclusion and Recommendations
This guide demonstrates a comprehensive, multi-technique approach for the purity comparison of this compound. Based on the hypothetical data, Supplier A provides the material with the highest purity and the most favorable impurity profile.
It is imperative for researchers and drug development professionals to conduct their own internal, multi-faceted purity assessments of critical starting materials. Relying solely on a supplier's Certificate of Analysis is insufficient. A rigorous, evidence-based approach, as outlined in this guide, is essential to mitigate risks, ensure regulatory compliance, and ultimately contribute to the development of safe and effective medicines. The choice of supplier for a critical intermediate should always be guided by robust analytical data.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]
-
Mass Spectrometry of Small Molecules. OpenStax. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
Structural elucidation by NMR(1HNMR). SlideShare. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. ijrar.org [ijrar.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. chromatographyonline.com [chromatographyonline.com]
Benchmarking the synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one against alternative routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount importance. The pyridin-2(1H)-one moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparative analysis of the synthetic routes to a key intermediate, 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, offering a critical evaluation of a primary synthetic pathway against viable alternatives. The insights and experimental data presented herein are intended to empower researchers in selecting the most appropriate synthetic strategy based on factors such as yield, scalability, cost, and safety.
Introduction
This compound is a versatile building block, with its constituent functional groups offering multiple points for diversification in the development of new pharmaceutical agents. The primary amino group can be readily functionalized, while the N-alkoxyethyl substituent can influence solubility and pharmacokinetic properties. The core pyridinone structure itself is known to interact with various biological targets. This guide will dissect a common and logical synthetic approach, while also exploring alternative methodologies that may offer advantages under specific circumstances.
Primary Synthetic Route: A Three-Step Approach
A logical and frequently employed strategy for the synthesis of this compound involves a three-step sequence starting from a readily available pyridine precursor. This pathway is characterized by its straightforward transformations and the use of well-established chemical reactions.
Logical Flow of the Primary Synthetic Route
Caption: Primary three-step synthesis of the target compound.
Step 1: Nitration of 2-Hydroxypyridine
The initial step involves the regioselective nitration of 2-hydroxypyridine to introduce a nitro group at the 3-position. This is a critical transformation that sets the stage for the subsequent introduction of the amino group.
Experimental Protocol:
To a solution of 2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid, potassium nitrate (1.1 eq) is added portion-wise at a temperature maintained between 0 and 5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-nitro-2(1H)-pyridinone.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Potassium Nitrate: Serves as the source of the nitro group.
-
Low Temperature Control: Nitration reactions are highly exothermic and controlling the temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
Step 2: Reduction of the Nitro Group
The nitro group of 3-nitro-2(1H)-pyridinone is then reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
3-Nitro-2(1H)-pyridinone (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 50 psi) until the consumption of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-2(1H)-pyridinone.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity.
-
Methanol: A suitable solvent that dissolves the starting material and is inert under the reaction conditions.
-
Hydrogen Atmosphere: Provides the reducing agent for the conversion of the nitro group to an amine.
Step 3: N-Alkylation with 2-Bromoethyl Methyl Ether
The final step is the selective N-alkylation of 3-amino-2(1H)-pyridinone to introduce the 2-methoxyethyl group. This step can be challenging due to the presence of two nucleophilic sites: the ring nitrogen and the exocyclic amino group, as well as the potential for O-alkylation of the pyridone tautomer.
Experimental Protocol:
To a suspension of 3-amino-2(1H)-pyridinone (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), 2-bromoethyl methyl ether (1.2 eq) is added dropwise. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give this compound.
Causality of Experimental Choices:
-
Potassium Carbonate: A base used to deprotonate the pyridinone, increasing its nucleophilicity for the alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that facilitates Sₙ2 reactions.
-
2-Bromoethyl Methyl Ether: The alkylating agent that introduces the desired 2-methoxyethyl group. The choice of a bromide provides a good leaving group.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Alternative Synthetic Routes
While the primary route is a reliable method, alternative strategies exist that may offer advantages in terms of step economy, substrate scope, or avoidance of harsh reagents.
Alternative Route 1: N-Alkylation Prior to Reduction
This route reverses the order of the final two steps of the primary route. First, the N-alkylation of 3-nitro-2(1H)-pyridinone is performed, followed by the reduction of the nitro group.
Workflow for Alternative Route 1
Caption: Alternative synthesis via N-alkylation followed by reduction.
Advantages:
-
Protection of the Amino Group: This approach avoids potential side reactions at the amino group during the alkylation step.
-
Potentially Cleaner Alkylation: Alkylating the nitropyridinone may lead to a cleaner reaction with fewer byproducts compared to the alkylation of the aminopyridinone.
Disadvantages:
-
Harsh Reduction Conditions: The presence of the N-alkoxyethyl group might require more specific or harsher reduction conditions, which could potentially affect other parts of the molecule.
Alternative Route 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a powerful and often highly selective method for the N-alkylation of pyridones, proceeding with inversion of configuration at the alcohol carbon.[1][2][3]
Experimental Protocol (Conceptual):
To a solution of 3-amino-2(1H)-pyridinone (1.0 eq), 2-methoxyethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Advantages:
-
Mild Reaction Conditions: The Mitsunobu reaction is typically carried out under mild, neutral conditions.
-
High Regioselectivity: It often favors N-alkylation over O-alkylation for pyridones, although this can be substrate-dependent.[1]
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and diethyl hydrazodicarboxylate, which can complicate purification.
-
Reagent Cost and Sensitivity: The reagents for the Mitsunobu reaction (DEAD, triphenylphosphine) can be expensive and require careful handling.
Alternative Route 3: de Novo Ring Formation
A more convergent approach involves the construction of the N-substituted 3-aminopyridin-2-one ring system from acyclic precursors. One such method involves the reaction of ethyl nitroacetate with a primary amine.[4]
Conceptual Workflow for de Novo Synthesis
Caption: Conceptual de novo synthesis of the target molecule.
Advantages:
-
Step Economy: This approach could potentially lead to the target molecule in fewer steps from simple starting materials.
-
High Convergence: Key structural elements are introduced in a single cascade of reactions.
Disadvantages:
-
Complexity of Reaction: The cyclization and aromatization steps can be complex and may require significant optimization to achieve good yields.
-
Substrate Specificity: The success of this route can be highly dependent on the specific substrates used.
Performance Comparison
| Feature | Primary Route (Nitration -> Reduction -> Alkylation) | Alternative Route 1 (Nitration -> Alkylation -> Reduction) | Alternative Route 2 (Mitsunobu Alkylation) | Alternative Route 3 (de Novo Ring Formation) |
| Overall Yield | Moderate to Good | Moderate to Good | Good | Variable, requires optimization |
| Scalability | Good | Good | Moderate (due to purification) | Potentially good, but may require specialized equipment |
| Cost of Reagents | Low to Moderate | Low to Moderate | High | Low to Moderate |
| Safety Concerns | Nitration (exothermic, corrosive), Hydrogenation (flammable gas) | Nitration (exothermic, corrosive), Hydrogenation (flammable gas) | DEAD (potentially explosive) | Potentially fewer hazards, but depends on specific reagents |
| Purification | Standard chromatographic methods | Standard chromatographic methods | Can be challenging due to byproducts | May require extensive purification to remove isomers/byproducts |
| Control of Selectivity | N- vs. O-alkylation can be an issue | Potentially better control of alkylation selectivity | Generally good N-selectivity for pyridones | Regioselectivity of cyclization can be a challenge |
Conclusion
The synthesis of this compound can be approached through several distinct synthetic strategies. The primary three-step route involving nitration, reduction, and N-alkylation stands out as a robust and scalable method, relying on well-understood and widely practiced chemical transformations. While it presents some challenges, particularly in controlling the selectivity of the final alkylation step, its advantages in terms of reagent cost and scalability make it a strong candidate for large-scale production.
Alternative Route 1 , which alters the sequence of the final steps, offers a potential solution to the selectivity issues of the primary route but may introduce new challenges in the reduction step. The Mitsunobu reaction (Alternative Route 2) provides a milder and often more selective method for N-alkylation, making it an excellent choice for smaller-scale synthesis where yield and selectivity are prioritized over cost and ease of purification. Finally, de novo ring formation (Alternative Route 3) represents a more elegant and convergent approach that could be highly efficient if optimized. However, the development of such a route would likely require significant initial investment in process research and development.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, cost constraints, available equipment, and the importance of minimizing hazardous reagents. This guide provides the foundational knowledge and comparative data to make an informed decision in the synthesis of this valuable chemical intermediate.
References
-
Organic Syntheses. 3-aminopyridine. Available from: [Link]
-
Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. Available from: [Link]
-
MySkinRecipes. 3-nitropyridin-2(1H)-one. Available from: [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(34), 4586-4588. Available from: [Link]
-
PubChem. 3-Nitro-2(1H)-pyridinone. Available from: [Link]
- Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
-
Krasavin, M. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 793-801. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1245-1251. Available from: [Link]
-
Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available from: [Link]
-
PubChem. 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone. Available from: [Link]
Sources
A Head-to-Head Comparison of Pyridinone Isomers in Biological Assays: A Guide for Researchers
The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile nature.[1][2] Its derivatives have been successfully developed into a range of therapeutic agents, showcasing a broad spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[3][4] The core structure features a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. The position of this carbonyl group gives rise to different isomers, primarily 2-pyridone and 4-pyridone, which, along with their tautomeric forms like 3-hydroxypyridine, exhibit distinct physicochemical and biological properties.[1][5]
This guide provides an in-depth, head-to-head comparison of the biological activities of pyridinone isomers, drawing upon experimental data from various derivatives to inform researchers, scientists, and drug development professionals on their potential applications. While direct comparative studies on the parent isomers are limited, a wealth of data on their derivatives provides valuable insights into the therapeutic potential of each scaffold.[1]
The Structural Isomers and Their Inherent Properties
Pyridinone exists mainly in two isomeric forms: 2-pyridone and 4-pyridone. A third isomer, 3-pyridone, is less stable and often exists in its tautomeric form, 3-hydroxypyridine. The positioning of the carbonyl group and the nitrogen atom profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and steric hindrance, which in turn dictates its interactions with biological targets.[1][5] Pyridinones can act as both hydrogen bond donors and acceptors, a key feature in their ability to bind to enzyme active sites and other biological macromolecules.[2][5]
Comparative Biological Activities: A Data-Driven Overview
The true potential of the pyridinone scaffold is unlocked through chemical derivatization. The following sections and tables summarize the observed biological activities of derivatives of the key pyridinone isomers.
Antimicrobial and Antifungal Activity
Pyridinone derivatives have shown significant promise as antimicrobial and antifungal agents.[6][7] Their mechanisms of action can vary, from inhibiting essential bacterial enzymes to disrupting fungal cell wall integrity.[8][9]
| Isomer Scaffold | Derivative Example | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2-Pyridone | N-amino-5-cyano-6-pyridone derivative | Bacillus subtilis | 0.078 | [10] |
| N-amino-5-cyano-6-pyridone derivative | Staphylococcus aureus | 0.0024 | [10] | |
| Thiophene-pyridine derivative | Aspergillus fumigatus | More potent than Amphotericin B | [11] | |
| 4-Pyridone | 3-Hydroxypyridine-4-one derivative | Staphylococcus aureus | 32 | [4] |
| 3-Hydroxypyridine-4-one derivative | Escherichia coli | 32 | [4] |
Expert Insight: The potent activity of 2-pyridone derivatives against Gram-positive bacteria like S. aureus and B. subtilis suggests that this scaffold is a promising starting point for the development of new antibiotics. The 4-pyridone scaffold, particularly 3-hydroxypyridin-4-ones, also demonstrates broad-spectrum antibacterial activity.[4][10]
Cytotoxic and Anticancer Activity
A significant area of research for pyridinone derivatives is in oncology.[2][3] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases.[1][2]
| Isomer Scaffold | Derivative Example | Cell Line | Activity (IC50 in µM) | Reference |
| 2-Pyridone | Pyrano[3,2-c]pyridone derivative | Jurkat (T-cell leukemia) | 0.33 | [7] |
| Pyridinone-quinazoline derivative | MCF-7 (Breast cancer) | 9-15 | [3] | |
| Pyridinone-quinazoline derivative | HeLa (Cervical cancer) | 9-15 | [3] | |
| 4-Pyridone | Pyridine analogous | HT29 (Colorectal carcinoma) | 2.243 | [12] |
Expert Insight: The sub-micromolar potency of some 2-pyridone derivatives highlights the potential of this scaffold in developing highly effective anticancer agents.[7] The ability of these compounds to target specific kinases, such as PIM-1 kinase, offers a pathway for developing targeted cancer therapies.[1]
Enzyme Inhibition
The ability of pyridinone derivatives to inhibit specific enzymes is a key driver of their therapeutic effects.[1][2] This includes enzymes crucial for microbial survival, cancer cell proliferation, and other pathological processes.
| Isomer Scaffold | Derivative Example | Target Enzyme | Activity (IC50) | Reference |
| 2-Pyridone | N-aryl 2-pyridinone analog | HBV DNA replication | 0.12 µM | [2][3] |
| Pyridinone derivative | Met kinase | 0.06 µM | [2][3] | |
| 4-Pyridone | Pyridinone derivatives | Urease | Inhibition demonstrated | [1] |
Expert Insight: The potent inhibition of viral and cancer-related enzymes by 2-pyridone derivatives underscores their versatility. The 4-pyridone scaffold also shows promise, for example, in the development of urease inhibitors to combat infections by pathogens like Helicobacter pylori.[1]
Iron Chelating Activity
3-Hydroxypyridin-4-one derivatives are particularly renowned for their potent iron-chelating properties.[13][14] This makes them valuable for treating iron overload disorders and potentially as antimicrobial agents that function by sequestering essential iron from pathogens.[13][15]
| Isomer Scaffold | Derivative Example | Property | Measurement | Reference |
| 3-Hydroxypyridin-4-one | Deferiprone | Iron Chelator | pFe³⁺ = 20.6 | [16] |
| 2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one derivative | Iron Chelator | pFe³⁺ = 21.5 | [17] | |
| Hexadentate 3,4-HOPO | Iron Chelator | log K₁ = 33.61 | [15] |
Expert Insight: The high pFe³⁺ values of 3-hydroxypyridin-4-one derivatives indicate a strong and selective affinity for ferric iron.[16][17] This property is not only crucial for chelation therapy but can also be harnessed for antimicrobial applications by creating an iron-deficient environment that inhibits bacterial growth.[13][15]
Key Biological Assay Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-validated experimental protocols. The following are detailed methodologies for key biological assays used to evaluate pyridinone isomers.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]
Causality Behind Experimental Choices: This assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used due to its simplicity, high throughput, and sensitivity.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinone derivatives (typically from 0.1 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism. This is a quantitative method that provides a precise measure of a compound's antimicrobial potency.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the pyridinone derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin can be added. A color change from blue to pink indicates viable bacteria.
Caption: PIM-1 kinase signaling pathway and its inhibition by 2-pyridone derivatives.
Conclusion
The pyridinone scaffold, in its various isomeric forms, represents a highly versatile and privileged structure in medicinal chemistry. While direct head-to-head comparisons of the parent isomers are not extensively documented, the vast body of research on their derivatives provides a clear picture of their distinct and overlapping biological activities. 2-Pyridone derivatives have shown exceptional promise as anticancer and antimicrobial agents, often through potent enzyme inhibition. 3-Hydroxypyridin-4-ones are established as superior iron chelators with therapeutic applications in iron overload disorders and as potential antimicrobials. 4-Pyridone derivatives also exhibit a broad range of biological activities, contributing to the diverse therapeutic landscape of this remarkable scaffold.
This guide has provided a data-driven comparison of these isomers, along with detailed protocols for their biological evaluation. It is our hope that this information will serve as a valuable resource for researchers and scientists in their quest to develop novel and effective therapeutic agents based on the pyridinone core.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). European Journal of Medicinal Chemistry. [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). PubMed. [Link]
-
Biological activity pyridin-2-ones & pyrimidin-4-ones. (n.d.). ResearchGate. [Link]
-
Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (n.d.). MDPI. [Link]
-
Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. [Link]
-
Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. (2020). PubMed. [Link]
-
New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). PubMed. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). NCBI. [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Wayne State University. [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. [Link]
-
Antifungal activities of pyridines and pyrimidines correlate with their... (n.d.). ResearchGate. [Link]
-
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). PubMed Central. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... (2016). Dalton Transactions. [Link]
-
New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). Bentham Science Publishers. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Inhibition of Enzymatic Reactions. A Rapid Method to Determine the Index pI50. (n.d.). ResearchGate. [Link]
-
Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. (n.d.). RSC Publishing. [Link]
-
Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). MDPI. [Link]
-
Comparison of 2PY and 4PY levels in US and European Validation... (n.d.). ResearchGate. [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
-
Cytotoxicity of hydrogen peroxide: Treatment of the PC3 prostatic tumour cell line with H 2 O 2 and measurement of metabolic activity. (n.d.). Biomodel. [Link]
-
Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. (n.d.). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. [Link]
-
Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. (n.d.). PubMed. [Link]
-
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. (n.d.). PubMed Central. [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 17. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dojindo.com [dojindo.com]
Cross-reactivity profiling of 3-aminopyridinone derivatives
An In-Depth Guide to the Cross-Reactivity Profiling of 3-Aminopyridinone Derivatives
Introduction: The Rise of a Privileged Scaffold
The 3-aminopyridinone core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its ability to form multiple hydrogen bonds with the highly conserved kinase hinge region makes it an excellent starting point for inhibitor design.[2] This scaffold has given rise to potent inhibitors of critical oncology and immunology targets, including Apoptosis Signal-Regulating Kinase 1 (ASK1), Monopolar Spindle 1 (MPS1), Aurora kinases, and Interleukin-2-inducible T-cell kinase (Itk).[2][3][4]
However, the very feature that makes this scaffold so effective—its interaction with the conserved ATP-binding pocket—also presents the greatest challenge in drug development: achieving selectivity.[2][5] Unintended interactions with other kinases, known as cross-reactivity or off-target effects, can lead to cellular toxicity or diminish the therapeutic window of a drug candidate.[6] Conversely, in some cases, a carefully characterized "multi-target" profile can be leveraged for enhanced efficacy through polypharmacology.[5] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a cornerstone of successful kinase inhibitor development.
This guide provides a comprehensive overview of the key methodologies for profiling 3-aminopyridinone derivatives, explains the rationale behind experimental choices, and presents frameworks for interpreting the complex data generated.
Part 1: The Strategic Imperative of Kinase Selectivity Profiling
In modern drug discovery, front-loading activities that identify potential liabilities is paramount. Early, comprehensive kinase profiling is a critical de-risking strategy. The primary goals are:
-
Identify Off-Target Liabilities: Proactively discover interactions that could lead to toxicity.
-
Confirm Mechanism of Action (MoA): Ensure the desired biological effect is driven by on-target activity.
-
Uncover Polypharmacology Opportunities: Identify additional targets that may contribute to efficacy, potentially leading to a best-in-class profile.
-
Guide Structure-Activity Relationship (SAR): Provide crucial data to medicinal chemists to rationally design more selective next-generation compounds.[4]
The following workflow illustrates the central role of selectivity profiling in a typical kinase inhibitor drug discovery cascade.
Caption: Kinase Inhibitor Development Workflow.
Part 2: Core Methodologies for Cross-Reactivity Assessment
A robust profiling strategy integrates both in vitro biochemical assays and cell-based target engagement studies. One provides a broad, clean assessment of direct binding affinity, while the other confirms that the compound can reach and bind its target in a complex physiological environment.
A. Biochemical Assays: Mapping the Kinome Interaction Landscape
Large-scale recombinant kinase panels are the industry standard for an initial, broad assessment of selectivity. The KINOMEscan® platform from Eurofins DiscoverX is a widely adopted example, screening compounds against hundreds of human kinases in a single experiment.[7][8][9][10]
The Causality Behind the Choice: The primary advantage of this approach is its clean, direct measurement of binding. It is an ATP-independent competition binding assay, which measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction.[8][11] This is superior to ATP-dependent enzymatic assays (which measure IC50), as Kd values are not influenced by varying ATP concentrations and thus allow for more accurate and robust comparison of compound potencies across different kinases.[11]
Caption: Principle of KINOMEscan® Competition Binding Assay.
Experimental Protocol: KINOMEscan® Profiling
This protocol outlines the high-level steps for assessing a compound's selectivity.
-
Compound Preparation: Solubilize the test compound (e.g., 3-aminopyridinone derivative) in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Assay Concentration: The service provider (e.g., Eurofins) performs serial dilutions. For a primary screen (e.g., scanMAX panel), a single high concentration (e.g., 10 µM) is typically used to identify all potential interactions.
-
Binding Reaction: The test compound is incubated with a specific DNA-tagged kinase and an immobilized, active-site-directed ligand. The reaction is allowed to reach equilibrium.
-
Affinity Capture: The mixture is passed over a capture resin (e.g., streptavidin beads) that binds the immobilized ligand. Kinases that are not bound by the test compound will be captured on the solid support along with the immobilized ligand.[11]
-
Washing: Unbound kinase and the test compound are washed away.
-
Quantification: The amount of kinase remaining on the solid support is quantified using qPCR, which detects the DNA tag.[11] A low qPCR signal indicates the test compound successfully competed with the immobilized ligand for the kinase active site.
-
Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A dose-response experiment with 11 concentration points can be performed for hits of interest to determine the precise Kd value.[7][11]
Data Presentation: Comparing 3-Aminopyridinone Derivatives
The table below presents hypothetical but representative data for two 3-aminopyridinone derivatives against a panel of kinases known to be modulated by this scaffold class.[2][3][12]
| Kinase Target | Compound A (Selective MPS1 Inhibitor) | Compound B (Less Selective Derivative) | Alternative Scaffold (e.g., Pyrazolopyridinone) |
| Kd (nM) | Kd (nM) | Kd (nM) | |
| MPS1 (On-Target) | 5 | 15 | 50 |
| Aurora A | >10,000 | 250 | 800 |
| Aurora B | >10,000 | 150 | 650 |
| ASK1 (MAP3K7) | 8,500 | 75 | >10,000 |
| p38α (MAPK14) | >10,000 | 350 | 5,000 |
| JNK1 (MAPK8) | >10,000 | 400 | >10,000 |
| VEGFR2 (KDR) | >10,000 | 1,200 | >10,000 |
| Selectivity Score (S10) | 0.01 | 0.15 | 0.03 |
| S10 = (Number of kinases with Kd < 100 nM) / (Total kinases tested) |
Interpretation: Compound A shows excellent potency and selectivity for MPS1. Compound B, while still active against MPS1, demonstrates significant cross-reactivity, notably against ASK1 and the related Aurora and MAPK families. This profile may be undesirable if selective MPS1 inhibition is the goal, but could be interesting if dual MPS1/ASK1 activity is sought.
B. Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they do not guarantee that a compound will engage its target in a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells or tissue lysates.[13][14][15]
The Causality Behind the Choice: CETSA provides physiologically relevant data. It accounts for cell permeability, efflux, and intracellular drug metabolism, which are not captured in biochemical assays. The core principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[13][16] This thermal shift is a direct indicator of target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Microplate-Based CETSA
This protocol describes a common high-throughput adaptation of CETSA.[13][14]
-
Cell Culture & Plating: Seed adherent or suspension cells in a multi-well plate (e.g., 384-well) and grow to the desired confluency.
-
Compound Incubation: Treat cells with the 3-aminopyridinone derivative at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for a defined period (e.g., 1 hour) to allow for cell entry and target binding.
-
Thermal Challenge: Place the entire plate in a PCR machine with a heated lid. Apply a precise temperature challenge for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the full melting curve.
-
Cell Lysis: Lyse the cells directly in the plate using a lysis buffer containing detergents and protease inhibitors.
-
Detection & Quantification: The amount of soluble (non-denatured) target protein remaining in the lysate is quantified using a sensitive immunoassay, such as AlphaScreen® or HTRF®.[13][14] These no-wash assays use antibody pairs to detect the target protein, generating a luminescent or fluorescent signal proportional to its concentration.
-
Data Analysis: Plot the signal against temperature for both vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (ΔTm) represents the degree of stabilization and is a quantitative measure of target engagement.
Data Presentation: Correlating Binding with Cellular Engagement
The table below shows hypothetical CETSA data for the same compounds, demonstrating how biochemical affinity can translate (or not) to cellular activity.
| Kinase Target | Compound A (Selective MPS1 Inhibitor) | Compound B (Less Selective Derivative) |
| ΔTm at 1 µM (°C) | ΔTm at 1 µM (°C) | |
| MPS1 (On-Target) | +5.2 | +4.8 |
| Aurora A | +0.3 | +1.5 |
| ASK1 | +0.1 | +3.5 |
| p38α | -0.2 | +2.1 |
Interpretation: The CETSA results confirm robust cellular target engagement for MPS1 by both compounds. Crucially, the data validates that Compound B not only binds ASK1 and p38α biochemically but also engages these off-targets within the complex cellular milieu. The lack of a significant thermal shift for Aurora A with Compound B, despite its biochemical activity (Kd = 250 nM), might suggest poor cell permeability or that the intracellular concentration was insufficient to induce stabilization at 1 µM. This highlights why both assay types are necessary for a complete picture.
Part 3: Case Study & Structural Rationale
Scenario: A 3-aminopyridinone derivative, Cmpd-X , was designed as a selective inhibitor of ASK1 for treating nonalcoholic steatohepatitis (NASH), where ASK1 is a key node in the inflammatory and fibrotic signaling cascade.[17][18]
-
Biochemical Profiling (KINOMEscan®): Cmpd-X shows a potent Kd of 10 nM for ASK1. However, the broad panel reveals significant activity against downstream kinases p38α (Kd = 80 nM) and JNK2 (Kd = 120 nM). This is a common liability, as ASK1 is an upstream regulator of the p38 and JNK pathways, and the ATP pockets share homology.[17][19]
-
Cellular Target Engagement (CETSA®): In a hepatocyte cell line, Cmpd-X demonstrates a strong thermal shift for ASK1 (ΔTm = +4.5°C). It also shows a moderate shift for p38α (ΔTm = +2.0°C) but no significant shift for JNK2 (ΔTm = +0.2°C).
-
Synthesizing the Data:
-
The data confirms Cmpd-X is a potent, cell-permeable ASK1 inhibitor.
-
The biochemical cross-reactivity against p38α is confirmed in a cellular context.
-
The JNK2 biochemical hit does not translate to significant cellular engagement, suggesting it may not be a physiological off-target.
-
-
Structural Insights & Path Forward: Analysis of co-crystal structures of related inhibitors reveals that selectivity is often governed by substitutions on the 5-position of the pyridinone ring.[4] For Cmpd-X, this position bears a simple phenyl group. The team hypothesizes that introducing a bulkier or more polar group at this position could create steric clashes with unique residues in the p38α active site while maintaining the key interactions in the larger ASK1 pocket, thus improving selectivity. This structural hypothesis provides a clear, rational path forward for the medicinal chemistry team to design the next generation of compounds.
Conclusion
The cross-reactivity profiling of 3-aminopyridinone derivatives is a complex but essential process that requires a multi-pronged approach. Relying solely on a single assay type provides an incomplete and potentially misleading picture. By strategically combining broad biochemical screens like KINOMEscan® with physiologically relevant cellular assays like CETSA®, researchers can build a comprehensive understanding of a compound's true selectivity profile. This integrated data package is critical for making informed decisions, mitigating risks of toxicity, guiding rational drug design, and ultimately increasing the probability of success in developing safe and effective kinase inhibitor therapeutics.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). Benchchem.
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 19, 2024, from [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved January 19, 2024, from [Link]
-
Jones, K., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 19, 2024, from [Link]
-
Gao, Y., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(Suppl 1), P20. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 19, 2024, from [Link]
-
van der Horst, E., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(11), 3086-3096. Available at: [Link]
-
Jones, K., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. Retrieved January 19, 2024, from [Link]
-
Charrier, J.-D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2331-2342. Available at: [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. (n.d.). Ambit Biosciences Inc. Retrieved January 19, 2024, from [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269-2280. Available at: [Link]
-
Axelsson, H., et al. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. Retrieved January 19, 2024, from [Link]
-
The identification of novel kinase. (2024). Online Inhibitor. Retrieved January 19, 2024, from [Link]
-
Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2012). NIH. Available at: [Link]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. (2022). NIH. Available at: [Link]
-
Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. (2011). PubMed. Retrieved January 19, 2024, from [Link]
-
Selectivity profiling of compounds 122 and 140. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. (2023). PubMed. Retrieved January 19, 2024, from [Link]
-
What are the new molecules for ASK1 inhibitors? (2024). Patsnap Synapse. Retrieved January 19, 2024, from [Link]
-
Ogier, J. M., et al. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. Inflammation Research, 69(4), 347-358. Available at: [Link]
-
Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule. (2022). PubMed Central. Available at: [Link]
-
ASK1 inhibition: a therapeutic strategy with multi-system benefits. (2020). PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ambitbio.com [ambitbio.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one (CAS No. 1249057-53-1), a heterocyclic building block utilized in pharmaceutical research.[1] The procedures outlined herein are predicated on established best practices for handling nitrogen-containing heterocyclic compounds and are designed to provide essential, immediate safety and logistical information.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, this compound should be handled as a hazardous substance.
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Hazard Classification (Presumed) | GHS Pictogram (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | GHS07 | Chemical-resistant gloves (e.g., nitrile rubber), fully-buttoned lab coat.[2] |
| Serious Eye Irritation (Category 2) | GHS07 | Chemical safety goggles or a face shield.[2] |
| May cause respiratory irritation | GHS07 | Work within a certified laboratory chemical fume hood.[2][3] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3] |
| Acute Toxicity (Oral, Dermal - Potential) | GHS06 (Potentially) | Standard PPE as listed above. Avoid ingestion and skin contact. |
Causality Behind PPE Selection: The selection of PPE is directly linked to the anticipated routes of exposure. Chemical-resistant gloves and a lab coat prevent dermal contact, which can lead to skin irritation.[2][4] Safety goggles are essential to protect against splashes that could cause serious eye irritation.[2] Working in a fume hood mitigates the risk of inhaling airborne particles, which could irritate the respiratory system.[3][5]
II. Waste Segregation and Collection: A Self-Validating Protocol
Proper segregation is the cornerstone of safe chemical waste management. This protocol ensures that incompatible materials are not mixed, preventing potentially hazardous reactions.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The original product container can be suitable if it is in good condition.[6]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate concentration if in solution.[6]
-
Collection:
-
Solid Waste: Carefully transfer the solid waste into the designated container, avoiding the generation of dust.
-
Liquid Waste: If the compound is in solution, pour the waste carefully into the designated liquid waste container.
-
Contaminated Materials: Any materials used in handling or cleaning up spills (e.g., gloves, absorbent pads, weighing paper) must also be placed in the sealed container for disposal.[3]
-
-
Container Management: Keep the waste container tightly closed except when adding waste.[5][6] Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[5]
III. Spill and Emergency Procedures
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[3]
-
Don Appropriate PPE: Before attempting any cleanup, equip yourself with the full range of PPE as detailed in Table 1.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust formation and place it into the labeled hazardous waste container.[3] For liquid spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place it in the waste container.[5]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent or detergent and water.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the sealed container for proper disposal.[3]
IV. Disposal Pathway Decision Framework
The disposal of this compound must adhere to all local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), chemical wastes of this nature are considered hazardous.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
The following diagram illustrates the mandatory decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow
Authoritative Grounding for Disposal: The final step in the lifecycle of this chemical is its destruction. For pyridine and its derivatives, high-temperature incineration in a licensed facility is a common and effective disposal method.[7] This process ensures the complete breakdown of the compound into less harmful components. The disposal must be managed by a licensed hazardous waste disposal company that can provide documentation of proper handling and destruction in accordance with EPA regulations (40 CFR parts 260-273).[3][8]
V. References
-
Benchchem. (n.d.). Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide. Retrieved from Benchchem website.
-
Thermo Fisher Scientific. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from Fisher Scientific website.
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from UW Environmental Health & Safety website.
-
Echemi. (n.d.). 3-Amino-2(1H)-pyridinone SDS. Retrieved from Echemi.com.
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from ATSDR website.
-
Sigma-Aldrich. (2023). 3-Aminopyridine Safety Data Sheet. Retrieved from Sigma-Aldrich website.
-
Sigma-Aldrich. (2024). (±)-3-Amino-1,2-propanediol Safety Data Sheet. Retrieved from Sigma-Aldrich website.
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue Engineering website.
-
United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website.
-
U.S. Environmental Protection Agency. (2004). Aminopyridines. Retrieved from EPA website.
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website.
-
ChemScene. (n.d.). 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one. Retrieved from ChemScene website.
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from OSHA website.
-
Sigma-Aldrich. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one. Retrieved from Sigma-Aldrich website.
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA website.
Sources
Personal protective equipment for handling 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Comprehensive Safety and Handling Guide: 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 1249057-53-1). The information herein is synthesized to provide researchers, scientists, and drug development professionals with a framework for safe laboratory conduct.
Hazard Assessment and Toxicological Profile
Understanding the chemical's characteristics is the foundation of safe handling. While specific toxicological data for this compound is limited, the profile of its analogs provides a strong basis for a cautious approach.
| Compound Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 1249057-53-1[1][2] |
| Molecular Formula | C₈H₁₂N₂O₂[1][2] |
| Molecular Weight | 168.19 g/mol [1] |
Inferred Hazard Profile from Structural Analogs
The following table summarizes the hazards identified in closely related molecules. It is prudent to assume that this compound may exhibit a similar hazard profile.
| Potential Hazard | GHS Hazard Statement | Rationale Based on Analogous Compounds |
| Acute Oral Toxicity | H301/H302: Toxic or Harmful if swallowed | 3-Aminopyridine is classified as Acute Oral Toxicity Category 2[3]. 3-Amino-1-methylpyridin-2(1H)-one is classified as H302 (Harmful if swallowed). |
| Acute Dermal Toxicity | H311/H312: Toxic or Harmful in contact with skin | 3-Aminopyridine is classified as Acute Dermal Toxicity Category 3[3]. |
| Skin Irritation | H315: Causes skin irritation | 3-Amino-2(1H)-pyridinone and 3-Amino-1-methylpyridin-2(1H)-one are known to cause skin irritation[4]. |
| Eye Irritation | H319: Causes serious eye irritation | 3-Amino-2(1H)-pyridinone and 3-Amino-1-methylpyridin-2(1H)-one are known to cause serious eye irritation[4]. |
| Respiratory Irritation | H335: May cause respiratory irritation | Analogs like 3-Amino-2(1H)-pyridinone and 3-Amino-1-methylpyridin-2(1H)-one may cause respiratory irritation[4]. |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood. This is the most critical step in preventing inhalation of the compound, which may be a fine powder.
Personal Protective Equipment (PPE) Specification
| Protection Area | Required PPE | Rationale & Causality |
| Eye/Face | Tightly-sealed chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[4]. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | Prevents dermal contact. Given the potential for dermal toxicity, double-gloving is recommended[3]. Always check the glove manufacturer's specifications for compatibility. |
| Body | Flame-retardant laboratory coat and closed-toe shoes. | A lab coat provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | Not required if work is performed in a certified fume hood. | A fume hood is the primary control. In the event of a hood failure or a large spill, a full-face respirator with appropriate cartridges should be available[4]. |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Designate a specific waste container for this compound.
Donning PPE Workflow
The sequence of putting on PPE is critical to ensure complete protection.
Caption: Correct sequence for donning Personal Protective Equipment.
Handling the Compound
-
Perform all manipulations deep within the fume hood.
-
When weighing the solid compound, use a micro-spatula to minimize aerosolization. Handle gently to avoid creating dust.
-
If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Keep the container tightly closed when not in use[4].
Doffing PPE Workflow
The removal of PPE is a point of high risk for cross-contamination. This sequence must be followed meticulously.
Caption: Correct sequence for doffing PPE to prevent contamination.
Emergency Procedures & First Aid
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[3][4]. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists[3][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention[3]. |
Decontamination and Waste Disposal
Proper disposal prevents environmental contamination and exposure to support staff.
Spill Management
For small spills within the fume hood:
-
Do not panic. Ensure the fume hood sash is in the correct position.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Waste Disposal Workflow
All materials that have come into contact with this compound must be treated as hazardous waste.
Caption: Workflow for proper segregation of hazardous waste streams.
All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations[3][4].
References
- Safety Data Sheet for 3-Aminopyridine. (Source: Search result snippet, specific provider not listed).
-
MySkinRecipes. This compound. [Link]
- Sigma-Aldrich. Safety Data Sheet for a related toxic aminopyridine derivative. (Source: Search result snippet, specific product not listed).
-
Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure based on name)